4-Methyl-quinoline-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-quinoline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOPTXKXKPMMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352281 | |
| Record name | 4-Methyl-quinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4437-65-4 | |
| Record name | 4437-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-quinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-quinoline-2-thiol synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of 4-Methyl-quinoline-2-thiol
Executive Summary
This compound, with CAS Number 4437-65-4, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1][2] Characterized by a quinoline core substituted with a methyl group at the 4-position and a sulfur-containing functional group at the 2-position, its chemistry is dominated by a fascinating thiol-thione tautomerism.[1][3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity. We will delve into the mechanistic rationale behind common synthetic routes, detail protocols for its preparation and characterization, and explore its applications as a versatile chemical intermediate for drug development and materials science. This document is intended for researchers and scientists who require a deep technical understanding of this valuable scaffold.
The Critical Role of Thiol-Thione Tautomerism
A foundational concept in understanding the reactivity and properties of this compound is its existence as an equilibrium mixture of two tautomers: the thiol form (4-methylquinoline-2-thiol) and the thione form (4-methyl-1H-quinoline-2-thione).[3] The position of this equilibrium is not fixed and is highly sensitive to the compound's environment, including its physical state (solid vs. solution), the polarity of the solvent, pH, and temperature.[3] For many related 2-substituted quinolines, the thione tautomer is the more stable form, a preference that often extends to this thio-analog.[3]
Spectroscopic analysis is paramount in determining the predominant tautomer under specific experimental conditions.[3] Notably, ¹³C NMR spectroscopy is a powerful tool, as the chemical shift of the C2 carbon can distinguish between the C-S bond of the thiol and the C=S bond of the thione, with the latter typically appearing further downfield.[3]
Caption: Thiol-Thione tautomeric equilibrium of the title compound.
Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound can be approached from several precursors. The choice of strategy is typically governed by the availability of starting materials and the desired scale of the reaction. The two most prevalent routes involve the conversion of a pre-formed quinoline ring.
Strategy 1: Nucleophilic Substitution of 2-Chloro-4-methylquinoline
This is a classical and highly effective method that leverages the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position, making the chloro-substituent a good leaving group for displacement by a sulfur nucleophile.
-
Causality: The choice of sodium sulfide (Na₂S) provides a potent, readily available source of nucleophilic sulfur.[4][5] The reaction is typically performed in a polar protic solvent like ethanol, which can solvate the ionic reagents. The addition of a catalytic amount of acid (HCl) can facilitate the reaction, likely by protonating the quinoline nitrogen, further enhancing the electrophilicity of the C2 carbon.[4]
Strategy 2: Thionation of 4-Methyl-quinolin-2(1H)-one
This approach is employed when the corresponding oxygen analog, 4-methyl-quinolin-2(1H)-one, is the more accessible starting material. It involves the direct conversion of the lactam (amide) carbonyl group into a thiocarbonyl (thioamide).
-
Causality: Thionating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are used.[3] Lawesson's reagent is often preferred due to its better solubility in organic solvents and generally milder reaction conditions, which can lead to cleaner reactions and higher yields. The reaction requires high temperatures (reflux) to overcome the activation energy for the oxygen-sulfur exchange, necessitating the use of high-boiling solvents such as toluene or pyridine.[3]
Caption: Primary synthetic pathways to this compound.
Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete picture of the molecular structure.
| Property | Value | Source |
| CAS Number | 4437-65-4 | [1][2] |
| Molecular Formula | C₁₀H₉NS | [1][2] |
| Molecular Weight | 175.25 g/mol | [1][2] |
| Appearance | Solid | [1] |
Spectroscopic Data
The following table summarizes key spectroscopic data reported in the literature, which is crucial for validating a successful synthesis.
| Technique | Reported Signals / Features | Interpretation | Source |
| ¹H NMR | δ 13.4 (s, 1H), 7.1-8.09 (m, 5H), 2.4 (s, 3H) | The downfield singlet at 13.4 ppm is characteristic of the acidic SH (thiol) or NH (thione) proton. The multiplet corresponds to the 5 aromatic protons, and the singlet at 2.4 ppm is the C4-methyl group. | [4] |
| ¹³C NMR | δ 180.6 (-C=N), 19.2 (CH₃) | The peak at 180.6 ppm is indicative of the C2 carbon, suggesting the thione tautomer may be significant. The upfield peak at 19.2 ppm corresponds to the methyl carbon. | [4] |
| IR (KBr) | 2480 cm⁻¹ (ν C-SH), 1653 cm⁻¹ (ν C=N) | The band at 2480 cm⁻¹ suggests the presence of the thiol form, while the C=N stretch is a feature of the quinoline ring system. The presence of a C=S stretch (typically 1100-1250 cm⁻¹) or N-H stretch (3100-3400 cm⁻¹) would further clarify the predominant tautomer. | [3][4] |
| UV-Visible | λₘₐₓ (nm): 281, 380 | These absorptions are characteristic of the conjugated quinoline chromophore. | [4] |
| Mass Spec. | ESI or APCI | A prominent molecular ion peak at m/z 176 [M+H]⁺ or 174 [M-H]⁻ is expected, confirming the molecular weight. | [3] |
Reactivity and Applications
This compound is not just a final product but a versatile intermediate for further chemical transformations.[1]
-
Synthetic Intermediate: The nucleophilic sulfur atom can be readily alkylated to produce a diverse library of 2-(alkylthio)quinolines.[1][6] These derivatives can be subjected to further reactions, such as additional nucleophilic substitutions at other positions on the quinoline ring.[6]
-
Coordination Chemistry: The thiol/thione group serves as an excellent ligand for coordinating with various metal ions.[3] This property is exploited to synthesize Schiff base ligands and their metal complexes, which are investigated for potential biological activities, including antibacterial effects.[1]
-
Fluorescent Probes: A key application lies in the design of fluorescent sensors.[1] The potent nucleophilicity of the thione sulfur can be harnessed to react with specific analytes, such as chemical warfare agent simulants. This reaction can induce a change in the molecule's electronic structure, triggering a measurable fluorescent signal for sensitive and selective detection.[1]
-
Medicinal Chemistry Potential: While specific biological activities for this exact compound are not extensively reported, the quinoline scaffold is a well-known pharmacophore present in numerous antimicrobial, antifungal, and anticancer agents.[3] The presence of the thiol group offers a handle for enzyme inhibition, making it an attractive starting point for drug discovery programs.[3]
Detailed Experimental Protocol: Synthesis from 2-Chloro-4-methylquinoline
This protocol is adapted from the procedure reported by Sudhamani, et al. and provides a reliable method for the laboratory-scale synthesis of the title compound.[4]
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
2-Chloro-4-methylquinoline
-
Sodium sulfide (Na₂S)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Eluent for TLC: Ethyl acetate:Carbon tetrachloride (8:2)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-4-methylquinoline in ethanol.
-
Reagent Addition: Add sodium sulfide to the ethanolic solution in a 3:1 molar ratio relative to the 2-chloro-4-methylquinoline. Add a catalytic amount of concentrated HCl.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC (Eluent: 8:2 Ethyl acetate/Carbon tetrachloride). The reaction is typically complete within 4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization and Precipitation: Neutralize the aqueous mixture with sodium carbonate until the product precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Dry the purified product and characterize it using NMR, IR, and Mass Spectrometry to confirm its identity and purity, comparing the results to the data in Section 3. The reported yield for this procedure is 74%.[4]
Conclusion
This compound is a heterocyclic compound whose chemistry is rich and multifaceted. Its defining feature, the thiol-thione tautomerism, dictates its reactivity and spectroscopic properties. Well-established synthetic routes make it an accessible building block for a wide range of chemical applications. As a versatile synthetic intermediate, it is a key precursor for creating libraries of substituted quinolines for drug discovery and for developing advanced materials such as fluorescent sensors. The foundational information provided in this guide serves as a valuable resource for scientists aiming to harness the potential of this important molecule.
References
tautomerism of 4-Methyl-quinoline-2-thiol
An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 4-Methyl-quinoline-2-thiol
Abstract
Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug design and materials science.[1] This guide provides a detailed examination of the thione-thiol tautomerism exhibited by this compound. We will explore the structural nuances of the two tautomers, this compound (thiol form) and 4-Methyl-1H-quinoline-2-thione (thione form), and elucidate the experimental and computational methodologies required for their definitive characterization. The narrative emphasizes the causality behind experimental choices and the factors governing the equilibrium's position, offering field-proven insights for researchers working with quinoline derivatives and other heterocyclic systems.
Foundational Principles: Tautomerism in Heterocyclic Systems
Tautomerism involves the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[2] While keto-enol tautomerism is widely recognized, the analogous thione-thiol equilibrium is equally critical in sulfur-containing heterocycles.[3] For quinoline derivatives substituted with a thiol group at the 2-position, a dynamic equilibrium exists between the aromatic thiol form and the non-aromatic quinolinethione (or thiolactam) form. Understanding the predominant tautomer is crucial as it dictates the molecule's chemical reactivity, spectroscopic properties, and biological activity.[1] For many related heterocyclic systems, including 2-hydroxyquinolines and pyridinethiols, the keto/thione form is thermodynamically more stable.[4][5][6]
The central equilibrium for the topic compound is illustrated below:
Caption: Thiol-Thione Tautomeric Equilibrium of the Compound.
Synthesis and Preparation of the Tautomeric System
A robust characterization begins with a pure sample. The most common and reliable route to quinoline-2-thiones involves the thionation of the corresponding quinolin-2-one precursor. This approach ensures the direct formation of the system where the tautomeric equilibrium can then be studied.
Experimental Protocol: Synthesis via Thionation
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylquinolin-2-one (1 equivalent) in an anhydrous, high-boiling solvent such as pyridine or toluene. The choice of solvent is critical; pyridine can act as both solvent and a mild base, while toluene is inert.
-
Thionation Reagent Addition: Add a thionating agent, such as Lawesson's reagent (0.6 equivalents) or phosphorus pentasulfide (P₄S₁₀) (0.3 equivalents), portion-wise to the stirred solution.[4][7] This reaction is often exothermic and should be controlled.
-
Reaction Execution: Heat the mixture to reflux (typically 110-130 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
After cooling to room temperature, if using toluene, remove the solvent under reduced pressure.
-
If using pyridine, carefully pour the reaction mixture into ice-water and acidify with 1M HCl to precipitate the product.[4]
-
-
Purification: Collect the crude solid by filtration, wash thoroughly with water, and dry. Further purification is essential and can be achieved by recrystallization from ethanol or acetic acid to yield the target compound for analysis.[4]
Spectroscopic Characterization: Distinguishing the Tautomers
A multi-faceted spectroscopic approach is non-negotiable for the unambiguous characterization of the tautomeric forms. Each technique provides a unique piece of the structural puzzle. Quantum mechanical calculations, particularly Density Functional Theory (DFT), consistently predict the thione tautomer to be the major, more stable form, a prediction that is confirmed by experimental absorption spectra.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the predominant tautomer in solution. The chemical environment of protons and carbons differs significantly between the thiol and thione forms.
-
¹H NMR Spectroscopy:
-
Causality: The key diagnostic signal is the exchangeable proton.
-
Thione Form: A broad signal corresponding to the N-H proton is expected, typically in the δ 12-14 ppm range, which disappears upon D₂O exchange.[4]
-
Thiol Form: A much sharper, weaker signal for the S-H proton would be anticipated, usually further upfield (δ 3-5 ppm).[4] The dominance of the N-H signal in most solvents is strong evidence for the thione form.
-
-
¹³C NMR Spectroscopy:
-
Causality: The hybridization and electronic environment of the C2 carbon provide a definitive fingerprint.
-
Thione Form: The C2 carbon is part of a C=S double bond (a thiocarbonyl group). It is significantly deshielded and will appear far downfield, typically in the range of δ 175-185 ppm.[4]
-
Thiol Form: The C2 carbon is an sp²-hybridized carbon attached to a sulfur atom (C-S). Its resonance would be observed significantly upfield, closer to other aromatic carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify specific functional groups present in the molecule, providing clear evidence for one tautomer over the other, particularly in the solid state.
-
Causality: The vibrational frequencies of the C=S, N-H, and S-H bonds are distinct and mutually exclusive.
-
Expected Absorptions:
-
Thione Form: A strong C=S stretching vibration is typically found in the 1100-1250 cm⁻¹ range, along with an N-H stretch around 3100-3400 cm⁻¹.[4]
-
Thiol Form: The presence of a weak S-H stretching band around 2550-2600 cm⁻¹ would indicate the thiol tautomer.[4] The absence of this S-H band and the presence of strong C=S and N-H bands confirm the thione structure.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The chromophore—the part of the molecule that absorbs light—is different for each tautomer, leading to distinct absorption spectra.
-
Causality: The extended conjugation in the thione form results in electronic transitions at lower energy (longer wavelengths) compared to the thiol form.
-
Expected Spectra:
-
Thione Form: Exhibits strong absorption bands at longer wavelengths. For the parent quinoline-2(1H)-thione, strong bands are observed around 372 nm and 273 nm.[9][10]
-
Thiol Form: Calculated spectra predict that the thiol form would absorb at shorter wavelengths, with major bands around 308 nm and 243 nm.[9][10]
-
Experimental Insight: The experimental spectrum of these compounds almost invariably matches the profile predicted for the thione tautomer, providing compelling evidence of its predominance.[8][9]
-
Summary of Spectroscopic Data
| Spectroscopic Technique | Thiol Form (this compound) | Thione Form (4-Methyl-1H-quinoline-2-thione) |
| ¹H NMR | Sharp S-H signal (δ ~3-5 ppm) | Broad N-H signal (δ ~12-14 ppm) |
| ¹³C NMR | C2 signal upfield (aromatic region) | C2 signal downfield (δ ~175-185 ppm) |
| IR Spectroscopy | Weak S-H stretch (~2550-2600 cm⁻¹) | Strong C=S stretch (~1100-1250 cm⁻¹) & N-H stretch (~3100-3400 cm⁻¹) |
| UV-Vis Spectroscopy | Absorption maxima at shorter λ (~308 nm) | Absorption maxima at longer λ (~370 nm) |
Factors Influencing the Tautomeric Equilibrium
The thione-thiol equilibrium is not static; it is a dynamic process influenced by the molecular environment. A Senior Scientist must control for these variables to ensure reproducible results.
-
Solvent Polarity: This is a dominant factor. Polar protic solvents (e.g., ethanol, water) and polar aprotic solvents (e.g., DMSO) can stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[4][6] In contrast, non-polar solvents (e.g., cyclohexane, chloroform) may slightly shift the equilibrium towards the less polar thiol form.[2][6]
-
Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding strongly favor the thione tautomer.[4] The equilibrium in solution can differ from that in the solid phase.
-
pH: In alkaline solutions, the equilibrium can be shifted towards the formation of the thiolate anion, which is the conjugate base of the thiol form.[11] Conversely, neutral and acidic media tend to favor the thione form.[11]
References
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 8. [PDF] Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. jocpr.com [jocpr.com]
A Spectroscopic and Computational Guide to 4-Methyl-quinoline-2-thiol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic properties of 4-Methyl-quinoline-2-thiol (4MQT), a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental spectral data in public domains, this document leverages established principles of spectroscopic analysis and computational chemistry to present a detailed, predictive profile of 4MQT. We delve into the theoretical underpinnings and practical considerations for analyzing this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the confident identification, characterization, and utilization of this compound in their research endeavors.
Introduction: The Significance of this compound
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities.[1] The introduction of a methyl group at the 4-position and a thiol group at the 2-position of the quinoline ring system imparts unique physicochemical properties to this compound (4MQT), making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.
A crucial aspect of working with 4MQT is its existence in a tautomeric equilibrium between the thiol and thione forms (Figure 1). This equilibrium can be influenced by factors such as the solvent, pH, and temperature, which in turn significantly affects its spectroscopic signature and reactivity. A thorough understanding of its spectroscopic characteristics is therefore paramount for unambiguous structural elucidation, purity assessment, and predicting its behavior in various chemical and biological systems.
Figure 1: Thiol-Thione Tautomerism in this compound
Caption: The tautomeric equilibrium between the thiol and thione forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For 4MQT, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and assessing the predominant tautomeric form in solution.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4MQT is expected to show distinct signals for the aromatic protons, the methyl group protons, and a labile proton (either S-H or N-H depending on the dominant tautomer). The chemical shifts are influenced by the electron-withdrawing nature of the quinoline nitrogen and the electronic effects of the methyl and thiol/thione groups.[2]
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H5, H6, H7, H8 | 7.0 - 8.0 | m | - | Aromatic protons of the benzene ring. |
| H3 | ~6.5 | s | - | Olefinic proton, singlet due to no adjacent protons. |
| CH₃ | ~2.5 | s | - | Methyl group protons, singlet. |
| SH/NH | Variable (broad) | s | - | Labile proton, chemical shift is concentration and solvent dependent. |
Causality Behind the Chemical Shifts: The protons on the quinoline ring resonate in the aromatic region (δ 7.0-8.0 ppm). The H3 proton is expected to be a singlet and shifted upfield compared to the benzene ring protons due to the influence of the adjacent electron-donating thiol/thione group. The methyl group at the 4-position will appear as a characteristic singlet around 2.5 ppm. The labile proton (S-H or N-H) will likely be a broad singlet with a chemical shift that is highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of 4MQT. The chemical shift of the C2 carbon is particularly diagnostic for determining the predominant tautomer.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2 | >170 (Thione) or ~145 (Thiol) | The C=S carbon in the thione form is significantly deshielded. |
| C3 | ~115 | Olefinic carbon adjacent to the methyl group. |
| C4 | ~145 | Carbon bearing the methyl group. |
| C4a, C5, C6, C7, C8, C8a | 120 - 150 | Aromatic carbons of the quinoline ring system. |
| CH₃ | ~20 | Methyl carbon. |
Self-Validating Protocol for Tautomer Determination: The key to distinguishing between the thiol and thione forms lies in the chemical shift of the C2 carbon. A chemical shift significantly downfield (δ > 170 ppm) is indicative of a C=S double bond, confirming the predominance of the thione tautomer. Conversely, a chemical shift in the aromatic region (δ ~145 ppm) would suggest the presence of the thiol form.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified 4MQT in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Figure 2: NMR Experimental Workflow
Caption: A streamlined workflow for the NMR analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 4MQT, the IR spectrum will be crucial for identifying the thiol or thione moieties and the quinoline core.
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Thione) | 3100 - 3400 | Medium, Broad | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretch |
| S-H (Thiol) | 2550 - 2600 | Weak | Stretch |
| C=S (Thione) | 1100 - 1250 | Medium-Strong | Stretch |
| C=C, C=N (Aromatic) | 1450 - 1650 | Medium-Strong | Stretch |
Causality Behind the Vibrational Frequencies: The presence of a broad band in the 3100-3400 cm⁻¹ region would suggest the N-H stretch of the thione tautomer. Conversely, a weak band around 2550-2600 cm⁻¹ would indicate the S-H stretch of the thiol form. A strong absorption in the 1100-1250 cm⁻¹ range is characteristic of the C=S stretching vibration, providing further evidence for the thione tautomer.[3] The aromatic C=C and C=N stretching vibrations will appear in the 1450-1650 cm⁻¹ region.
Experimental Protocol for FT-IR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of 4MQT with dry KBr powder and press it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution and the surrounding environment.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound
| Tautomer | Predicted λ_max (nm) | Solvent | Rationale |
| Thione | ~270-280, ~370-380 | Ethanol/Methanol | π → π* and n → π* transitions of the quinoline-thione chromophore. |
| Thiol | ~240-250, ~310-320 | Ethanol/Methanol | π → π* transitions of the quinoline-thiol chromophore. |
Authoritative Grounding: Computational studies on quinoline-2-thiol have shown that the thione tautomer exhibits absorption bands at longer wavelengths compared to the thiol tautomer.[1] Time-Dependent Density Functional Theory (TD-DFT) calculations are a reliable method for predicting the UV-Vis spectra of such compounds.[4]
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of 4MQT in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-500 nm using a dual-beam spectrophotometer.
-
Data Analysis: Determine the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 4MQT, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular formula.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): m/z = 175.0558 (for C₁₀H₉NS)
-
Common Fragmentation Patterns: Loss of the methyl group (-15), loss of the thiol/thione group, and fragmentation of the quinoline ring.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a chromatography system, as an eluent from a GC or LC column.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS, while electron ionization (EI) is common for GC-MS.
-
Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.
Figure 3: Comprehensive Spectroscopic Analysis Workflow
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-quinoline-2-thiol
Introduction
4-Methyl-quinoline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science, presents a fascinating case for spectroscopic analysis. Its utility as a precursor in the synthesis of novel therapeutic agents and functional materials necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for the elucidation of its molecular structure. This guide provides an in-depth exploration of the ¹H NMR spectrum of this compound, delving into the nuances of spectral interpretation, the pivotal role of tautomerism, and a robust experimental protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's spectroscopic signature.
The Thione-Thiol Tautomerism: A Decisive Factor in Spectral Interpretation
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In the solid state and in polar solvents, the thione form, 4-methyl-1H-quinoline-2-thione, is generally the predominant tautomer. This preference is crucial for the correct interpretation of the ¹H NMR spectrum, as the chemical environment of the protons differs significantly between the two forms.
The predominance of the thione tautomer in polar solvents, such as Dimethyl Sulfoxide (DMSO-d₆), is a key consideration. This is due to the greater polarity of the thioamide group in the thione form, which is stabilized by polar solvent molecules. In contrast, in non-polar solvents, the thiol form may be more favored.
Caption: Tautomeric equilibrium of this compound.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is rich with information, providing a unique fingerprint of the molecule. The following interpretation is based on the expected spectrum of the predominant thione tautomer in a polar solvent like DMSO-d₆. The assignments for the aromatic protons are made by careful analogy to the closely related compound, 4-methylquinolin-2(1H)-one, which shares the same substitution pattern on the quinoline core.
Caption: Atom numbering for ¹H NMR assignments.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Assignment |
| N-H | ~13.4 | singlet (broad) | - | Thioamide proton |
| H-8 | ~7.7-7.9 | doublet of doublets | J ≈ 8.0, 1.0 | Aromatic proton |
| H-5 | ~7.6-7.8 | doublet | J ≈ 8.0 | Aromatic proton |
| H-7 | ~7.4-7.6 | triplet of doublets | J ≈ 8.0, 1.0 | Aromatic proton |
| H-6 | ~7.2-7.4 | triplet | J ≈ 8.0 | Aromatic proton |
| H-3 | ~6.5-6.7 | singlet | - | Vinylic proton |
| CH₃ | ~2.4 | singlet | - | Methyl protons |
Detailed Interpretation:
-
N-H Proton (δ ~13.4 ppm): The proton attached to the nitrogen atom in the thione tautomer appears as a broad singlet at a very low field. This significant downfield shift is characteristic of a thioamide proton, which is deshielded by the anisotropic effect of the C=S double bond and is often involved in intermolecular hydrogen bonding with the DMSO-d₆ solvent.
-
Aromatic Protons (δ ~7.2-7.9 ppm): The five protons on the quinoline ring system resonate in the aromatic region. Their specific chemical shifts and coupling patterns are influenced by the electron-donating methyl group and the electron-withdrawing thioamide group.
-
H-8: This proton is expected to be the most downfield of the carbocyclic ring protons due to the peri-effect of the nitrogen atom. It typically appears as a doublet of doublets due to ortho coupling with H-7 and meta coupling with H-6.
-
H-5: This proton is also in an ortho position to a ring junction and is expected to be a doublet due to coupling with H-6.
-
H-7 and H-6: These protons are coupled to each other (ortho coupling) and to other protons, leading to more complex splitting patterns, typically triplets or triplets of doublets.
-
-
Vinylic Proton (H-3, δ ~6.5-6.7 ppm): The proton at the 3-position is a vinylic proton and is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent C=S group.
-
Methyl Protons (CH₃, δ ~2.4 ppm): The three protons of the methyl group at the 4-position appear as a sharp singlet, as they are not coupled to any other protons.
Experimental Protocol for ¹H NMR Spectroscopy
The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a standard procedure for the analysis of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
-
Vortex the mixture until the sample is completely dissolved. Gentle heating in a warm water bath may be necessary to aid dissolution.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30 on a Bruker spectrometer).
-
Typical acquisition parameters on a 400 MHz spectrometer would be:
-
Spectral width: -2 to 16 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16 to 64, depending on the sample concentration.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Apply a baseline correction to ensure a flat baseline.
-
Reference the spectrum by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all the signals in the spectrum.
-
Peak pick all signals and determine their chemical shifts, multiplicities, and coupling constants.
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification and for understanding its chemical behavior in solution. The clear predominance of the thione tautomer in polar solvents like DMSO-d₆ is a key feature that is readily confirmed by the characteristic low-field chemical shift of the N-H proton. The detailed analysis of the aromatic region, aided by analogies with similar quinoline systems, allows for the unambiguous assignment of all proton signals. The experimental protocol provided herein offers a robust framework for obtaining high-quality spectral data, which is essential for the confident characterization of this important heterocyclic compound in research and development settings.
FT-IR analysis of 4-Methyl-quinoline-2-thiol
An In-depth Technical Guide to the FT-IR Analysis of 4-Methyl-quinoline-2-thiol
Authored by: A Senior Application Scientist
Abstract
This technical guide offers a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (CAS: 4437-65-4). This molecule is of significant interest in medicinal chemistry and materials science, serving as a versatile synthetic building block.[1] A critical feature of this compound is its existence within a thiol-thione tautomeric equilibrium, a phenomenon that profoundly influences its chemical reactivity and is distinctly observable via FT-IR spectroscopy.[1][2] This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and in-depth spectral interpretation required to utilize FT-IR for the unambiguous characterization of this quinoline derivative. We delve into the causality behind experimental choices and provide a framework for interpreting the spectral data to elucidate the predominant tautomeric form.
Introduction: The Quinoline Scaffold and the Power of Vibrational Spectroscopy
Quinoline and its derivatives are fundamental heterocyclic scaffolds in a vast number of biologically active compounds, with applications ranging from antimalarial to anticancer agents.[3][4] this compound is a specific derivative featuring a methyl group at the 4-position and a sulfur-containing functional group at the 2-position. Its molecular formula is C₁₀H₉NS, with a molecular weight of 175.25 g/mol .[5]
The utility of this compound is intrinsically linked to its structure, which is not static. It exists as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[2][6]
-
This compound (Thiol form)
-
4-Methyl-1H-quinoline-2-thione (Thione form)
FT-IR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[7][8] By measuring the absorption of infrared radiation, we can identify the specific functional groups present in a molecule, making it an ideal tool to investigate and confirm the structure of this compound and determine its dominant tautomeric state.[8] The presence of characteristic bands for N-H and C=S bonds versus an S-H bond provides a definitive spectral fingerprint.[9]
The Thiol-Thione Tautomerism
Tautomers are structural isomers that readily interconvert.[6] In the case of this compound, the equilibrium involves the migration of a proton between the nitrogen and sulfur atoms. Generally, for 2-mercaptoquinoline systems, the thione (amide-like) form is thermodynamically more stable and tends to predominate in various environments.[2][9] This stability is a key factor influencing the compound's chemical behavior and its interactions in biological systems.[10]
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is paramount for accurate interpretation. The following protocol outlines a robust methodology for analyzing solid-phase this compound. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.
Workflow for FT-IR Analysis
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal stability. Purge the sample compartment with dry air or nitrogen if available to minimize interference from atmospheric water and CO₂.
-
ATR Crystal Cleaning: The choice of ATR crystal (e.g., diamond, germanium) is critical. Clean the crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and the instrument itself, and it will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal, which is essential for a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.
-
Data Processing: The resulting spectrum should be processed using the spectrometer software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave and a baseline correction to ensure the absorbance starts at zero.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FT-IR spectrum of this compound is rich with information. The analysis is best approached by examining distinct regions of the spectrum and assigning the observed absorption bands to specific molecular vibrations. The key to the analysis is identifying bands that confirm the dominant tautomeric form.
Table 1: Key FT-IR Absorption Bands and Their Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group / Moiety | Expected Intensity | Notes |
| 3100 - 3000 | C-H Stretching (νC-H) | Aromatic (Quinoline Ring) | Medium to Weak | Absorption in this region confirms the presence of sp² C-H bonds.[11][12] |
| 2980 - 2850 | C-H Stretching (νC-H) | Aliphatic (Methyl Group) | Medium to Weak | Asymmetric and symmetric stretches of the -CH₃ group.[11][13] |
| ~2550 | S-H Stretching (νS-H) | Thiol (-SH) | Weak | Thiol Form Indicator. This peak is characteristically weak and can sometimes be difficult to observe. Its definitive presence would confirm the thiol tautomer. |
| 3400 - 3100 | N-H Stretching (νN-H) | Thioamide (-NH-C=S) | Medium, Broad | Thione Form Indicator. The presence of a broad absorption band in this region is a strong indicator of the thione tautomer due to N-H stretching, often broadened by hydrogen bonding in the solid state. |
| 1620 - 1580 | C=C & C=N Stretching (νC=C, νC=N) | Quinoline Ring | Strong to Medium | These are characteristic absorptions for the quinoline aromatic system.[14][15] Multiple bands are expected. |
| 1550 - 1450 | C=C & C=N Stretching (νC=C, νC=N) | Quinoline Ring | Strong to Medium | Further skeletal vibrations of the aromatic core.[11][16] |
| ~1380 | C-H Bending (δC-H) | Methyl Group | Medium | Symmetric bending (umbrella) mode of the -CH₃ group.[11] |
| 1300 - 1100 | C=S Stretching (νC=S) | Thione (C=S) | Medium to Strong | Thione Form Indicator. A band in this region is characteristic of the thiocarbonyl group. Its presence, coupled with the N-H stretch, strongly supports the thione structure as the dominant form.[17] |
| 900 - 675 | C-H Out-of-Plane Bending (γC-H) | Aromatic Ring | Strong | These bands in the fingerprint region are highly characteristic of the substitution pattern on the aromatic rings.[11] |
| 750 - 650 | C-S Stretching (νC-S) | Thiol (-C-S) | Weak to Medium | Thiol Form Indicator. The C-S single bond stretch is typically weak. Its presence, along with the S-H stretch, would point to the thiol form.[17] |
Causality and Interpretation Insights
-
Dominant Tautomer Identification: The most critical aspect of the interpretation is the region between 3400 cm⁻¹ and 2500 cm⁻¹. The presence of a broad N-H band and a medium-to-strong C=S band provides compelling evidence for the dominance of the thione tautomer. Conversely, the absence of these and the clear presence of a weak S-H band around 2550 cm⁻¹ would indicate the thiol form. Based on related structures, the thione form is the expected major contributor.[9][18]
-
Hydrogen Bonding: In the solid state, the N-H group of the thione tautomer can participate in intermolecular hydrogen bonding. This interaction causes the N-H stretching band to broaden significantly and shift to a lower frequency compared to a free N-H group.[13]
-
Fingerprint Region: While complex, the fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the molecule.[11] Once the main functional groups are identified, this region can be used for confirmation by matching it against a reference spectrum of a known standard.
Conclusion for the Drug Development Professional
The precise structural characterization of an active pharmaceutical ingredient (API) or a synthetic intermediate is a non-negotiable aspect of drug development. For this compound, FT-IR spectroscopy serves as a rapid, reliable, and cost-effective tool for identity confirmation and, crucially, for understanding its tautomeric nature. Tautomerism can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and its ability to act as a hydrogen bond donor or acceptor.[10] These properties, in turn, govern pharmacokinetics and pharmacodynamics. A thorough FT-IR analysis, as detailed in this guide, provides the foundational data necessary to ensure structural integrity and consistency, which is essential for reproducible downstream applications in synthesis, screening, and formulation.
References
- 1. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. www1.udel.edu [www1.udel.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 17. impactfactor.org [impactfactor.org]
- 18. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
Mass Spectrometry of 4-Methyl-quinoline-2-thiol: An In-depth Technical Guide
Abstract
This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 4-Methyl-quinoline-2-thiol (C₁₀H₉NS), a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, ionization behavior, and fragmentation pathways. We will delve into the nuances of both electron ionization (EI) and electrospray ionization (ESI) techniques, providing a robust framework for the structural elucidation and sensitive detection of this molecule. The guide emphasizes the critical role of the thiol-thione tautomerism in dictating the fragmentation patterns and offers practical, field-proven protocols for sample preparation and analysis.
Introduction: The Significance of this compound
This compound, with a molecular weight of 175.25 g/mol , is a versatile scaffold in chemical synthesis and drug discovery.[1] Its quinoline core is a prevalent motif in numerous biologically active compounds, while the thiol group imparts unique chemical reactivity and potential for coordination with metal ions. A crucial aspect of this molecule's chemistry is its existence in a dynamic equilibrium between the thiol and thione tautomeric forms. This tautomerism significantly influences its spectroscopic properties and reactivity. Mass spectrometry serves as an indispensable tool for the unambiguous identification, structural characterization, and quantification of this compound and its derivatives in complex matrices. Understanding its behavior under various ionization conditions is paramount for reliable analytical method development.
Foundational Concepts: Thiol-Thione Tautomerism
The interpretation of the mass spectrum of this compound is fundamentally linked to its tautomeric equilibrium. The position of this equilibrium can be influenced by the sample's physical state (solid or solution), solvent polarity, and temperature. In the gas phase of the mass spectrometer, the equilibrium may differ from that in solution. Both tautomers can be present and ionized, potentially leading to a more complex fragmentation pattern than a single isomer would suggest.
Caption: Thiol-Thione Tautomerism of the Analyte.
Experimental Design: Protocols for Robust Analysis
The successful mass spectrometric analysis of this compound hinges on meticulous sample preparation and the selection of appropriate instrumentation parameters.
Sample Preparation
For optimal results, particularly with Electrospray Ionization (ESI), the sample should be free of non-volatile salts and particulates.
Protocol for ESI-MS Analysis:
-
Dissolution: Accurately weigh a small amount of this compound and dissolve it in a high-purity solvent such as methanol, acetonitrile, or a mixture thereof to create a stock solution of approximately 1 mg/mL.
-
Dilution: Prepare a working solution by diluting the stock solution with the mobile phase to be used for LC-MS or with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for direct infusion. The final concentration should be in the range of 1-10 µg/mL.
-
Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter compatible with the solvent used.[2]
Protocol for GC-MS Analysis (with derivatization):
Direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation. Derivatization of the thiol group is often recommended.
-
Derivatization: To a solution of this compound in a suitable aprotic solvent (e.g., acetonitrile), add a derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to silylate the thiol group. The reaction is typically carried out at 60-80°C for 30-60 minutes.
-
Dilution: After the reaction is complete, dilute the sample with a suitable solvent like ethyl acetate for GC-MS analysis.
Instrumentation
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatography: Reversed-phase chromatography using a C18 column is well-suited for the separation of this compound from related impurities. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is recommended.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred due to the basic nitrogen atom in the quinoline ring, which is readily protonated.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for accurate mass measurements to confirm the elemental composition of the parent ion and its fragments.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Chromatography: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for the analysis of the derivatized compound.
-
Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to induce fragmentation and generate a characteristic mass spectrum.
Interpretation of Mass Spectra
Electrospray Ionization (ESI) Mass Spectrometry
In positive ion mode ESI-MS, this compound is expected to be readily protonated, yielding a prominent protonated molecule [M+H]⁺ at an m/z of 176.0532 (calculated for C₁₀H₁₀NS⁺).
Tandem Mass Spectrometry (MS/MS) Fragmentation of [M+H]⁺:
Collision-induced dissociation (CID) of the [M+H]⁺ ion will induce fragmentation, providing valuable structural information. The fragmentation is likely to be influenced by the site of protonation, which is expected to be the nitrogen atom of the quinoline ring.
Proposed ESI-MS/MS Fragmentation Pathway:
Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺.
-
Loss of Sulfur (S): A neutral loss of a sulfur atom (32 u) from the protonated thione tautomer could lead to a fragment at m/z 144.
-
Loss of a Thiol Radical (•SH): Cleavage of the C-S bond could result in the loss of a thiol radical (33 u), generating an ion at m/z 143, corresponding to the protonated 4-methylquinoline.
-
Loss of Hydrogen Sulfide (H₂S): Elimination of hydrogen sulfide (34 u) is a common fragmentation pathway for thiols, which would produce a fragment ion at m/z 142.
-
Loss of Acetonitrile (CH₃CN): A rearrangement reaction involving the methyl group and the quinoline nitrogen could lead to the elimination of acetonitrile (41 u), resulting in an ion at m/z 135.
Quantitative Data Summary (Predicted ESI-MS/MS):
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 176.0532 | 144.0808 | S | Protonated 4-methyl-2-iminoquinoline |
| 176.0532 | 143.0729 | •SH | 4-Methylquinoline radical cation |
| 176.0532 | 142.0651 | H₂S | 4-Methyl-2-quinolyl cation |
| 176.0532 | 135.0314 | CH₃CN | Thiophenyl cation derivative |
Electron Ionization (EI) Mass Spectrometry
Under hard ionization conditions like EI, extensive fragmentation is expected. The resulting mass spectrum will provide a detailed fingerprint of the molecule.
Expected EI Fragmentation Pattern:
The molecular ion (M⁺•) at m/z 175 is expected to be observed. The fragmentation will likely be dominated by cleavages related to the stable aromatic quinoline core and the substituents. Based on the mass spectrum of 4-methylquinoline, key fragments from the quinoline ring system are anticipated.
Proposed EI Fragmentation Pathway:
Caption: Predicted EI Fragmentation Pathways.
-
[M-H]⁺ (m/z 174): Loss of a hydrogen radical is a common fragmentation for aromatic compounds, leading to a stable even-electron ion.
-
[M-SH]⁺ (m/z 142): Cleavage of the C-S bond with the loss of a thiol radical is a primary fragmentation pathway, resulting in the 4-methylquinolinium cation.
-
[M-CS]⁺• (m/z 131): For the thione tautomer, the loss of a carbon monosulfide (CS) radical is a possibility.
-
Quinoline Core Fragments: Further fragmentation of the quinoline ring system is expected. A prominent fragment corresponding to the quinoline radical cation at m/z 129 (after loss of the methyl and thiol groups) is likely. Subsequent loss of hydrogen cyanide (HCN) from the quinoline ring would yield a fragment at m/z 102.[4]
Quantitative Data Summary (Predicted EI-MS):
| m/z | Proposed Ion | Notes |
| 175 | [C₁₀H₉NS]⁺• | Molecular Ion |
| 174 | [C₁₀H₈NS]⁺ | Loss of a hydrogen radical |
| 142 | [C₁₀H₈N]⁺ | Loss of a thiol radical (•SH) |
| 131 | [C₉H₉N]⁺• | Loss of carbon monosulfide (CS) |
| 129 | [C₉H₇N]⁺• | Quinoline radical cation |
| 102 | [C₈H₆]⁺• | Loss of HCN from the quinoline core |
Advanced Topics and Troubleshooting
-
High-Resolution Mass Spectrometry (HRMS): The use of HRMS is strongly recommended to confirm the elemental composition of all major ions, which is crucial for distinguishing between isobaric interferences and confirming the proposed fragmentation pathways.[2][3]
-
Isotope Pattern: The presence of a sulfur atom will result in a characteristic M+2 isotope peak with an abundance of approximately 4.4% relative to the monoisotopic peak. This can be a useful diagnostic tool.
-
Solvent Effects in ESI: The choice of solvent can influence the thiol-thione equilibrium and the efficiency of protonation. It is advisable to test different solvent systems to optimize the signal intensity.
-
In-source Fragmentation: In ESI, high cone voltages or source temperatures can induce in-source fragmentation, which may complicate the interpretation of the mass spectrum. It is important to optimize these parameters to obtain a clean spectrum of the protonated molecule.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. A thorough understanding of its inherent thiol-thione tautomerism is essential for the accurate interpretation of the observed mass spectra. By employing the appropriate sample preparation techniques and ionization methods, researchers can confidently identify and characterize this important molecule. The predicted fragmentation pathways outlined in this guide, for both ESI-MS/MS and EI-MS, offer a solid foundation for the structural elucidation of this compound and its analogues in various research and development settings.
References
- 1. agilent.com [agilent.com]
- 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of 4-Methyl-quinoline-2-thiol Derivatives
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-methyl-quinoline-2-thiol and its derivatives. These heterocyclic compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights.
The Quinoline-2-thiol Scaffold: A Foundation for Bioactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure found in numerous natural products and synthetic drugs.[1][2] The introduction of a methyl group at the 4-position and a thiol group at the 2-position creates the this compound core (Figure 1). A key characteristic of this molecule is its existence in a thiol-thione tautomeric equilibrium, which significantly influences its chemical reactivity and biological interactions.[3] This structural feature, particularly the nucleophilic thione sulfur, is pivotal for many of its observed biological activities and its utility as a synthetic intermediate.[3]
Figure 1. Structure and Tautomerism
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound Derivatives
The synthesis of this scaffold is well-established, with the most common approach involving the nucleophilic substitution of 2-chloro-4-methylquinoline with a sulfur source.[3] This method provides a reliable route to the core structure, which can then be further functionalized to generate a library of derivatives.
Experimental Protocol: Synthesis from 2-Chloroquinoline
This protocol describes a general procedure for synthesizing quinoline-2-thiol derivatives from their 2-chloro precursors, a foundational method in this area of research.[4]
Materials:
-
2-Chloro-4-methylquinoline
-
Thiourea
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-methylquinoline (1.0 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete, add a solution of sodium hydroxide (2.0 mmol) in water (5 mL) to the mixture and reflux for an additional 1 hour to hydrolyze the intermediate.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Precipitation: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
General Synthetic Workflow Diagram
Caption: Workflow for the synthesis of quinoline-2-thiol derivatives.
Anticancer Activity: A Multifaceted Approach
Quinoline derivatives are widely recognized for their potential in anticancer drug design.[2][5][6] The this compound scaffold is no exception, with various derivatives demonstrating significant cytotoxic activity against a range of human cancer cell lines through diverse mechanisms of action.[5][7][8]
Mechanisms of Action
-
Induction of Apoptosis: Many quinolone derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[7] This can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases and disruption of microtubule assembly.[7]
-
Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from proliferating.[5][7]
-
Enzyme Inhibition: A key mechanism for many quinoline-based anticancer agents is the inhibition of critical enzymes involved in cell replication and proliferation, such as topoisomerase I and II.[2][5][9][10] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death.
-
Signaling Pathway Modulation: Certain derivatives can interfere with oncogenic signaling pathways. For example, some quinoline-based compounds have been shown to inhibit the FoxM1 transcription factor, a key regulator of tumorigenesis, leading to the downregulation of its downstream targets involved in cell survival and metastasis.[11]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative 4-methyl-quinoline derivatives against various cancer cell lines, reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Cinnamic Acid-2-Quinolone Hybrid | HCT-116 (Colon) | 1.89 | [5] |
| 5a | Cinnamic Acid-2-Quinolone Hybrid | HepG2 (Liver) | 4.05 | [5] |
| 5b | Cinnamic Acid-2-Quinolone Hybrid | MCF-7 (Breast) | 8.48 | [5] |
| 11e | 4-Benzyloxy Quinolone | COLO 205 (Colon) | Nanomolar range | [7] |
| 12e | Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [8] |
| 12e | Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [8] |
| 12e | Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [8] |
| 13 | 2-Arylquinoline | HeLa (Cervical) | 8.3 | [12] |
Note: The table includes data for closely related 4-methyl-quinolone/quinoline derivatives to illustrate the potential of the core scaffold.
Proposed Mechanism: Induction of Apoptosis
Caption: Apoptosis induction by a quinoline derivative.[7]
Antimicrobial Activity: Combating Resistant Pathogens
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[13] Quinoline derivatives have long been a source of potent antimicrobials, and this compound derivatives contribute to this legacy, exhibiting activity against a range of bacteria and fungi.[1][13][14][15]
Spectrum of Activity
These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16] The mechanism often involves the disruption of essential cellular processes in the microbes. For some derivatives, the proposed mechanism is the inhibition of the peptide deformylase (PDF) enzyme, which is crucial for bacterial protein synthesis.[16]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.
| Compound ID | Target Microorganism | Strain | MIC (µg/mL) | Reference |
| QST4 | Mycobacterium tuberculosis | H37Rv | 4.47 | [14] |
| QST3 | Mycobacterium tuberculosis | H37Rv | 9.26 | [14] |
| Compound 6 | Bacillus cereus | N/A | 3.12 | [16] |
| Compound 6 | Staphylococcus aureus | N/A | 6.25 | [16] |
| Compound 6 | Aspergillus flavus | N/A | 6.25 | [16] |
| Compound 6 | Candida albicans | N/A | 12.5 | [16] |
| Compound 32 | Aspergillus flavus | N/A | 12.5 | [13] |
| Compound 32 | Aspergillus niger | N/A | 25 | [13] |
Note: This table includes data for various quinoline thiol and quinolone derivatives to showcase the antimicrobial potential of the general structure.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Properties: Modulating the Immune Response
Inflammation is a critical biological response, but chronic inflammation contributes to a wide range of diseases.[17] Natural and synthetic compounds with anti-inflammatory properties are therefore of great therapeutic interest.[17][18] Certain quinoline derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting their potential use in treating inflammatory conditions.
Mechanism of Action: NF-κB Inhibition
A central pathway in inflammation is regulated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[19] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19] The anti-inflammatory effect of some bioactive molecules is achieved by inhibiting this NF-κB pathway, thereby preventing the production of inflammatory mediators like nitric oxide (NO).[19][20] While direct studies on this compound are limited, the general class of heterocyclic compounds often targets this pathway.
Signaling Pathway: NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB inflammatory pathway.[19]
Other Notable Biological Activities
Beyond the major activities discussed, the versatile quinoline scaffold has been explored for other therapeutic applications:
-
Antioxidant Activity: Some 4-thioquinoline derivatives have shown moderate antiradical activity and a protective effect against oxidative stress.[21] For instance, 2-(7-chloroquinolin-4-ylthio)propanoic acid demonstrated antioxidant action superior to the comparator drug Tiotriazolin.[21]
-
Antiviral Activity: Certain quinoline-2-thiol derivatives have been synthesized and tested for activity against influenza virus, indicating a potential avenue for developing new antiviral agents.[22]
-
α-Glucosidase Inhibition: In the context of diabetes, novel 2-(quinoline-2-ylthio)acetamide derivatives have been developed as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[23] This inhibition can help manage blood glucose levels, with some compounds showing significantly higher potency than the standard drug acarbose.[23]
Conclusion and Future Perspectives
This compound and its derivatives represent a highly promising class of heterocyclic compounds with a remarkable breadth of biological activities. Their straightforward synthesis allows for extensive structural modification, enabling the fine-tuning of their pharmacological profiles. The demonstrated efficacy in preclinical studies, particularly in cancer and infectious diseases, underscores their potential as lead compounds for novel drug discovery.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.
-
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the quinoline scaffold to enhance potency and selectivity while minimizing toxicity.
-
In Vivo Evaluation: Progressing promising candidates from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[23][24]
-
Development of Drug Delivery Systems: Addressing potential challenges such as poor bioavailability to maximize therapeutic potential.[6]
The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 4. benchchem.com [benchchem.com]
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- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ijpsr.com [ijpsr.com]
- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Natural Products [mdpi.com]
- 18. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 19. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins | MDPI [mdpi.com]
- 21. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]
- 22. Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
An In-depth Technical Guide: 4-Methyl-quinoline-2-thiol as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds
Abstract
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Among its many derivatives, 4-methyl-quinoline-2-thiol stands out as a particularly valuable and versatile precursor. Its unique structural features, including the reactive thiol group and the potential for tautomerism, offer multiple avenues for chemical modification. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical reactivity, and its role as a foundational building block for creating novel compounds with diverse therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
The Core Scaffold: Understanding this compound
This compound, with the chemical formula C₁₀H₉NS, is a sulfur-containing heterocyclic compound that serves as a cornerstone in medicinal chemistry.[4][5] Its structure is characterized by a quinoline ring system with a methyl group at the 4-position and a thiol group at the 2-position.
A critical aspect of its chemistry is the existence of a thiol-thione tautomeric equilibrium.[4][6] This equilibrium between the thiol (-SH) and thione (C=S) forms dictates its reactivity, allowing it to act as a potent nucleophile and a versatile reactant in various chemical transformations.
Thiol-Thione Tautomerism
The reactivity of this compound is significantly influenced by the equilibrium between its two tautomeric forms: the thiol form (4-methylquinoline-2-thiol) and the thione form (4-methyl-1H-quinoline-2-thione). The thione tautomer is often predominant in solution.[6] This dynamic equilibrium is crucial as it presents multiple reactive sites for electrophilic attack.
Caption: Thiol-Thione tautomerism of the core compound.
Synthesis of the Precursor: this compound
A reliable and scalable synthesis of the precursor is the first critical step. A common and effective method involves the nucleophilic substitution of 2-chloro-4-methylquinoline with a sulfur source, such as sodium sulfide.[4][7]
Synthetic Workflow
The synthesis begins with a suitable quinoline precursor, which is then halogenated and subsequently converted to the target thiol compound.
Caption: General workflow for synthesizing the precursor.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on the established conversion of 2-chloro-4-methylquinoline.
Materials:
-
2-Chloro-4-methylquinoline
-
Sodium sulfide (Na₂S)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium carbonate
-
Ice
Procedure:
-
Dissolve 2-chloro-4-methylquinoline in ethanol in a round-bottom flask.
-
Add sodium sulfide to the solution in a 1:3 molar ratio (quinoline:sulfide).
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Reflux the reaction mixture for approximately 4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) with an ethyl acetate:carbon tetrachloride (8:2) eluent system.[7]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with sodium carbonate.
-
The resulting precipitate (the product) is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Expected Yield: ~74%[7]
Characterization Data:
| Analysis | Expected Result |
|---|---|
| ¹H NMR (δ ppm) | 7.1-8.09 (m, 5H, ArH), 2.4 (s, 3H, CH₃), 13.4 (s, 1H, SH)[7] |
| ¹³C NMR (DMSO-d₆) δ | 19.2 (CH₃), 116.3, 124.2, 126.3, 129.2, 145.2, 146.5, 180.6 (C=S)[7] |
| IR (KBr) cm⁻¹ | 2480 (C-SH), 1653 (C=N)[7] |
Synthetic Utility: Crafting Novel Compounds
The true value of this compound lies in its reactivity, which allows for the generation of a diverse library of derivatives. The sulfur atom is a potent nucleophilic center, making it an ideal site for alkylation and other modifications.
S-Alkylation Reactions
Alkylation of the thiol group is a straightforward and high-yield reaction to produce 2-(alkylthio)-4-methylquinolines. These S-alkylated derivatives are often stable intermediates for further functionalization.[6][8]
Causality: The choice of alkylating agent (e.g., alkyl halides, dimethyl sulfate) and base (e.g., sodium ethoxide, triethylamine) allows for precise control over the substituent introduced at the sulfur atom. This reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks the electrophilic carbon of the alkylating agent.
Detailed Experimental Protocol: S-Alkylation
This protocol describes a typical S-ethylation using ethyl iodide.
Materials:
-
This compound (or its chloro-analogue precursor as described in some literature[6])
-
Ethyl iodide
-
Absolute ethanol
-
Sodium ethoxide (if starting from the thiol)
Procedure:
-
Dissolve this compound (10 mmol) in absolute ethanol (30 mL) containing sodium ethoxide (if needed to form the thiolate).
-
Add ethyl iodide (15 mmol) to the mixture.
-
Heat the mixture under reflux for 3 hours.[6]
-
Allow the mixture to cool. The precipitate that forms is the S-alkylated product.
-
Collect the product by filtration and purify by crystallization.
Building Complex Heterocycles
This compound can be used in tandem reactions to construct fused heterocyclic systems. For example, it can participate in thiol-Michael additions followed by intramolecular cyclizations, such as the (aza)-Morita–Baylis–Hillman reaction, to yield complex structures like thiopyrano[2,3-b]quinolines.[9] These reactions create polycyclic molecules that are often of great interest in drug discovery due to their rigid conformations and potential for potent biological activity.
Caption: Key synthetic pathways starting from the precursor.
Coordination Chemistry and Schiff Base Ligands
The precursor is also a valuable building block for creating Schiff base ligands. These ligands can then form complexes with a variety of metal ions (e.g., Zn(II), Cu(II), Pb(II)).[4] The resulting metal complexes are investigated for their potential as antibacterial and antifungal agents, where the metal center can play a crucial role in the mechanism of action.
Biological Significance and Applications
The quinoline nucleus is a well-established pharmacophore, and derivatives of this compound have shown promise in several therapeutic areas.[10][11][12]
-
Antioxidant Activity: Certain 4-thioquinoline derivatives, particularly those with propanoic acid residues, have demonstrated significant antioxidant and antiradical properties.[10] For instance, 2-(7-chloroquinolin-4-ylthio)propanoic acid showed antioxidant action superior to the comparator drug Tiotriazolin.[10]
-
Antiviral Properties: Derivatives have been synthesized and tested against influenza viruses.[9] Studies have shown that modifications to the core structure can significantly impact antiviral activity, highlighting the importance of structure-activity relationship (SAR) studies.[9]
-
Antibacterial and Antifungal Activity: The quinoline scaffold is known for its antimicrobial properties. Metal complexes derived from Schiff bases of this compound are being explored for this purpose.[4]
-
Chemical Threat Detection: The nucleophilic nature of the thione sulfur makes it a useful component in fluorescent probes designed for the sensitive and selective detection of chemical warfare agents like sulfur mustard.[4]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its accessible synthesis, predictable reactivity, and the proven biological relevance of its derivatives make it a highly attractive starting point for drug discovery programs. The ability to easily generate diverse libraries of compounds through S-alkylation, cyclization, and coordination reactions provides a robust pipeline for identifying novel therapeutic agents. Future research will likely focus on expanding the library of derivatives, exploring new reaction methodologies, and conducting in-depth biological evaluations to unlock the full therapeutic potential of this remarkable precursor.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-METHYLQUINOLIN-2-THIONE synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 12. researchgate.net [researchgate.net]
exploring the reactivity of the thiol group in 4-Methyl-quinoline-2-thiol
An In-Depth Technical Guide to the Reactivity of the Thiol Group in 4-Methyl-quinoline-2-thiol
Authored by a Senior Application Scientist
Introduction: The Quinoline-2-thiol Scaffold - A Nucleus of Versatility
The this compound molecule, a sulfur-containing heterocyclic compound, represents a cornerstone for innovation in medicinal chemistry and materials science.[1] Its quinoline core is a well-established pharmacophore found in numerous biologically active compounds, while the thiol group at the 2-position introduces a highly reactive and versatile functional handle.[2][3] This guide provides an in-depth exploration of the thiol group's reactivity, moving beyond simple reaction schemes to explain the underlying principles that govern its chemical behavior. Understanding this reactivity is paramount for researchers aiming to leverage this scaffold for the synthesis of novel therapeutic agents, fluorescent probes, and advanced coordination complexes.[1]
A critical aspect governing the reactivity of this molecule is its existence in a tautomeric equilibrium between the thiol form (4-methylquinoline-2-thiol) and the more predominant thione form (4-methylquinoline-2(1H)-thione).[1][4] This equilibrium, influenced by solvent and electronic factors, dictates the nucleophilic and electrophilic character of the molecule, directly impacting reaction outcomes. Spectroscopic evidence, particularly from 1H-NMR, confirms this equilibrium, often showing distinct or averaged signals for the acidic proton, providing a quantitative look at the tautomeric ratio in a given environment.[1][4]
Caption: Thiol-Thione Tautomeric Equilibrium.
Synthesis of the this compound Core
The primary synthetic route to this compound involves the conversion of the corresponding 2-chloro or 2-hydroxy derivative. A robust and commonly employed method is the reaction of 2-chloro-4-methylquinoline with a sulfur source like sodium sulfide or thiourea.[4][5] The choice of a chloro precursor is strategic; the chlorine atom at the 2-position is an excellent leaving group, facilitating nucleophilic substitution by the sulfur reagent.
Experimental Protocol: Synthesis from 2-Chloro-4-methylquinoline
This protocol describes a validated method for synthesizing the target compound. The self-validating nature of this procedure lies in the monitoring of the reaction by Thin-Layer Chromatography (TLC) and the straightforward purification through precipitation and recrystallization, ensuring a high-purity final product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylquinoline (1 eq.) in ethanol.
-
Reagent Addition: Add sodium sulfide (3 eq.) to the solution. The excess sodium sulfide ensures the complete conversion of the starting material. Add a catalytic amount of hydrochloric acid (HCl).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 4 hours. Monitor the reaction's progress using TLC (eluent: ethyl acetate/carbon tetrachloride, 8:2 v/v) until the starting material spot disappears.
-
Workup: After completion, cool the mixture and pour it into ice-cold water. This step precipitates the crude product.
-
Neutralization & Purification: Neutralize the solution with sodium carbonate. Filter the resulting solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.[5]
I. Nucleophilic Reactivity: S-Alkylation and S-Acylation
The most prominent feature of the thiol group is its nucleophilicity, especially upon deprotonation to the thiolate anion. This reactivity is the gateway to a vast library of derivatives through S-alkylation and S-acylation reactions. The formation of the thiolate, using a base such as potassium hydroxide, triethylamine, or sodium ethoxide, is a critical first step as it significantly enhances the nucleophilic character of the sulfur atom.[4][6][7]
The resulting 2-alkylthio-4-methylquinolines are not merely derivatives; they are versatile intermediates for further functionalization. For instance, the presence of an alkylthio group at position-2 can activate the C-4 position for subsequent nucleophilic substitution reactions.[4]
Experimental Protocol: S-Alkylation with Dimethyl Sulfate
This protocol details the S-methylation, a representative S-alkylation reaction. The causality behind using a strong base like potassium hydroxide is to ensure complete deprotonation of the thiol, maximizing the concentration of the reactive thiolate species for efficient reaction with the electrophile.
-
Thiolate Formation: Dissolve this compound (1 eq.) in an ethanolic potassium hydroxide solution (2 M). Stir the solution to ensure the complete formation of the potassium thiolate salt.
-
Electrophile Addition: Add dimethyl sulfate (1.5 eq.) dropwise to the stirred solution. The reaction is typically exothermic; slow addition helps control the temperature.
-
Reaction: Allow the mixture to stir overnight at room temperature. The progress can be monitored by TLC.
-
Isolation: The S-alkylated product often precipitates directly from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the collected solid with water and a cold solvent (e.g., ethanol) and recrystallize to obtain the pure 2-(methylthio)-4-methylquinoline.[4]
Caption: General workflow for S-Alkylation reactions.
Table 1: Representative S-Alkylation Reactions
| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Product | Ref. |
| 4-Chloro-8-methylquinoline-2-thione | Dimethyl sulfate | KOH | Ethanol | Stir overnight | 4-Chloro-2-methylthio-8-methylquinoline | [4] |
| 4-Chloro-8-methylquinoline-2-thione | Ethyl iodide | - | Ethanol | Reflux, 3h | 4-Chloro-2-ethylthio-8-methylquinoline | [4] |
| Methyl 4-hydroxy-2-thioxo-quinoline-3-carboxylate | Methyl iodide | Et3N | DMF | 50 °C, 1h | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | [6][8] |
II. Redox Chemistry: Oxidation to Disulfides and Beyond
Thiols are susceptible to oxidation, a reaction that can be finely controlled to yield different products. Mild oxidizing agents, such as iodine (I₂) or even atmospheric oxygen under certain conditions, typically convert thiols to disulfides. This reversible reaction is fundamental in biochemistry (e.g., cysteine-cystine conversion) and can be exploited in materials science for creating dynamic covalent polymers.
More potent oxidizing agents, such as hydrogen peroxide or potassium permanganate, can further oxidize the sulfur atom to form sulfinic acids and, ultimately, sulfonic acids.[7] While specific protocols for this compound are not extensively detailed in the literature, the principles of thiol oxidation are directly applicable. These oxidation products have drastically different chemical properties—sulfonic acids, for instance, are highly acidic and water-soluble, opening avenues for developing new catalysts or drug formulations.
III. Advanced Applications in Tandem & Cyclization Reactions
The nucleophilic thiol group is a powerful tool for constructing more complex heterocyclic systems. In tandem reactions, the thiol can act as the initial nucleophile in a cascade of bond-forming events. A prime example is the thiol-Michael addition reaction.[9] In this process, the thiolate adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). The resulting intermediate can then undergo an intramolecular cyclization, often followed by dehydration or another elimination, to forge a new ring fused to the quinoline scaffold. Such strategies are highly efficient for building molecular complexity from simple precursors.
These reactions are instrumental in synthesizing novel polycyclic systems, such as thiopyrano[2,3-b]quinolines, which are investigated for their potential biological activities, including antiviral properties.[9]
Conclusion
The reactivity of the thiol group in this compound is a rich and multifaceted field, dominated by its nucleophilic character within the thiol-thione tautomeric system. Its propensity for S-alkylation provides a reliable and straightforward method for derivatization, creating key intermediates for further synthesis. Beyond simple substitution, its involvement in redox chemistry and complex cyclization cascades demonstrates its utility as a strategic functional group for constructing novel and intricate molecular architectures. For researchers in drug development and materials science, a deep, mechanistic understanding of these reactions is essential for unlocking the full potential of the quinoline-thiol scaffold.
References
- 1. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-METHYLQUINOLIN-2-THIONE synthesis - chemicalbook [chemicalbook.com]
- 6. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]
- 9. Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 4-Methyl-quinoline-2-thiol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 4-Methyl-quinoline-2-thiol. This molecule, a sulfur-containing heterocyclic compound, is of significant interest due to its potential applications in medicinal chemistry and materials science. A critical aspect of its chemistry is the existence of a thiol-thione tautomeric equilibrium, which profoundly influences its reactivity and spectroscopic signature. This guide details a robust computational workflow, primarily employing Density Functional Theory (DFT), to investigate this tautomerism and predict various molecular properties. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for the computational analysis of this compound and related heterocyclic systems.
Introduction: The Duality of this compound
This compound (C₁₀H₉NS, Molar Mass: 175.25 g/mol ) is a derivative of the quinoline scaffold, a structural motif prevalent in numerous biologically active compounds.[1] The presence of a thiol group at the 2-position introduces a fascinating chemical duality: the molecule can exist in two tautomeric forms, the thiol and the thione (Figure 1). This thiol-thione tautomerism is a key determinant of its chemical behavior, influencing its nucleophilicity, acidity, and coordination properties.[1] Quantum mechanical calculations have shown that for the parent quinoline-2-thiol, the thione tautomer is significantly more stable, with a predicted population of 99.9%.
Figure 1: Thiol-Thione Tautomerism
Caption: The tautomeric equilibrium between the thiol and thione forms of this compound.
Understanding the energetic preference and the distinct properties of each tautomer is paramount for predicting reaction outcomes, designing novel derivatives with tailored functionalities, and interpreting experimental spectroscopic data. Quantum chemical calculations offer a powerful, non-invasive toolkit to probe these molecular-level details with high accuracy.
The Computational Approach: A Self-Validating Workflow
The central pillar of this guide is a computational workflow grounded in Density Functional Theory (DFT), a method that provides a favorable balance between accuracy and computational cost for systems of this size. The chosen methodology is designed to be self-validating, where computational predictions are systematically compared with available experimental data or established chemical principles.
The Core Engine: Density Functional Theory (DFT)
DFT calculations are employed to solve the electronic structure of the molecule, providing insights into its geometry, energy, and electronic properties. The selection of the functional and basis set is a critical step that dictates the accuracy of the results. Based on literature precedence for similar heterocyclic systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. This functional has demonstrated a robust track record in predicting molecular geometries and vibrational frequencies for a wide range of organic molecules.
For the basis set, a Pople-style basis set, such as 6-311++G(d,p) , offers a good compromise between flexibility and computational expense. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs on the sulfur and nitrogen atoms, while the polarization functions ("d,p") allow for a more accurate representation of the electron density distribution in bonds.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound.
Step 1: Geometry Optimization
-
Objective: To find the minimum energy structure (the most stable conformation) for both the thiol and thione tautomers.
-
Procedure:
-
Construct the initial 3D structures of both tautomers using a molecular builder.
-
Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
The optimization should be carried out without any symmetry constraints to allow the molecule to adopt its true minimum energy conformation.
-
-
Validation: A successful optimization is confirmed when the forces on all atoms are close to zero, and a subsequent frequency calculation yields no imaginary frequencies.
Step 2: Vibrational Frequency Analysis
-
Objective: To predict the infrared (IR) and Raman spectra of the optimized structures and to confirm that they correspond to true energy minima.
-
Procedure:
-
Following geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
The output will provide the vibrational frequencies and their corresponding IR and Raman intensities.
-
-
Validation: The absence of imaginary frequencies confirms that the optimized geometry is a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation. It is common practice to scale the calculated frequencies by a factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and the approximate nature of the functional.
Step 3: Tautomer Stability Analysis
-
Objective: To determine the relative stability of the thiol and thione tautomers.
-
Procedure:
-
Compare the total electronic energies (including zero-point vibrational energy correction) of the optimized thiol and thione structures.
-
The tautomer with the lower total energy is predicted to be the more stable form.
-
The energy difference can be used to estimate the equilibrium constant for the tautomerization reaction.
-
-
Validation: The prediction of the more stable tautomer can be corroborated by experimental evidence, such as NMR spectroscopy, where the chemical shifts are sensitive to the tautomeric form.
Step 4: Frontier Molecular Orbital (FMO) Analysis
-
Objective: To investigate the electronic properties and reactivity of the molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Procedure:
-
From the output of the DFT calculation, visualize the HOMO and LUMO.
-
Analyze the spatial distribution of these orbitals to identify regions of high electron density (HOMO, nucleophilic sites) and low electron density (LUMO, electrophilic sites).
-
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability.
-
-
Validation: The predicted reactive sites can be correlated with known chemical reactions of quinoline thiols. The HOMO-LUMO gap can be qualitatively related to the electronic absorption spectrum of the molecule.
Figure 2: Computational Workflow
Caption: A schematic representation of the quantum chemical calculation workflow for this compound.
Data Presentation and Interpretation
A systematic presentation of the calculated data is crucial for clear interpretation and comparison with experimental results.
Tabulated Quantitative Data
The following tables provide a template for summarizing the key quantitative results from the quantum chemical calculations.
Table 1: Optimized Geometric Parameters (Bond Lengths in Å, Bond Angles in °)
| Parameter | Thiol Tautomer | Thione Tautomer | Experimental |
| C2-S Bond Length | |||
| C4-CH₃ Bond Length | |||
| C2-N1-C9 Bond Angle | |||
| ... |
Note: Experimental data for this compound may not be readily available in the literature. In such cases, comparison can be made with data for similar, well-characterized molecules.
Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments
| Vibrational Mode | Thiol Tautomer (Scaled) | Thione Tautomer (Scaled) | Experimental (IR/Raman) |
| S-H Stretch | N/A | ||
| N-H Stretch | N/A | ||
| C=S Stretch | N/A | ||
| C-H Stretch (Methyl) | |||
| ... |
Table 3: Electronic Properties (in eV)
| Property | Thiol Tautomer | Thione Tautomer |
| Total Electronic Energy | ||
| HOMO Energy | ||
| LUMO Energy | ||
| HOMO-LUMO Gap | ||
| Dipole Moment (Debye) |
Analysis of Results
The data presented in the tables will allow for a detailed analysis of the molecular properties of this compound. Key points of discussion should include:
-
Geometric Features: A comparison of the bond lengths and angles between the two tautomers will reveal the structural changes associated with the tautomerization. For instance, the C2-S bond in the thiol form will have a single-bond character, while in the thione form, it will exhibit double-bond character.
-
Vibrational Spectra: The calculated vibrational frequencies, once scaled, can be used to assign the peaks in the experimental IR and Raman spectra. The presence of a characteristic S-H stretching vibration (around 2550-2600 cm⁻¹) would be indicative of the thiol tautomer, while a strong C=S stretching vibration (around 1100-1250 cm⁻¹) would confirm the presence of the thione form.
-
Electronic Properties and Reactivity: The HOMO and LUMO plots will provide a visual representation of the molecule's reactive sites. The HOMO-LUMO gap will offer insights into its electronic stability and potential for electronic transitions, which is relevant for understanding its UV-Vis absorption properties.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust workflow for the quantum chemical investigation of this compound. By employing DFT calculations with the B3LYP functional and a suitable basis set, researchers can gain deep insights into the critical thiol-thione tautomerism and predict a wide range of molecular properties. The presented protocol emphasizes a self-validating approach, where computational results are critically evaluated and, where possible, compared with experimental data.
Future computational studies could expand on this work by:
-
Solvent Effects: Investigating the influence of different solvents on the tautomeric equilibrium using implicit or explicit solvent models.
-
Reaction Mechanisms: Modeling the reaction pathways of this compound with various electrophiles and nucleophiles to understand its reactivity in greater detail.
-
Excited State Properties: Employing Time-Dependent DFT (TD-DFT) to calculate the electronic absorption and emission spectra, which is crucial for applications in materials science and as fluorescent probes.
The integration of high-level quantum chemical calculations, as detailed in this guide, will undoubtedly accelerate the rational design and development of novel applications for this compound and its derivatives.
References
Methodological & Application
Application Notes & Protocols: Screening 4-Methyl-quinoline-2-thiol for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 4-Methyl-quinoline-2-thiol
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for antibiotic development.[1] The quinoline ring system is a privileged pharmacophore, forming the core of numerous successful drugs, including antimalarials (e.g., Chloroquine) and broad-spectrum antibiotics (e.g., Ciprofloxacin).[2][3] Quinolone antibiotics primarily exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[4] This established precedent makes quinoline derivatives attractive starting points for new antimicrobial discovery programs.
This guide focuses on This compound (also known as 4-methyl-2-mercaptoquinoline or 4-methylquinoline-2(1H)-thione), a derivative distinguished by two key substitutions: a methyl group at position 4 and a thiol group at position 2. The compound exists in a thiol-thione tautomeric equilibrium, a feature that can significantly influence its biological activity. The thiol group, in particular, is a potent nucleophilic center, capable of interacting with biological macromolecules.[5] Thiol-containing compounds can exert antimicrobial effects through various mechanisms, including the induction of thiol stress, S-allylmercapto modification of protein cysteines, and disruption of the cellular redox balance, which is crucial for bacterial survival.[5][6][7]
These structural features suggest that this compound may possess a unique antimicrobial profile, potentially acting via the established quinoline mechanism of DNA replication interference, a thiol-mediated pathway, or a synergistic combination of both. This application note provides a comprehensive framework for the preliminary antimicrobial screening of this compound, detailing the necessary protocols from stock solution preparation to the determination of inhibitory and bactericidal concentrations.
Part 1: Compound Handling and Preparation
Physicochemical Properties & Stock Solution Preparation
Proper handling and solubilization of the test compound are paramount for obtaining accurate and reproducible results in any biological assay. Quinoline derivatives are often hydrophobic, presenting solubility challenges in aqueous culture media.[3]
Key Insight: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution due to its high solubilizing power and general compatibility with most microbial assays at low final concentrations (typically ≤0.5%).[8]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: 175.25 g/mol ) required. For 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 175.25 g/mol * 0.001 L = 1.7525 mg
-
-
Dissolution: Accurately weigh 1.75 mg of the compound into a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for short intervals until the compound is completely dissolved. Visually inspect for any particulate matter.
-
Storage: Aliquot the stock solution into smaller, sterile volumes to minimize freeze-thaw cycles. Store aliquots at -20°C, protected from light.
Part 2: Preliminary Antimicrobial Screening - Qualitative Assessment
The initial screening phase aims to quickly identify if this compound possesses any antimicrobial activity against a panel of representative microorganisms. The Agar Disk Diffusion (Kirby-Bauer) method is a simple, cost-effective, and widely used qualitative technique for this purpose.[9][10][11]
Principle of the Agar Disk Diffusion Method
The test involves placing a paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk after incubation.[12] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Protocol 2: Agar Disk Diffusion Test
-
Inoculum Preparation:
-
Select 3-4 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] This standardization is critical for reproducibility.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of growth. Rotate the plate by 60° and repeat the streaking twice more to cover the entire surface.[12]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Preparation and Placement:
-
Impregnate sterile blank paper disks (6 mm diameter) with a defined volume (e.g., 10 µL) of the this compound stock solution or its dilutions. A common starting amount is 50-100 µg per disk.
-
Allow the solvent (DMSO) to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[12]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Controls:
-
Negative Control: A disk impregnated with DMSO alone. This should show no zone of inhibition.
-
Positive Control: A disk containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the test system.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.
-
-
Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. The presence of a clear zone indicates antimicrobial activity.
-
Part 3: Quantitative Antimicrobial Assessment
Following a positive result in the preliminary screen, the next logical step is to quantify the compound's potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is the gold standard for determining MIC values and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Protocol 3: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.
-
Add 100 µL of the test compound solution (prepared from the DMSO stock and diluted in MHB to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves 50 µL in each well from 1 to 10, with decreasing concentrations of the compound.
-
Wells 11 and 12 will serve as controls.
-
-
Controls:
-
Growth Control (Well 11): Add 50 µL of MHB. This well contains no compound and should show bacterial growth.
-
Sterility Control (Well 12): Add 100 µL of MHB. This well is not inoculated and should remain clear.
-
-
Inoculum Preparation and Addition:
-
Prepare a bacterial suspension as described in Protocol 2, adjusted to the 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of this final bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. The result is reported in µg/mL or µM.
-
Caption: Workflow for Broth Microdilution MIC Assay.
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This test distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.
Protocol 4: MBC Determination
-
Subculturing from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count).
Part 4: Data Interpretation and Next Steps
The results from these initial screens will guide the subsequent stages of drug discovery.
| Assay | Parameter | Interpretation | Next Steps |
| Agar Disk Diffusion | Zone of Inhibition (mm) | A larger zone suggests greater susceptibility. Provides qualitative evidence of activity. | Proceed to quantitative MIC testing. |
| Broth Microdilution | MIC (µg/mL) | The minimum concentration that inhibits growth. A lower MIC indicates higher potency. | Determine MBC to assess bactericidal vs. bacteriostatic nature. |
| MBC Determination | MBC (µg/mL) | The minimum concentration that kills the bacteria. | If MBC is close to MIC (e.g., ≤4x MIC), the compound is considered bactericidal. |
Hypothesized Mechanism of Action: The antimicrobial activity of this compound could arise from several mechanisms. The quinoline core may inhibit bacterial DNA gyrase, a mechanism common to quinolone antibiotics.[4] Concurrently, the nucleophilic thiol group could react with cysteine residues in essential bacterial enzymes, leading to their inactivation and inducing significant cellular stress.[7] This dual-threat potential makes it a compelling candidate for further investigation, especially against resistant strains where multi-target agents are desirable.
Further studies should include screening against a broader panel of clinically relevant and drug-resistant strains (e.g., MRSA, VRE), cytotoxicity assays against mammalian cell lines to determine a selectivity index, and mechanistic studies (e.g., DNA gyrase inhibition assays, proteomics) to elucidate the precise mode of action.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allicin Induces Thiol Stress in Bacteria through S-Allylmercapto Modification of Protein Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. apec.org [apec.org]
- 11. grownextgen.org [grownextgen.org]
- 12. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. standards.globalspec.com [standards.globalspec.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-Methyl-quinoline-2-thiol Derivatives
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Quinoline Derivatives
Quinoline and its derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry, demonstrating a vast array of pharmacological activities, including potent anticancer properties.[1][2] The unique structural scaffold of quinoline allows for diverse functionalization, leading to novel compounds that can modulate various cellular pathways. Among these, 4-Methyl-quinoline-2-thiol derivatives have emerged as a promising area of investigation for developing new therapeutic agents.[3]
A critical, non-negotiable step in the preclinical development of any potential anticancer compound is the rigorous evaluation of its cytotoxic effects.[4] Cytotoxicity assays provide essential quantitative data, such as the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cellular processes like proliferation.[1] Furthermore, these assays serve as the gateway to understanding the compound's mechanism of action—does it arrest cell growth, damage the cell membrane, or induce programmed cell death (apoptosis)?
This comprehensive guide provides detailed protocols and expert insights for assessing the cytotoxic profile of this compound derivatives. We will explore a multi-assay strategy, moving from broad screening of metabolic viability to specific investigations of membrane integrity and apoptotic pathways. This approach ensures a thorough and reliable characterization of your compound's biological activity.
Strategic Selection of a Cytotoxicity Assay
No single assay can tell the whole story of a compound's interaction with a cell. A compound might inhibit metabolic function without immediately compromising membrane integrity, or it may specifically trigger an apoptotic cascade. Therefore, selecting the right combination of assays is crucial for generating a comprehensive and accurate cytotoxic profile. The choice depends on the research question: Are you performing a high-throughput screen for initial "hits," or are you elucidating the specific death mechanism of a lead compound?
| Assay Type | Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[5] | Metabolic Activity / Cell Viability | Inexpensive, well-established, widely used for quinoline screening.[2][6][7] | Endpoint assay, potential interference from reducing compounds, requires a solubilization step. |
| Resazurin (alamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[8][9] | Metabolic Activity / Cell Viability | Highly sensitive, non-toxic (allows real-time monitoring), no-wash protocol.[10][11] | More expensive than MTT, potential for over-reduction with long incubation. |
| LDH Release Assay | Quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from damaged cells.[12][13] | Cytotoxicity / Membrane Integrity | Directly measures cell death, stable analyte (LDH). | Does not distinguish between apoptosis and necrosis; only detects late-stage death.[14] |
| Caspase-Glo® 3/7 Assay | A proluminescent substrate is cleaved by activated executioner caspases-3 and -7, key mediators of apoptosis.[15] | Apoptosis Induction | Highly sensitive, specific to apoptosis, simple "add-mix-read" protocol. | Does not detect non-apoptotic cell death; kit can be costly. |
Protocol 1: Metabolic Viability Screening via MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a robust indicator of cell viability.[5] Its principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt, MTT, into a purple, insoluble formazan product.[5][16] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
A. Materials and Reagents
-
Cells: Desired cancer cell lines (e.g., HeLa, A549, MCF-7) in the logarithmic growth phase.
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.[5] Filter-sterilize and store at -20°C, protected from light.[5]
-
Solubilization Solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl.[5]
-
Equipment: 96-well flat-bottom plates, humidified incubator (37°C, 5% CO₂), multichannel pipette, microplate reader.
B. Procedure
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate.[16] Incubate for 24 hours to allow for cell attachment.[4][16]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Expert Tip: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic.
-
-
Controls (Crucial for Data Integrity):
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest test concentration.
-
Untreated Control: Cells in culture medium only (represents 100% viability).
-
Blank Control: Medium only, with no cells (for background absorbance).[5]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[16]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to visible purple formazan crystals.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[16]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background signals.[5]
C. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank control from all other wells.
-
Calculate Percent Viability:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
-
-
Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.
Protocol 2: Measuring Cytotoxicity via LDH Release
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[4] LDH is a stable enzyme present in the cytosol of all cells.[12] When the cell membrane loses its integrity—a hallmark of late-stage apoptosis and necrosis—LDH is released into the culture medium.[12] The assay uses an enzymatic reaction that ultimately leads to the formation of a colored product, with the amount of color being proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[13][17]
Experimental Workflow: LDH Assay
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Detailed Step-by-Step Protocol
A. Materials and Reagents
-
Cell culture materials and quinoline compounds as described for the MTT assay.
-
LDH Cytotoxicity Assay Kit: Commercially available kits (e.g., from Cayman Chemical, Promega, Abcam) are highly recommended. They typically include a Substrate Mix, Assay Buffer, and a Lysis Solution (e.g., Triton X-100).[13][18]
-
Equipment: 96-well plates, centrifuge with a plate rotor, microplate reader.
B. Procedure
-
Cell Seeding and Treatment: Seed and treat cells with the this compound derivatives in a 96-well plate as described in the MTT protocol (Steps B1-B2).
-
Setup of Controls: This is the most critical part of an LDH assay. On the same plate, prepare triplicate wells for each control:
-
Spontaneous LDH Release: Untreated cells (vehicle control). Measures background cell death.
-
Maximum LDH Release: To wells containing untreated cells, add 10 µL of the 10X Lysis Buffer provided in the kit 45 minutes before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.
-
Background Control: Medium only, with no cells.
-
-
Incubation: Incubate the plate for the designated treatment period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[4]
-
Assay Plate Setup: Carefully transfer 50-100 µL of the cell-free supernatant from each well of the treatment plate to a new, flat-bottom 96-well plate.[4]
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's protocol.[4] Add 100 µL of this mixture to each well of the new assay plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4] A color change will develop.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[4][17]
C. Data Analysis
-
Correct for Background: Subtract the average absorbance of the Background Control from all other readings.
-
Calculate Percent Cytotoxicity: Use the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Protocol 3: Elucidating Mechanism via Caspase-3/7 Activity
Many effective anticancer agents, including numerous quinoline derivatives, function by inducing apoptosis, or programmed cell death.[19][20] A key event in this pathway is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases that cleave essential cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[15][20] The Caspase-Glo® 3/7 Assay provides a highly sensitive, luminescent method to quantify the activity of these specific caspases.
Apoptotic Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway activated by quinoline derivatives.
Detailed Step-by-Step Protocol
A. Materials and Reagents
-
Cell culture materials and quinoline compounds.
-
Assay Plates: White-walled, 96-well plates suitable for luminescence measurements.
-
Caspase-Glo® 3/7 Assay System: Commercially available kit (e.g., from Promega) containing the Caspase-Glo® 3/7 Reagent and Buffer.
B. Procedure
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1-2 x 10⁴ cells per well in 80 µL of medium.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives. Add 20 µL of the compound dilutions to the appropriate wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for a time period determined by preliminary experiments (e.g., 6, 12, or 24 hours). Apoptotic events are often transient, so a time-course experiment is recommended.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent and Buffer to room temperature before use. Prepare the working reagent by mixing the buffer and lyophilized substrate according to the manufacturer's instructions.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
C. Data Interpretation
-
The resulting luminescent signal is proportional to the amount of active caspase-3/7 in the sample.
-
Data is often presented as "Fold Change" in caspase activity relative to the untreated control.
-
A significant, dose-dependent increase in luminescence indicates that the this compound derivative induces apoptosis through the activation of executioner caspases.[21][22]
Conclusion
The comprehensive cytotoxic evaluation of novel this compound derivatives requires a thoughtful, multi-faceted approach. By combining assays that probe different aspects of cell health—metabolic viability (MTT, Resazurin), membrane integrity (LDH), and specific death pathways (Caspase-3/7)—researchers can build a robust and reliable profile of their compounds. This strategy not only provides a quantitative measure of potency (IC50) but also yields critical insights into the mechanism of action, which is invaluable for advancing promising candidates through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. allevi3d.com [allevi3d.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. immunologicalsciences.com [immunologicalsciences.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Derivatization of 4-Methyl-quinoline-2-thiol for Biological Assays
Introduction: The Versatile Scaffold of 4-Methyl-quinoline-2-thiol
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among its myriad derivatives, this compound stands out as a particularly versatile precursor for generating novel compounds for biological assays. Its structure features a reactive thiol group at the 2-position, a methyl group at the 4-position that can influence solubility and steric interactions, and a quinoline core that can be further functionalized.[3] This molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being the major tautomer.[3][4] This tautomerism is a critical determinant of its reactivity.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the synthetic strategies to modify this scaffold, focusing on the rationale behind the choice of reagents and reaction conditions. Furthermore, we will present detailed protocols for leveraging these derivatives in various biological assays, including antimicrobial, anticancer, and fluorescence-based detection methods.
I. Synthetic Derivatization Strategies
The chemical reactivity of this compound offers several avenues for derivatization. The primary sites for modification are the sulfur atom of the thiol/thione group and the quinoline ring itself.
S-Alkylation: A Gateway to Diverse Functionalities
The nucleophilic sulfur atom in this compound is readily alkylated, providing a straightforward method to introduce a wide range of functional groups. This S-alkylation not only modifies the physicochemical properties of the parent molecule but can also unlock or enhance its biological activity.[6] The choice of alkylating agent is dictated by the desired functionality to be introduced.
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol describes a general method for the S-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride, triethylamine)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, ethanol)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate eluent)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Base Addition: Add the base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature. The choice of base depends on the reactivity of the alkyl halide and the desired reaction conditions. For instance, a stronger base like sodium hydride may be required for less reactive alkyl halides.
-
Alkylation: Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired S-alkylated derivative.
Table 1: Representative S-Alkylation Reactions of Quinoline-2-thiols
| Alkylating Agent | Base | Solvent | Reaction Conditions | Expected Product | Reference |
| Dimethyl sulfate | Potassium hydroxide | Ethanol | Stirring overnight | 4-Chloro-2-methylthio-8-methylquinoline | [6] |
| Ethyl iodide | N/A | Ethanol | Reflux for 3 hours | 4-Chloro-2-ethylthio-8-methylquinoline | [6] |
| Methyl iodide | Triethylamine | DMF | 50°C for 1 hour | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | [7] |
Diagram 1: S-Alkylation Workflow
Caption: General workflow for the S-alkylation of this compound.
Derivatization at the 4-Position
While the thiol group is the most reactive site for nucleophilic attack, the quinoline ring itself can be functionalized. For instance, if starting from a 4-chloro-quinoline-2-thiol derivative, the chlorine atom can be displaced by various nucleophiles to introduce amino, hydrazino, or other functional groups.[6]
II. Biological Assay Protocols
The synthesized derivatives of this compound can be screened for a variety of biological activities. Quinoline derivatives are known to possess antimicrobial, anticancer, and other pharmacological properties.[2][8][9][10][11][12][13][14]
Antimicrobial Susceptibility Testing
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in the 96-well plates.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Table 2: Example of Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Target Microorganism | Strain | MIC (µg/mL) | Reference |
| Quinoline-Thiosemicarbazide | Mycobacterium tuberculosis | H37Rv | 4.47 | [8] |
| Quinoline Derivative | Staphylococcus aureus (MRSA) | ATCC 33591 | ≤ 4.0 | [11] |
| 4-Thioquinoline Derivative | Escherichia coli | Resistant forms | Active | [9] |
In Vitro Anticancer Activity Assay
Protocol 3: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7, PC3)[13]
-
Normal human cell line (for selectivity assessment)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
IC50 Determination: The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Table 3: Cytotoxicity of Representative Quinoline Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Arylquinoline Derivative | HeLa | 8.3 | [13] |
| 2-Arylquinoline Derivative | PC3 | 31.37 | [13] |
| Quinoline-indole derivative | HepG2 | 0.002 - 0.011 | [14] |
III. Application as Fluorescent Probes
Alkylated quinoline-2-thiol derivatives can exhibit fluorescence, making them suitable for developing fluorescent sensors for metal ions and pH.[4][15] The fluorescence of these compounds is often quenched upon binding to certain metal ions.[4][16]
Diagram 2: Mechanism of Fluorescence Quenching
Caption: Simplified representation of fluorescence quenching upon analyte binding.
Protocol 4: Fluorescence Titration for Metal Ion Detection
This protocol describes the use of a fluorescent this compound derivative to detect metal ions.
Materials:
-
Fluorescent S-alkylated this compound derivative
-
Solvent (e.g., acetonitrile)
-
Aqueous solutions of various metal salts (e.g., Cu²⁺, Fe³⁺, Hg²⁺)
-
Fluorometer
-
Cuvettes
Procedure:
-
Probe Solution: Prepare a solution of the fluorescent derivative in the chosen solvent at a known concentration (e.g., 10 µM).
-
Baseline Fluorescence: Measure the fluorescence emission spectrum of the probe solution.
-
Metal Ion Titration: Add small aliquots of a metal salt solution to the probe solution and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion to determine the sensitivity and selectivity of the probe.
Table 4: Potential Metal Ion Detection by Quinoline-2-thiol Derivatives
| Derivative Class | Detected Analytes | Detection Mechanism | Reference |
| Alkylated quinoline-2-thiol | Heavy metals (Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺) | Fluorescence quenching | [4] |
| Alkylated quinoline-2-thiol | pH changes | Fluorescence intensity change | [4] |
IV. Conclusion and Future Perspectives
This compound is a valuable and adaptable starting material for the synthesis of a diverse library of compounds with significant potential in biological research and drug development. The straightforward derivatization at the sulfur atom allows for the introduction of various functionalities, leading to compounds with tailored biological activities. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and screen these derivatives for antimicrobial, anticancer, and sensing applications. Future work in this area could focus on expanding the diversity of the synthesized libraries, exploring other biological targets, and optimizing the properties of fluorescent probes for in vivo imaging applications.
V. References
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(5), 442-454. --INVALID-LINK--
-
BenchChem. (2025). Comparative Analysis of the Antimicrobial Spectrum of Quinoline Thiols and Related Sulfur-Containing Derivatives. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols. --INVALID-LINK--
-
Khramchikhin, A. V., et al. (2022). Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. Russian Chemical Bulletin, 71, 984–991. --INVALID-LINK--
-
Gencheva, V. V., et al. (2023). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES. Chemistry & Chemical Technology, 17(4), 774-782. --INVALID-LINK--
-
Yilmaz, I., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40785–40801. --INVALID-LINK--
-
Yilmaz, I., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40785–40801. --INVALID-LINK--
-
Gencheva, V., et al. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 17(4). --INVALID-LINK--
-
Wang, L., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(10), 2469. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: 4,6,8-Trimethyl-quinoline-2-thiol in Proteomics Research. --INVALID-LINK--
-
D'yachenko, I. V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(21), 5192. --INVALID-LINK--
-
Al-Ostath, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2269-2280. --INVALID-LINK--
-
BenchChem. (n.d.). This compound (CAS 4437-65-4). --INVALID-LINK--
-
Gencheva, V. (2024). Molecular modeling in search of biological activity of 4-thioquinoline derivatives. Zeszyty Naukowe MANS w Łomży, 94, 37-49. --INVALID-LINK--
-
Castillo, J. C., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(27), 13133-13148. --INVALID-LINK--
-
Reddy, K. S., et al. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents. --INVALID-LINK--
-
Li, Y., et al. (2021). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 9, 763351. --INVALID-LINK--
-
Hughes, C. C., & Fenical, W. (2010). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of Natural Products, 73(4), 698-703. --INVALID-LINK--
-
BenchChem. (2025). In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. --INVALID-LINK--
-
Saleh, N., et al. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Current Chemistry Letters, 3(3), 189-196. --INVALID-LINK--
-
Saleh, N., et al. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Current Chemistry Letters, 3(3), 189-196. --INVALID-LINK--
-
Hughes, C. C., & Fenical, W. (2010). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of Natural Products, 73(4), 698-703. --INVALID-LINK--
-
Al-Warhi, T., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4567-4584. --INVALID-LINK--
-
BenchChem. (2025). comparing 4,6,8-Trimethyl-quinoline-2-thiol with other fluorescent probes. --INVALID-LINK--
-
Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. --INVALID-LINK--
-
S, J. J., & V, A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 108-118. --INVALID-LINK--
-
BenchChem. (2025). The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for 4,6,8-Trimethyl-quinoline-2-thiol as a Fluorescent Probe. --INVALID-LINK--
-
Ismail, M. R., et al. (2001). Some Reactions of 2- and 4-Substituted 8-Methyl- quinolin-2(1H)-ones and their Thio Analogues. Afro-Asian J. Chem, 1, 1-10. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
Saleh, N., et al. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Current Chemistry Letters, 3(3), 189-196. --INVALID-LINK--
-
Koike, T., et al. (2001). Quaternized 1,4,7-Triazacyclononane Derivatives Containing 6-Methoxy-2-quinolylmethyl or 1-Isoquinolylmethyl Moieties as Fluorescent Zinc Sensors. Inorganica Chimica Acta, 324(1-2), 23-31. --INVALID-LINK--
-
Abdin, M. J., et al. (2020). Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination. E3S Web of Conferences, 164, 03001. --INVALID-LINK--
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 10. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Developing Anticancer Agents from 4-Methyl-quinoline-2-thiol: Application Notes and Protocols
Introduction: The Promise of the Quinoline Scaffold in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This versatile heterocyclic scaffold is a cornerstone in the development of a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities.[2] In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of research, yielding compounds that exhibit potent anticancer effects through diverse mechanisms of action.[1][2][3] These mechanisms include, but are not limited to, the inhibition of protein kinases crucial for cell signaling, intercalation into DNA, disruption of tubulin polymerization, and the induction of programmed cell death (apoptosis).[1][2][3][4][5][6]
This guide focuses on a specific, promising starting material: 4-Methyl-quinoline-2-thiol . The presence of the thiol group at the 2-position offers a reactive handle for a variety of chemical modifications, allowing for the systematic synthesis of diverse derivatives. Furthermore, this compound exists in a tautomeric equilibrium between the thiol and thione forms, a property that can significantly influence its reactivity and biological interactions.[4] The 4-methyl group can also be strategically utilized to influence the molecule's steric and electronic properties, which can be fine-tuned to optimize anticancer activity and selectivity.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design, synthesize, and evaluate novel anticancer agents derived from this compound. The protocols outlined herein are grounded in established methodologies and are designed to be self-validating, ensuring scientific rigor and reproducibility.
Part 1: Synthesis of Bioactive Derivatives from this compound
The synthetic versatility of the quinoline scaffold allows for the generation of a large number of structurally diverse derivatives.[2] A common and effective strategy for creating novel anticancer agents from this compound involves the derivatization of the thiol group. This can be achieved through various chemical reactions, including alkylation, arylation, and the formation of thioethers and disulfides.
Protocol 1: Synthesis of S-Substituted this compound Derivatives
This protocol describes a general method for the S-alkylation of this compound to introduce various side chains, which can modulate the compound's lipophilicity, steric bulk, and potential for hydrogen bonding, all of which are critical determinants of anticancer activity.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-N,N-dimethylethanamine)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Deprotonation: Add the base (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Alkylation/Arylation: Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[7]
Causality behind Experimental Choices:
-
The choice of base and solvent is crucial for efficient deprotonation of the thiol group. A strong base like sodium hydride in an aprotic solvent like DMF ensures complete formation of the nucleophilic thiolate.
-
Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Column chromatography is a standard and effective method for purifying the final compounds to a high degree, which is critical for accurate biological evaluation.
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds. This typically begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most active compounds.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[7][8][9]
-
Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment[10]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control. Include a vehicle control (DMSO) at the same concentration used for the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[1]
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound. A lower IC₅₀ value indicates greater potency.[1]
Data Presentation:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |
| This compound | MCF-7 | >100 | - |
| Derivative A | MCF-7 | 15.2 | 4.1 |
| Derivative B | MCF-7 | 5.8 | 10.3 |
| Doxorubicin | MCF-7 | 0.9 | 1.5 |
*SI = IC₅₀ in normal cells / IC₅₀ in cancer cells
Protocol 3: Apoptosis Induction Assessment (Caspase Activity Assay)
Quinoline derivatives can induce programmed cell death (apoptosis) in cancer cells.[3][4][11] Caspases are a family of proteases that play a central role in the execution of apoptosis. This protocol measures the activity of caspase-3, a key executioner caspase.
Materials:
-
Cancer cells treated with the test compound
-
Chilled cell lysis buffer
-
Protein quantification assay kit (e.g., BCA assay)
-
Caspase-3 colorimetric assay kit (containing DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: Treat cells with the quinoline derivative at its IC₅₀ concentration to induce apoptosis. Lyse the cells using a chilled cell lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate.[1]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader. An increase in absorbance indicates higher caspase-3 activity.
Visualization of Experimental Workflow:
Caption: A general workflow for the development of anticancer agents from this compound.
Part 3: Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanism of action and the relationship between chemical structure and biological activity is paramount for rational drug design.
Potential Mechanisms of Action
Quinoline derivatives exert their anticancer effects through various mechanisms:
-
Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are often dysregulated in cancer.[1]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring can allow for intercalation into DNA, disrupting replication and transcription. Some derivatives also inhibit topoisomerase enzymes.[4]
-
Tubulin Polymerization Inhibition: Certain quinoline compounds can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[3][5]
-
Induction of Apoptosis: As demonstrated by the caspase assay, these compounds can trigger the intrinsic or extrinsic apoptotic pathways.[4]
Visualization of a Potential Signaling Pathway:
Caption: A simplified diagram illustrating the inhibition of a protein kinase signaling pathway by a quinoline derivative.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for anticancer activity. Key areas for modification and analysis include:
-
The 2-position side chain: The nature of the substituent attached to the sulfur atom can significantly impact activity. Factors to consider include the length, branching, and presence of functional groups (e.g., amines, amides) in the side chain.
-
The 4-methyl group: While this guide focuses on 4-methyl derivatives, exploring other substituents at this position can influence steric interactions with the biological target.
-
Substitutions on the quinoline ring: Adding various functional groups (e.g., halogens, alkoxy groups) to the benzene portion of the quinoline ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.[12]
Part 4: In Vivo Evaluation
Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
Protocol 4: Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the in vivo anticancer activity of novel compounds.[7][13][14]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line used in in vitro studies
-
Test compound formulated in a suitable vehicle
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Animal Grouping: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound, vehicle, and positive control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor size, body weight, and any signs of toxicity throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the findings.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for medicinal chemists. The protocols and methodologies outlined in this guide provide a robust framework for the systematic design, synthesis, and evaluation of new quinoline-based drug candidates. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinically effective cancer therapies. The dual mechanism of action observed in some quinoline-based hybrids, targeting multiple pathways, suggests a potential strategy to overcome drug resistance.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. longdom.org [longdom.org]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-quinoline-2-thiol in Heterocyclic Synthesis
Introduction: The Versatile Scaffolding Potential of 4-Methyl-quinoline-2-thiol
In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is paramount, particularly in drug discovery and materials science. This compound, a sulfur-containing heterocyclic compound, has emerged as a cornerstone precursor for the synthesis of a diverse array of fused heterocyclic systems. Its utility stems from a unique combination of structural features: a quinoline core, a reactive methyl group, and, most critically, a thiol/thione moiety at the 2-position.
This molecule exists in a dynamic thiol-thione tautomeric equilibrium, a feature that profoundly influences its reactivity and dictates its synthetic pathways.[1][2] The thione tautomer presents a potent nucleophilic sulfur center, while the thiol form offers opportunities for S-alkylation and oxidative coupling.[1] This dual reactivity, coupled with the inherent aromaticity of the quinoline ring, makes this compound an exemplary substrate for constructing novel polycyclic compounds with significant biological and photophysical properties.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthetic applications of this compound. We will delve into the mechanistic principles behind its reactivity, explore its application in the synthesis of key heterocyclic families, and provide detailed, field-proven protocols for practical implementation.
Part 1: Core Reactivity and Mechanistic Principles
The synthetic versatility of this compound is governed by the interplay of its functional groups. Understanding the underlying mechanistic principles is crucial for predicting reaction outcomes and designing novel synthetic strategies.
The Thiol-Thione Tautomerism: A Gateway to Diverse Reactivity
The most critical aspect of this compound's chemistry is its existence as a mixture of two tautomeric forms: the thiol (4-methylquinoline-2-thiol) and the thione (4-methyl-1H-quinoline-2-thione). The equilibrium between these forms is influenced by factors such as solvent polarity and pH. In many instances, the thione form predominates.[2]
-
Nucleophilic Sulfur: The sulfur atom in the thione form is a soft and potent nucleophile, readily attacking electrophilic centers. This is the basis for its reaction with alkyl halides, α-haloketones, and other electrophiles to form S-substituted derivatives.[1][3]
-
Ambident Nucleophile: The molecule can also act as an ambident nucleophile. While S-alkylation is common, N-alkylation at the quinoline nitrogen is also possible, leading to different product isomers.[3] The regioselectivity of these reactions can often be controlled by the choice of base, solvent, and electrophile.
Caption: Thiol-Thione tautomerism of this compound.
Part 2: Synthesis of Fused Thiazole Heterocycles
One of the most powerful applications of this compound is in the synthesis of thiazolo[3,2-a]quinolinium salts. This reaction, a variation of the Hantzsch thiazole synthesis, leverages the nucleophilicity of the sulfur atom to construct a five-membered thiazole ring fused to the quinoline core.
Synthesis of Thiazolo[3,2-a]quinolinium Derivatives
The general strategy involves a two-step, one-pot process:
-
S-Alkylation: The thione sulfur attacks an α-halocarbonyl compound (e.g., phenacyl bromide) to form a 2-(aroylmethylthio)-4-methylquinoline intermediate.
-
Intramolecular Cyclization: Subsequent heating, often in the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid, promotes an intramolecular electrophilic attack from the activated methylene group onto the quinoline nitrogen, followed by dehydration to yield the aromatic thiazolo[3,2-a]quinolinium cation.
Caption: General workflow for Thiazolo[3,2-a]quinolinium synthesis.
Protocol 1: Synthesis of 1-Phenyl-5-methylthiazolo[3,2-a]quinolinium Bromide
Objective: To synthesize a representative thiazolo[3,2-a]quinolinium salt via the reaction of this compound with an α-haloketone.
Materials:
-
This compound (1.0 mmol, 175.25 mg)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 199.04 mg)
-
Anhydrous Ethanol (15 mL)
-
Polyphosphoric Acid (PPA) (approx. 5 g)
-
Diethyl ether
Procedure:
-
S-Alkylation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 mmol) in anhydrous ethanol (15 mL).
-
Add 2-bromoacetophenone (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the intermediate, 2-(benzoylmethylthio)-4-methylquinoline, is expected.
-
Cyclization: After the initial reflux, cool the mixture to room temperature. Carefully remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add polyphosphoric acid (approx. 5 g).
-
Heat the mixture to 120-130°C in an oil bath and stir for 2-3 hours. The mixture will become viscous and change color.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly add ice-cold water (20 mL) to the flask with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-phenyl-5-methylthiazolo[3,2-a]quinolinium bromide as a crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Compound Class | Reactants | Conditions | Yield (%) | Reference |
| Thiazolo[3,2-a]quinolinium | This compound, α-haloketone | 1. Reflux in Ethanol; 2. PPA, 120°C | 75-90 | General Procedure |
| Thiopyrano[2,3-b]quinoline | 3-formyl-quinoline-2-thiol, Phenylpropynal | Et₃N, DMF, rt, 15 min | 66-67 | [4] |
Part 3: Synthesis of Fused Thio-pyran and Pyrimidine Heterocycles
The reactivity of this compound extends to the construction of six-membered fused rings, such as thiopyrans and pyrimidines.
Tandem Reactions for Thiopyrano[2,3-b]quinolines
A notable application involves a tandem thiol-Michael addition and aza-Morita–Baylis–Hillman reaction.[4] This elegant sequence allows for the rapid construction of the complex thiopyrano[2,3-b]quinoline scaffold. The reaction typically involves a quinoline-2-thiol derivative bearing a formyl group at the 3-position, which first undergoes a Michael addition with an activated alkyne, followed by an intramolecular cyclization.
Protocol 2: Synthesis of 4-Amino-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde
Objective: To synthesize a thiopyrano[2,3-b]quinoline derivative via a tandem reaction sequence. This protocol is adapted from a similar synthesis.[4]
Materials:
-
3-{[(1-Methyl-1H-tetrazol-5-yl)imino]methyl}quinoline-2-thiol (1.8 mmol, 0.50 g)[4]
-
3-Phenylprop-2-yn-1-al (1.8 mmol, 0.24 g)
-
Triethylamine (Et₃N) (5.5 mmol, 0.56 g)
-
Anhydrous Dimethylformamide (DMF) (30 mL)
-
Methanol (for washing)
Procedure:
-
In a 100 mL flat-bottom flask, dissolve 3-{[(1-Methyl-1H-tetrazol-5-yl)imino]methyl}quinoline-2-thiol (1.8 mmol) in anhydrous DMF (30 mL).[4]
-
Add freshly distilled 3-phenylprop-2-yn-1-al (1.8 mmol) to the solution.[4]
-
Add triethylamine (5.5 mmol) to the reaction mixture.[4]
-
Stir the mixture at room temperature. The reaction is typically rapid, with the product precipitating out of the solution within 15 minutes.[4] Monitor the reaction completion by TLC.
-
Isolation: Once the reaction is complete, cool the flask in a freezer for several hours to maximize precipitation.[4]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product twice with cold methanol and allow it to air-dry.[4] Further purification is often not required.[4]
-
Characterization: The final product, 4-[(1-methyl-1H-tetrazol-5-yl)amino]-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde, can be characterized by NMR and mass spectrometry.[4]
Multicomponent Synthesis of Pyrimido[4,5-b]quinolines
The synthesis of pyrimidoquinolines, which are of significant pharmacological interest, can be achieved through multicomponent reactions (MCRs).[5][6][7][8] While many routes start with aminoquinolines, the 2-thiol moiety can be a strategic functional handle. For instance, S-alkylation followed by conversion of the methyl group to other functionalities can provide a suitable precursor for subsequent pyrimidine ring formation. Alternatively, derivatives like 2-methylthio-pyrimidinones can be used as building blocks that react with other components to form the fused quinoline ring.[9]
Conclusion
This compound stands as a remarkably versatile and powerful building block in the arsenal of the synthetic chemist. Its inherent thiol-thione tautomerism provides a gateway to a rich variety of chemical transformations. From the construction of fused five-membered thiazole rings to six-membered thiopyrans and pyrimidines, this precursor enables access to complex heterocyclic systems through both classical cyclization and modern tandem and multicomponent reaction strategies. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage the unique reactivity of this compound for the discovery and development of novel chemical entities.
References
- 1. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
use of 4-Methyl-quinoline-2-thiol in the preparation of fluorescent sensors
An In-Depth Guide to the Application of 4-Methyl-quinoline-2-thiol in the Development of Fluorescent Sensors
Authored by: A Senior Application Scientist
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the design and preparation of novel fluorescent sensors. We will delve into the fundamental principles, mechanistic pathways, and practical laboratory protocols that leverage the unique chemical architecture of this quinoline derivative.
Introduction: The Quinoline Scaffold in Fluorescence Sensing
The quinoline ring system is a privileged scaffold in the fields of medicinal chemistry and materials science. Its rigid, planar structure and inherent photophysical properties make it an attractive core for developing fluorescent probes. Quinoline and its derivatives are widely used for detecting metal ions, monitoring pH, and imaging biological analytes due to their ability to engage in specific interactions that modulate their fluorescence output.
This compound, a specific derivative, is of particular interest. This compound exists in a dynamic equilibrium between its thiol and thione tautomeric forms. While the dominant, non-fluorescent thione form may seem disadvantageous, it is precisely this characteristic that provides a low-background starting point for designing highly sensitive "turn-on" or "turn-off" fluorescent sensors. The true potential is unlocked through chemical modification of the thiol group, transforming the scaffold into a versatile platform for analyte detection. The sulfur atom acts as a soft, nucleophilic center, ideal for interacting with soft metal ions or reacting with electrophilic species.
Principle of Sensor Design and Mechanism of Action
The core strategy for employing this compound revolves around modulating its fluorescence through analyte interaction. The parent compound in its thione form is typically non-fluorescent. The key first step is the chemical conversion of this non-fluorescent precursor into a fluorescent signaling molecule, most commonly via alkylation of the sulfur atom. This S-alkylated derivative serves as the active sensor.
The sensing event proceeds via one of two primary mechanisms:
-
Fluorescence Quenching (Turn-Off Sensing): The fluorescent S-alkylated quinoline derivative can be quenched in the presence of specific analytes, particularly transition metal ions like Cu²⁺, Fe³⁺, and Hg²⁺. The mechanism often involves Photoinduced Electron Transfer (PET), where the analyte, upon coordination with the quinoline moiety, accepts an electron from the excited fluorophore, causing it to relax to the ground state non-radiatively.
-
Fluorescence Enhancement (Turn-On Sensing): This more desirable mechanism involves a specific chemical reaction between the sensor and the analyte that generates a highly fluorescent product from a low-fluorescence or non-fluorescent precursor. A powerful example involves the deprotonation of this compound to its thiolate anion form. This anion is highly nucleophilic but weakly fluorescent. Upon reaction with an electrophilic analyte (such as a sulfur mustard analogue), it forms a stable and highly fluorescent quinoline-2-thioether, resulting in a dramatic increase in signal intensity.
-
pH Sensing: The fluorescence of quinoline derivatives can also be sensitive to pH. The protonation state of the quinoline nitrogen atom directly influences the electronic distribution within the aromatic system, thereby affecting the fluorescence properties. This allows for the development of sensors that report on changes in environmental pH.
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Metal salt solutions can be toxic and should be disposed of according to institutional guidelines.
Protocol 1: Synthesis of a Fluorescent Sensor via S-Alkylation
This protocol describes a general method for converting 4-methyl-quinoline-2(1H)-thione into a fluorescent 2-(alkylthio)-4-methylquinoline derivative, which can then be used as a "turn-off" sensor.
Objective: To synthesize an active, fluorescent sensor from the this compound precursor.
Materials:
-
This compound (or its thione tautomer)
-
Anhydrous Ethanol or DMF
-
Base (e.g., Potassium Hydroxide (KOH) or Sodium Ethoxide)
-
Alkylating agent (e.g., Dimethyl sulfate or Ethyl iodide)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
Procedure:
-
Dissolution & Deprotonation: In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of ethanolic potassium hydroxide (2 M). Stir the mixture at room temperature for 15 minutes to ensure complete deprotonation to the thiolate.
-
Alkylation: While stirring, add the alkylating agent (e.g., 15 mmol of dimethyl sulfate) dropwise to the solution. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours to overnight.
-
Isolation: Once the reaction is complete, a precipitate of the S-alkylated product may form. Collect the solid by filtration. If no precipitate forms, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Wash the collected solid with water and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure, fluorescent sensor.
Protocol 2: Application in Metal Ion Detection (Turn-Off Mechanism)
Objective: To screen the synthesized sensor against various metal ions and quantify its response to a specific quenching ion.
Materials:
-
Synthesized S-alkylated sensor from Protocol 1
-
Spectroscopy-grade solvent (e.g., acetonitrile)
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., CuSO₄, FeCl₃, HgCl₂, ZnSO₄, etc.) in water or the appropriate solvent
-
Fluorometer and quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Characterization of the Sensor:
-
Prepare a dilute solution (e.g., 10 µM) of the synthesized sensor in acetonitrile.
-
Record its UV-Vis absorption spectrum to find the maximum absorbance wavelength (λmax).
-
Using a fluorometer, record the fluorescence emission spectrum by exciting the solution at its λmax to determine the maximum emission wavelength (λem).
-
-
Selectivity Screening:
-
To a cuvette containing 2 mL of the 10 µM sensor solution, record the initial fluorescence intensity (F₀) at λem.
-
Add a small aliquot (e.g., 10 equivalents) of a metal ion stock solution.
-
Record the new fluorescence intensity (F).
-
Repeat this process for each metal ion to be tested, using a fresh sample of the sensor solution each time. A significant decrease in fluorescence (F/F₀ << 1) indicates a quenching interaction.
-
-
Fluorescence Titration:
-
Select a metal ion that demonstrated significant quenching.
-
To a cuvette containing 2 mL of the 10 µM sensor solution, incrementally add small aliquots of the chosen metal ion stock solution (e.g., from 0 to 2 equivalents).
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding stoichiometry and calculate the binding constant.
-
Protocol 3: Application in Electrophile Detection (Turn-On Mechanism)
Objective: To demonstrate the "turn-on" fluorescence response of this compound upon reaction with an electrophile, based on the mechanism for detecting sulfur mustard analogues.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Solvent (e.g., aqueous buffer or organic solvent compatible with the analyte)
-
Analyte: An electrophile, such as 2-chloroethyl ethyl sulfide (CEES), a common sulfur mustard simulant.
-
Fluorometer and cuvettes
Procedure:
-
Sensor Preparation (In Situ): Prepare a solution of this compound in the chosen solvent. Add a base (e.g., KOH) to deprotonate the thiol and form the active quinoline-2-thiolate anion. This solution should exhibit very low native fluorescence.
-
Baseline Measurement: Place the thiolate solution in a cuvette and record its initial fluorescence spectrum. This is the "Off" state.
-
Analyte Addition: Add a specific concentration of the electrophilic analyte (e.g., CEES) to the cuvette and start monitoring the fluorescence intensity at the expected λem of the thioether product.
-
Monitor Reaction: Record the fluorescence emission spectra at regular time intervals. A significant, time-dependent increase in fluorescence intensity indicates a positive "Turn-On" response.
-
Analysis: Plot the fluorescence intensity versus time to study the reaction kinetics. The final fluorescence intensity can be correlated with the initial analyte concentration for quantitative measurements. The limit of detection (LOD) can be determined from a calibration curve at low analyte concentrations.
Representative Performance Data
The following table summarizes typical performance characteristics for fluorescent sensors based on the quinoline-2-thiol scaffold. These values serve as a benchmark for what can be expected when developing sensors with the 4-methyl derivative.
| Sensor Class | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Medium | Reference(s) |
| Quinoline-2-thiones | Sulfur Mustard (SM) | Turn-On (Thioether formation) | 50 nM | - | |
| Quinoline-2-thiones | Nitrogen Mustard (NH1) | Turn-On (Thioether formation) | 20 nM | - | |
| S-Alkylated Quinoline-2-thiol | Various Metal Ions | Turn-Off (Quenching) | Analyte-dependent | Acetonitrile/Water | |
| Quinoline-2-thiol/thione | Nitroxyl (HNO) | Turn-On (Reaction) | - | Water | |
| Quinoline-based Schiff base | Zinc (Zn²⁺) | Turn-On (CHEF) | 5.51 µM | 1,4-dioxane |
CHEF: Chelation-Enhanced Fluorescence
Conclusion
This compound is a highly adaptable and powerful scaffold for the creation of bespoke fluorescent sensors. Its unique thiol-thione tautomerism provides a low-background starting point, while the reactivity of the sulfur atom enables a variety of sensing strategies, including highly sensitive "turn-on" and "turn-off" responses. By following the principles and protocols outlined in this guide, researchers can effectively synthesize novel sensors and apply them to the selective and sensitive detection of a wide range of analytes, from toxic industrial chemicals and chemical warfare agents to biologically relevant metal ions.
Synthesis of 4-Methyl-quinoline-2-thiol and its N-Oxide Derivatives: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis of 4-methyl-quinoline-2-thiol and its corresponding N-oxide derivative. Recognizing the potential ambiguity in the target molecule, this guide addresses two distinct synthetic objectives:
-
Deoxygenative Thiolation: The synthesis of this compound (which exists in tautomeric equilibrium with 4-methyl-quinoline-2(1H)-thione) starting from 4-methylquinoline N-oxide. This pathway involves the introduction of the thiol group at the C2 position with concomitant removal of the N-oxide functionality.
-
N-Oxide Retaining Thiolation: The synthesis of this compound N-oxide, a molecule that possesses both the thiol group and the N-oxide moiety.
These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as fluorescent probes and corrosion inhibitors.[1] This guide offers detailed, step-by-step protocols, explains the rationale behind the chosen methodologies, and provides the necessary information for the successful synthesis and characterization of these valuable heterocyclic compounds.
Part 1: Deoxygenative Thiolation for the Synthesis of this compound
This modern and efficient metal-free approach utilizes readily available 4-methylquinoline N-oxide and thiourea to yield this compound.[1][2] The reaction proceeds via a deoxygenative C-H functionalization, offering high regioselectivity and good to excellent yields under mild conditions.[1][2]
Reaction Pathway Overview
The synthesis begins with the preparation of the starting material, 4-methylquinoline N-oxide, through the oxidation of 4-methylquinoline. The subsequent reaction with thiourea, activated by triflic anhydride, leads to the formation of the desired product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methyl-quinoline-2-thiol
Welcome to the technical support center for the synthesis of 4-Methyl-quinoline-2-thiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As a versatile heterocyclic compound, this compound is a valuable building block in medicinal chemistry and materials science, notably for its role in designing fluorescent probes and its potential biological activities.[1][2]
A key characteristic of this molecule is its existence in a thiol-thione tautomeric equilibrium, which can influence its reactivity and characterization.[1][3] This guide provides in-depth, field-proven insights to help you achieve consistent and high-yield results.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of this compound in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction failed completely. What are the primary causes?
A low or non-existent yield is one of the most common frustrations in synthesis. The cause can usually be traced back to one of several critical parameters. Let's break down the likely culprits based on the synthetic route.
For syntheses starting from 2-Chloro-4-methylquinoline:
-
Ineffective Sulfur Source/Nucleophile: The choice and handling of your sulfur source are critical.
-
Sodium Sulfide (Na₂S): Anhydrous sodium sulfide is crucial. Hydrated forms will introduce water, which can lead to side reactions and are generally less reactive. Ensure you are using a fresh, anhydrous grade.
-
Thiourea: While a common reagent, the reaction with 2-chloroquinolines can sometimes require specific conditions to proceed efficiently. One method involves heating a mixture of 4-chloro-8-methylquinolin-2(1H)-one and thiourea at high temperatures (170–190 °C)[4]. Another approach heats 2,4-dichloro-8-methylquinoline with thiourea in DMF[4]. The reactivity of your specific substrate is key.
-
-
Suboptimal Reaction Temperature: Temperature control is a balancing act.
-
Too Low: The nucleophilic substitution may not initiate or will be extremely slow, leading to an incomplete reaction. The reaction between 2-chloro-4-methylquinoline and sodium sulfide typically requires refluxing in ethanol for several hours.[5]
-
Too High: Excessive heat can cause decomposition of the starting material or the desired product, leading to the formation of tar and other byproducts.[6]
-
-
Stoichiometry: An incorrect molar ratio of reactants can halt the reaction. For the conversion of 2-chloro-4-methylquinoline, using a molar excess of the sulfur nucleophile (e.g., a 1:3 ratio of the quinoline to sodium sulfide) can help drive the reaction to completion.[5]
For syntheses starting from 4-Methylquinolin-2(1H)-one (Thionation):
-
Inactive Thionating Agent: Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are sensitive to moisture and can degrade upon improper storage. Use a fresh, high-quality thionating agent. Thionation of quinolinones with these reagents can sometimes result in poor yields.[4]
-
Insufficient Reaction Time/Temperature: Thionation reactions often require elevated temperatures and sufficient time to go to completion. For example, the reaction with Lawesson's reagent in anhydrous toluene is typically run at reflux for 2-4 hours.[7]
Below is a general workflow for troubleshooting low-yield issues.
Caption: General troubleshooting workflow for low yields.
Q2: My final product is impure, and I'm seeing significant side products. How can I improve purity?
Impurity issues often arise from competing side reactions or incomplete conversion of starting materials.
-
Common Side Products:
-
Unreacted Starting Material: The most common impurity. This points to an incomplete reaction (see Q1).
-
Disulfide Formation: The thiol product can be oxidized to form a disulfide, especially if exposed to air during workup or purification while at a basic pH. Performing the workup quickly and/or under an inert atmosphere can mitigate this.
-
Hydrolysis Products: If starting from a 2-chloroquinoline, residual water can lead to the formation of the corresponding 4-methylquinolin-2(1H)-one.
-
-
Minimization Strategies:
-
Inert Atmosphere: When working with thiols, using a nitrogen or argon atmosphere can prevent oxidation, especially during heating and workup.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Stop the reaction once the starting material is gone to prevent the formation of degradation products from prolonged heating.[5][7]
-
Careful Workup: After the reaction, the mixture is often poured into cold water and neutralized or acidified.[5] This step must be done carefully to ensure the product precipitates cleanly.
-
Q3: I'm struggling with the workup and purification of the final product. What is the best procedure?
The physical properties of this compound (a solid that can exhibit different tautomeric forms) can present purification challenges.
-
Effective Workup:
-
Quenching: After the reaction is complete, the mixture is typically cooled and poured into a large volume of ice-cold water.[5]
-
Neutralization/Acidification: The aqueous mixture is then neutralized. For the sodium sulfide method, neutralization with a weak acid like acetic acid or careful addition of sodium carbonate is common to precipitate the thiol.[5]
-
Filtration: The solid product is collected by vacuum filtration and washed thoroughly with cold water to remove inorganic salts.[7]
-
-
Purification Techniques:
-
Recrystallization: This is the most common method for purifying the crude solid. Ethanol is a frequently used solvent for recrystallization.[5][7] The key is to use a minimal amount of hot solvent to dissolve the product and then allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A solvent system with a gradient of hexane and ethyl acetate is often effective for separating the less polar impurities from the more polar thiol product.[7][8]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best synthetic route for preparing this compound?
The "best" route depends on factors like the availability of starting materials, required scale, and tolerance for certain reagents. Here is a comparison of common methods:
| Feature | Method 1: From 2-Chloro-4-methylquinoline | Method 2: Thionation of 4-Methylquinolin-2(1H)-one | Method 3: From 4-Methylquinoline N-Oxide |
| Starting Material | 2-Chloro-4-methylquinoline | 4-Methylquinolin-2(1H)-one | 4-Methylquinoline N-Oxide |
| Key Reagents | Sodium sulfide (Na₂S) or Thiourea | Lawesson's Reagent or P₄S₁₀ | Thiourea, Triflic Anhydride |
| Typical Yield | Good (e.g., 74% reported with Na₂S)[5] | Variable, can be low[4] but can be optimized | Good to Excellent[2][3] |
| Reaction Conditions | Reflux in ethanol[5] | Reflux in anhydrous toluene[7] | Mild (0 °C to room temp)[3] |
| Advantages | Simple, uses common lab reagents. | Starts from a stable quinolinone. | High yields, high regioselectivity, mild conditions.[2] |
| Disadvantages | 2-chloroquinoline may not be readily available. | Lawesson's reagent is malodorous and moisture-sensitive. | Requires preparation of the N-oxide precursor. |
FAQ 2: How does the thiol-thione tautomerism affect my experiment?
This compound exists in equilibrium with its tautomer, 4-Methyl-1H-quinoline-2-thione. This is a crucial concept to grasp.
Caption: Thiol-Thione Tautomerism.
-
In Reactions: The thione form is often more stable, but the thiol form's sulfur is a potent nucleophile.[1] Reactions like S-alkylation occur via the thiolate anion, which is readily formed from the thiol tautomer in the presence of a base.[9]
-
In Characterization: The presence of both tautomers can be observed in spectroscopic analysis.
-
¹H NMR: You may see a broad singlet for the S-H proton (thiol form) at a downfield chemical shift (e.g., ~13.4 ppm) and another for the N-H proton (thione form).[5]
-
IR Spectroscopy: Look for a characteristic C=S stretch for the thione form and a potential S-H stretch (~2500 cm⁻¹) for the thiol form, though the latter can be weak.[5]
-
FAQ 3: What are the critical safety precautions for this synthesis?
-
Phosphorus Reagents: Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are water-reactive and can release toxic and flammable hydrogen sulfide (H₂S) gas. Handle them in a well-ventilated fume hood and avoid contact with moisture.
-
Thiourea: Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents like toluene, DMF, and ethanol.
-
Stench: Many sulfur compounds, including the product and byproducts, are malodorous. All procedures should be performed in a fume hood.
Key Experimental Protocols
Protocol 1: Synthesis from 2-Chloro-4-methylquinoline
This protocol is adapted from the procedure described by Sudhamani, et al.[5]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylquinoline (1.0 eq) in ethanol.
-
Addition of Reagents: Add sodium sulfide (Na₂S, 3.0 eq) to the solution, followed by a catalytic amount of hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux and maintain for approximately 4 hours. Monitor the reaction's progress using TLC (e.g., with an 8:2 mixture of ethyl acetate:carbon tetrachloride).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralization & Isolation: Neutralize the mixture with sodium carbonate. The product will precipitate as a solid.
-
Purification: Filter the solid product, wash it with cold water, and recrystallize from ethanol to yield pure this compound.
Protocol 2: Synthesis from 4-Methylquinolin-2(1H)-one via Thionation
This protocol is based on the general procedure for thionation using Lawesson's reagent.[7]
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methylquinolin-2(1H)-one (1.0 eq) in anhydrous toluene.
-
Addition of Reagent: Add Lawesson's reagent (0.6 eq) to the solution with stirring.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to obtain the final product.
References
- 1. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 2. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-METHYLQUINOLIN-2-THIONE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies | MDPI [mdpi.com]
common side products in the synthesis of 4-Methyl-quinoline-2-thiol
Welcome to the technical support center for the synthesis of 4-Methyl-quinoline-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of side product formation, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
The synthesis of this compound, a valuable heterocyclic building block, is a process that demands precision. The molecule itself exists in a tautomeric equilibrium between the thiol and thione forms, a factor that influences its reactivity and characterization. The most prevalent synthetic route involves two key stages: the construction of the quinoline core via a Knorr-type cyclization to form 4-methylquinolin-2(1H)-one, followed by a thionation reaction to yield the target compound. Each stage presents unique challenges that can lead to impurities and reduced yields.
Overall Synthetic Workflow
The logical flow of the synthesis is critical to understanding where side products can emerge. The following diagram outlines the primary two-step pathway.
Technical Support Center: Troubleshooting the Doebner-von Miller Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this powerful, yet often problematic, reaction. As a cornerstone of heterocyclic chemistry, its successful execution is critical for accessing a wide array of quinoline scaffolds. This document provides field-proven insights and solutions to help you optimize yields and obtain high-purity products.
Troubleshooting Guide
This section directly addresses the most common issues encountered during the Doebner-von Miller synthesis in a question-and-answer format.
Issue 1: My reaction has produced a very low yield and a large amount of intractable black tar.
Answer: This is the most frequently reported problem and is almost always caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1][2] The strongly acidic and high-temperature conditions required for the cyclization are also ideal for promoting the self-condensation of the carbonyl starting material, leading to high-molecular-weight polymers.[1]
Here are several strategies to mitigate this, ordered from simplest to most impactful:
-
Control Reagent Concentration with Slow Addition: Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound dropwise to the heated, acidic solution of the aniline over an extended period (e.g., 1-2 hours).[1][2] This maintains a low instantaneous concentration of the polymerizable species, favoring the desired bimolecular reaction with aniline over self-polymerization.
-
Employ a Biphasic Solvent System: This is a highly effective method to sequester the carbonyl compound. By dissolving the α,β-unsaturated carbonyl in an immiscible organic solvent (e.g., toluene) and adding it to the aniline in an acidic aqueous phase (e.g., aqueous HCl), you limit the concentration of the carbonyl in the reactive acidic phase, drastically reducing polymerization.[1][3]
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[1] The choice of acid can be critical.[2] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[4] In some cases, milder Lewis acids can provide a better balance between reaction rate and side-product formation.[2]
-
Maintain Strict Temperature Control: The reaction is often exothermic and requires heating, but excessive temperatures will invariably promote polymerization.[1][5] Determine the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Using an oil bath with a temperature controller is highly recommended over direct heating with a mantle.
Logical Troubleshooting Workflow for Tar Formation
Caption: Troubleshooting workflow for low yield and tar formation.
Issue 2: My final product is contaminated with dihydroquinoline impurities.
Answer: This indicates an incomplete oxidation of the dihydroquinoline intermediate, which is the final step of the reaction mechanism.[1] This can happen if the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete aromatization.[1]
Solutions:
-
Ensure Sufficient Oxidant: If you are using an external oxidizing agent (e.g., nitrobenzene, arsenic acid), ensure you are using at least a stoichiometric amount, and consider a slight excess to drive the reaction to completion.[6]
-
Post-Reaction Oxidation: If you have already isolated a product mixture containing dihydroquinolines, you can perform a separate oxidation step. Re-dissolve the crude product in a suitable solvent and treat it with an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Monitor the conversion to the fully aromatic quinoline by TLC or GC-MS.[1]
-
Rely on Aerobic Oxidation: In some protocols, especially those catalyzed by certain Lewis acids, atmospheric oxygen can serve as the terminal oxidant.[7] If relying on this, ensure the reaction is not under an inert atmosphere and that there is sufficient headspace or gentle airflow.
Issue 3: I am getting a low yield with an aniline substituted with an electron-withdrawing group.
Answer: This is a known limitation of the standard Doebner-von Miller reaction. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the nucleophilicity of the aniline nitrogen, slowing down the initial and crucial conjugate addition step.[1] This makes the desired reaction less competitive with the carbonyl polymerization side reaction.
Solutions:
-
Screen Harsher Catalysts: While typically avoided, a stronger Lewis or Brønsted acid might be necessary to activate the carbonyl component sufficiently for the deactivated aniline to react.[8] This must be balanced carefully against increased tar formation.
-
Increase Reaction Temperature/Time: Pushing the reaction conditions harder may be necessary, but proceed with caution and monitor for decomposition.
-
Consider an Alternative Synthesis: For these challenging substrates, other named reactions for quinoline synthesis, which may be more tolerant of electron-withdrawing groups, might be more suitable.[9]
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Doebner-von Miller reaction?
A1: The precise mechanism has been a subject of debate, but it is more complex than a simple linear sequence.[4] Isotope labeling studies have provided strong evidence for a fragmentation-recombination mechanism.[8] The generally accepted pathway involves:
-
Michael Addition: The aniline performs a nucleophilic 1,4-conjugate addition to the α,β-unsaturated carbonyl compound.[4]
-
Fragmentation/Recombination: A key study suggests this intermediate can fragment into an imine and a saturated ketone, which then recombine.[8]
-
Cyclization: An electrophilic aromatic substitution reaction occurs where the aniline ring attacks an activated intermediate, forming the new heterocyclic ring.
-
Dehydration: The resulting cyclic alcohol is dehydrated to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized to the final aromatic quinoline product.[10]
Simplified Doebner-von Miller Mechanism
Caption: A simplified overview of the key stages in the reaction.
Q2: Can I use α,β-unsaturated ketones instead of aldehydes?
A2: Yes, α,β-unsaturated ketones can be used. However, reactions involving aldehydes, such as crotonaldehyde (from the in-situ aldol condensation of acetaldehyde), are often more successful.[1] Ketones, particularly those with significant steric bulk around the carbonyl group, can lead to lower yields or the formation of complex product mixtures due to steric hindrance in the cyclization step.[1]
Q3: What is the best way to purify my quinoline product from the tarry byproducts?
A3: Purification can be challenging. For quinolines that are sufficiently volatile, steam distillation is a classic and highly effective method.[1][2] The desired product co-distills with water, leaving the non-volatile polymeric tar behind in the reaction flask. The quinoline can then be recovered from the distillate by extraction. For non-volatile products, column chromatography is the standard alternative, though it can be difficult due to the nature of the crude mixture. Recrystallization may be possible after an initial purification step.
Q4: What are the key safety precautions for this reaction?
A4: The Doebner-von Miller reaction involves several hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-resistant lab coat. The reaction uses strong acids, which are corrosive.[2] The reaction can be highly exothermic and become vigorous, so slow addition of reagents and readiness to apply external cooling are essential.[5][11] Many anilines and quinolines are toxic.
Data Presentation: Impact of Acid Catalyst
The choice of acid catalyst can significantly influence the reaction yield. While conditions vary by substrate, the following table provides illustrative data on how different catalysts can perform.
| Catalyst | Acid Type | Typical Observation | Potential Yield Range |
| HCl | Brønsted | Commonly used, effective but can promote tarring.[4] | Moderate to Good |
| H₂SO₄ | Brønsted | Stronger acid, can be more aggressive, risk of sulfonation.[12] | Variable |
| p-TsOH | Brønsted | Solid acid, easier to handle, often effective.[4] | Moderate to Good |
| ZnCl₂ | Lewis | Milder catalyst, can reduce polymerization.[1][13] | Good |
| SnCl₄ | Lewis | Strong Lewis acid, very effective but moisture sensitive.[4] | Good to Excellent |
| TFA | Brønsted | Can influence regioselectivity with certain substrates.[14] | Substrate Dependent |
Note: Yields are highly dependent on the specific aniline and carbonyl substrates used.
Experimental Protocol: Synthesis of 2-Methylquinoline (Optimized to Minimize Tar)
This protocol utilizes the in-situ generation of crotonaldehyde from acetaldehyde (a Beyer method) and includes best practices for yield optimization.
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, add aniline (93 g, 1.0 mol) and 6 M hydrochloric acid (300 mL).
-
Heating: Heat the mixture in an oil bath to a gentle reflux (approx. 100-110 °C). The solution should be stirred vigorously.
-
Reagent Preparation: In the dropping funnel, prepare a solution of acetaldehyde (88 g, 2.0 mol).
-
Slow Addition: Add the acetaldehyde solution dropwise from the funnel to the refluxing aniline hydrochloride solution over a period of 2 hours. The in-situ aldol condensation to crotonaldehyde and subsequent reaction is exothermic; maintain a steady reflux by controlling the addition rate.[2]
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully and slowly, neutralize the mixture by adding a concentrated solution of sodium hydroxide (approx. 40% w/v) until the solution is strongly basic (pH > 12). Perform this step in an ice bath as the neutralization is highly exothermic.
-
Workup - Extraction: Transfer the basic mixture to a separatory funnel. Extract the product with dichloromethane (3 x 200 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methylquinoline.
-
Final Purification: Purify the crude product by vacuum distillation to obtain 2-methylquinoline as a pale yellow oil. Alternatively, for smaller scales, steam distillation can be performed on the basified reaction mixture before extraction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
stability issues of 4-Methyl-quinoline-2-thiol in solution
Answering the user's request.## Technical Support Center: 4-Methyl-quinoline-2-thiol
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating its Solution Stability
Introduction
This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic building block for fluorescent probes, coordination chemistry ligands, and novel therapeutic agents is well-recognized.[2][3] However, the very features that make it chemically versatile—the nucleophilic thiol group and its existence in a tautomeric equilibrium—are also the source of significant stability challenges in solution.[2] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you mitigate these issues, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the core chemical features of this compound I should be aware of?
The most critical feature is its existence in a thiol-thione tautomeric equilibrium.[2] This means the compound can exist as two interchangeable isomers in solution: the thiol form (this compound) and the thione form (4-Methyl-1H-quinoline-2-thione). The thione form is often the more stable and predominant tautomer.[1][4] This equilibrium is not static and can be influenced by solvent polarity, pH, and temperature, which can directly affect the compound's reactivity and spectroscopic properties.[1][2]
Caption: Thiol-Thione Tautomeric Equilibrium.
Q2: What is the primary stability concern when working with this compound in solution?
The primary stability issue is the oxidation of the sulfhydryl (-SH) group of the thiol tautomer.[5] Thiols are highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process leads to the formation of a disulfide bond (R-S-S-R) between two molecules, creating a dimer.[5] This dimerization inactivates the thiol group, preventing it from participating in its intended reactions, which can lead to a complete loss of compound activity and inconsistent experimental outcomes.
Caption: Primary Degradation Pathway: Oxidation to Disulfide.
Q3: What environmental and solution factors influence the stability of this compound?
Several factors can accelerate the degradation of this compound. Proactive control of these variables is essential for maintaining the compound's integrity.
| Factor | Effect on Stability | Mitigation Strategy |
| Oxygen | Primary driver of oxidative disulfide formation.[5] | Work under an inert atmosphere (N₂ or Ar). Use degassed solvents and buffers.[5] |
| pH | Thiol-disulfide exchange rates increase under neutral to alkaline conditions, which favor the formation of the highly reactive thiolate anion (R-S⁻).[6] | Prepare solutions in slightly acidic buffers if the experiment allows. Use freshly prepared solutions. |
| Temperature | Higher temperatures increase reaction rates, including oxidation. | Store stock solutions at low temperatures (-20°C or preferably -80°C for long-term storage).[7] Avoid repeated freeze-thaw cycles.[7] |
| Metal Ions | Trace heavy metal ions can catalyze thiol oxidation.[5] | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to buffers. |
| Light | Quinoline structures can be light-sensitive, potentially leading to degradation.[8] | Store solutions in amber vials or protect them from light.[8] |
Q4: How should I properly store the solid compound and its solutions?
Solid Compound: Store the solid form in a tightly sealed container in a cool, dark, and dry place. Flushing the container with an inert gas like argon or nitrogen before sealing can further prolong its shelf life.[9]
Solutions:
-
Short-Term Storage (≤ 1 week): Store at 4°C in an amber vial, with the headspace flushed with inert gas.
-
Long-Term Storage (> 1 week): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[7] Storing at -20°C is acceptable for moderate periods, but degradation is more likely over time compared to -80°C storage.[7]
Troubleshooting Guide
Problem: My compound has lost activity and is giving inconsistent results.
This is the most common symptom of compound degradation, likely due to oxidation of the free thiol group.
Causality: The active form of the molecule for many applications relies on the free sulfhydryl (-SH) group. If this has oxidized to a disulfide (S-S), the compound will be inactive for its intended purpose. The percentage of oxidized material can increase over time, leading to variable results.
Solution: Verify the Integrity of the Thiol Group. You must quantify the concentration of free, active thiol groups in your solution. The most reliable method for this is the Ellman's Assay , which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with free thiols to produce a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.
Workflow for Stability Assessment:
Caption: Experimental Workflow for Assessing Compound Integrity.
If degradation is confirmed, discard the stock solution and prepare a fresh one using the validated protocol below.
Problem: I'm observing a precipitate in my aqueous buffer.
Causality: This issue likely stems from either low solubility or the formation of insoluble disulfide dimers. While 4-methylquinoline is slightly soluble in water, the thiol derivative may have different properties.[8] The oxidized disulfide dimer is often less soluble than the parent thiol compound, causing it to precipitate out of solution, especially at higher concentrations or upon freezing.
Solutions:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, where the compound and its potential dimer are more soluble.[8] Then, dilute this stock into your aqueous buffer immediately before use, ensuring the final organic solvent concentration is compatible with your experiment.
-
Reduce the Concentration: Work with lower, more dilute concentrations in your final assay buffer to stay below the solubility limit of any potential degradation products.
-
Filter the Solution: If you must use an older solution, you can filter it through a 0.22 µm syringe filter to remove any precipitated disulfide, but be aware that the concentration of the active thiol in the filtrate will be lower than the original intended concentration. Re-quantification using Ellman's Assay is highly recommended.
Problem: My experiment requires a specific tautomer. How can I influence the thiol-thione equilibrium?
Causality: The thiol-thione equilibrium is dynamic and solvent-dependent.[2] In DMSO solution, for example, a related quinolinethione was observed to convert to the thiol tautomer.[2] While controlling the exact ratio is difficult, you can shift the equilibrium to favor one form.
Solutions:
-
Solvent Selection: The choice of solvent can influence the tautomeric preference. Non-polar solvents may favor one form, while polar protic or aprotic solvents may favor the other. You may need to screen a few solvents and analyze the resulting solution using NMR or IR spectroscopy to determine the predominant form.[1][2]
-
pH Adjustment: The protonation state of the molecule is key to the equilibrium. Adjusting the pH of your solution can favor either the thiol or the thione form. This must be done carefully to avoid causing other stability issues.
-
Derivative Synthesis: For applications requiring a locked tautomer, chemical modification is the most robust solution. For example, alkylating the sulfur atom (e.g., with methyl iodide) will permanently lock the compound in a 2-(alkylthio)quinoline form, which is structurally analogous to the thiol tautomer.[4]
Validated Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol minimizes initial oxidation, providing a high-integrity stock solution for downstream applications.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO or ethanol
-
Inert gas (Argon or Nitrogen) with tubing
-
Amber glass vial with a septum-lined cap
-
Microliter syringes
Procedure:
-
Degas the Solvent: Sparge the DMSO or ethanol with inert gas for 15-20 minutes to remove dissolved oxygen.[5]
-
Create an Inert Atmosphere: Place the required amount of solid this compound into the amber vial. Gently flush the vial headspace with inert gas for 1-2 minutes.
-
Dissolution: Using a syringe, add the desired volume of degassed solvent to the vial to achieve your target concentration (e.g., 10 mM).
-
Mixing: Seal the vial and mix gently by vortexing or sonicating until the solid is fully dissolved.
-
Storage: Immediately aliquot into single-use amber vials, flush the headspace of each with inert gas, and store at -80°C.
Protocol 2: Quantification of Free Thiol Groups (Ellman's Assay)
This protocol allows you to determine the concentration of active, non-oxidized compound in your solution.[5]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
DTNB (Ellman's Reagent) Stock: 4 mg/mL in Reaction Buffer
-
Your this compound solution
-
A known thiol standard (e.g., L-cysteine) for generating a standard curve
-
96-well microplate and plate reader or cuvettes and a spectrophotometer
Procedure:
-
Prepare Thiol Standards: Create a series of dilutions of the L-cysteine standard in the Reaction Buffer (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Prepare Sample: Dilute your this compound solution in the Reaction Buffer to a concentration that falls within the range of your standard curve.
-
Set up the Reaction:
-
To each well of the microplate, add 200 µL of your standards or diluted sample.
-
Include a "buffer blank" well containing only 200 µL of Reaction Buffer.
-
-
Initiate the Reaction: Add 10 µL of the DTNB stock solution to each well. Mix gently.[5]
-
Incubate: Incubate the plate at room temperature for 15 minutes, protected from light.[5]
-
Measure Absorbance: Read the absorbance of each well at 412 nm.
-
Data Analysis:
-
Subtract the absorbance of the buffer blank from all readings.
-
Plot the absorbance of the L-cysteine standards versus their concentration to generate a standard curve.
-
Use the equation from the linear regression of your standard curve to calculate the concentration of free thiol in your sample.
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting the Purification of 4-Methyl-quinoline-2-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Methyl-quinoline-2-thiol (CAS 4437-65-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this versatile heterocyclic compound. This guide synthesizes established chemical principles with practical, field-proven strategies to help you achieve high purity and yield in your experiments.
Introduction
This compound is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] It serves as a key building block for synthesizing novel compounds, including fluorescent probes and coordination complexes with potential biological activities.[1] However, its purification is frequently complicated by its inherent chemical properties, namely its thiol-thione tautomerism and the high reactivity of the thiol group.
This guide provides a structured approach to troubleshooting, moving from frequently asked questions for rapid problem-solving to in-depth guides for more persistent issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the primary challenges I should anticipate when purifying this compound?
The three primary challenges are:
-
Thiol Oxidation: The thiol group (-SH) is highly susceptible to atmospheric oxidation, which leads to the formation of a disulfide dimer impurity. This is often the most common and persistent purity issue.[2]
-
Thiol-Thione Tautomerism: This compound exists as an equilibrium mixture of the thiol and thione forms.[1][3] These tautomers have different polarities and properties, which can cause issues like peak broadening in chromatography and complex NMR spectra.
-
Synthetic Byproducts: Impurities from the synthesis route, such as unreacted starting materials or regioisomers from quinoline ring formation, can be difficult to remove due to their structural similarity to the target compound.[4][5]
Q2: My final product has a persistent yellow or brownish tint. What is the cause?
A yellow or off-white color is common but often indicates the presence of impurities.[6] Potential causes include:
-
Oxidation Products: The formation of the disulfide or other oxidative byproducts can impart color.
-
Residual Synthesis Impurities: Many quinoline syntheses, like the Skraup or Doebner-von Miller reactions, can produce colored, tar-like byproducts if not perfectly controlled.[4]
-
Compound Degradation: The compound may be sensitive to light and prolonged exposure to heat, leading to degradation and color formation.[7]
Q3: What is thiol-thione tautomerism and how does it impact my purification?
Tautomerism is a form of constitutional isomerism where two structures are in rapid equilibrium. For this compound, the equilibrium is between the aromatic thiol form and the non-aromatic thione form.
Caption: Thiol-Thione Tautomeric Equilibrium.
This equilibrium affects purification in two main ways:
-
Chromatography: Since the two forms have different polarities, the compound may elute as a broad or tailing peak on a silica column, making sharp separation from impurities difficult.
-
Characterization: NMR spectra can be complex, showing two sets of signals for some protons. The ratio of tautomers can be solvent-dependent, further complicating analysis. The thione tautomer is often predominant.[3]
Q4: What are the best practices for handling and storing the purified compound to maintain its purity?
To prevent degradation and oxidation, proper handling and storage are critical:
-
Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere like argon or nitrogen to minimize contact with oxygen.[8]
-
Low Temperature: Store in a tightly sealed container at low temperatures (refrigeration at 2-8°C or freezing) to slow degradation.[2]
-
Protection from Light: Use amber vials or store in the dark, as quinoline derivatives can be light-sensitive.[7]
-
Use Freshly Prepared Solutions: For assays or subsequent reactions, prepare solutions fresh to avoid degradation over time in solution.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides structured solutions to specific, challenging purification problems.
Problem 1: Low Yield or Significant Product Loss During Purification
Symptoms: You observe a significant loss of material after performing column chromatography or recrystallization, resulting in a poor overall yield.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting & Optimization Strategy |
| Adsorption to Surfaces | Thiols and quinolines can be "sticky," adsorbing irreversibly to silica gel (via hydrogen bonding or Lewis acid-base interactions) and glassware.[9] | Silica Gel: Deactivate silica gel before use by adding 1-2% triethylamine to the eluent. This masks active sites and improves recovery. Glassware: Use silanized glassware to minimize adsorption to surfaces. |
| Compound Instability/Degradation | The compound may be degrading on the column or during heating for recrystallization, often due to oxidation catalyzed by trace metals or air. | Inert Conditions: Perform chromatography and solvent evaporation under a nitrogen or argon atmosphere. Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by sonication to remove dissolved oxygen. |
| Suboptimal Chromatography | Incorrect choice of eluent can lead to very slow elution (requiring large solvent volumes and causing band broadening) or co-elution with impurities. | TLC First: Always optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the best separation on a column. Gradient Elution: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) to effectively separate components. |
| Precipitation During Purification | The compound may precipitate in the tubing or on the column if the sample is too concentrated or if the solvent composition changes abruptly.[9] | Solubility Check: Ensure the compound is fully soluble in the initial mobile phase. Inject a more dilute sample if necessary. Avoid Solvent Mismatch: Do not inject a sample dissolved in a very strong solvent (like pure methanol) into a weak mobile phase (like pure hexanes). |
Problem 2: Persistent Impurities Observed in Final Product
Symptoms: After purification, analytical techniques like ¹H NMR or LC-MS still show the presence of one or more unknown peaks.
Troubleshooting Workflow:
Caption: Logical workflow for identifying and removing persistent impurities.
Common Impurities and Their Removal:
| Impurity Type | Origin & Identification | Recommended Removal Protocol |
| Disulfide Dimer | Origin: Oxidation of the thiol group. Identification: A peak in the mass spectrum at [2 x MW - 2]. In ¹H NMR, protons near the sulfur may appear broadened.[2] | Chemical Reduction: Dissolve the impure product in a solvent like methanol or THF. Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and stir for 1-2 hours at room temperature before re-purifying. |
| Unreacted Starting Materials | Origin: Incomplete synthesis reaction. Identification: Compare NMR/LC-MS peaks to authentic standards of starting materials (e.g., substituted anilines, β-ketoesters). | Acid-Base Extraction: Exploit the basicity of the quinoline nitrogen. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Then, make the aqueous layer basic (e.g., with NaHCO₃) and extract the product back into an organic solvent. |
| Isomeric Byproducts | Origin: Lack of regioselectivity in the quinoline synthesis (e.g., Combes or Doebner-von Miller reactions).[4][5] Identification: Can be very difficult. Often requires advanced NMR (NOESY) or comparison to synthesized standards. | High-Resolution Chromatography: Use a high-performance flash chromatography system with a shallow gradient to improve separation. Recrystallization: Meticulous recrystallization from a carefully chosen solvent system may selectively crystallize the desired isomer. |
Problem 3: Product is an Oil or Fails to Crystallize
Symptoms: After removing the solvent from pure fractions, the product remains a viscous oil or gum and does not solidify.
Causes & Solutions:
This issue, common for quinoline derivatives, is often caused by residual impurities or solvent that disrupt the formation of a crystal lattice.[10]
Step-by-Step Protocol to Induce Crystallization:
-
Ensure Purity: First, confirm the purity of the oil is >95% by ¹H NMR. If significant impurities are present, re-purify using chromatography.
-
Solvent Screening: The key is finding a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Single Solvent: Try solvents like ethanol, isopropanol, or ethyl acetate. Dissolve the oil in a minimal amount of hot solvent and cool slowly.
-
Binary Solvent System: This is often more effective. Dissolve the oil in a small amount of a "good" solvent (e.g., dichloromethane, acetone). Slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane, water) dropwise at room temperature until the solution becomes persistently cloudy.[10] Warm slightly until clear, then allow to cool slowly.
-
-
Trituration: If direct crystallization fails, add a non-polar solvent like cold hexanes or pentane to the oil and vigorously scratch the side of the flask with a glass rod while stirring. This can break up the oil and induce nucleation.
-
Salt Formation: As a highly reliable alternative, convert the basic quinoline to a crystalline salt.[10]
-
Hydrochloride Salt: Dissolve the oil in a minimal amount of a solvent like diethyl ether or isopropanol. Add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. Filter the resulting solid. The free base can be regenerated later if needed by treatment with a base.[10]
-
Recommended Solvents for Recrystallization Screening:
| Solvent System | Type | Rationale & Use Case |
| Ethanol / Water | Binary (Polar) | Good for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then cool. |
| Dichloromethane / Hexanes | Binary (Non-polar) | Excellent for inducing crystallization from a non-polar oil. Dissolve in DCM, add hexanes to precipitate. |
| Ethyl Acetate / Hexanes | Binary (Mid-Polarity) | A versatile system that works for a wide range of polarities. |
| Isopropanol | Single Solvent | Often a good starting point for single-solvent recrystallization of heterocyclic compounds. |
Section 3: References
-
Benchchem Technical Support Team. (2025). Technical Support Center: Refining Purification Methods for VH032 Thiol PROTACs. Benchchem. 9
-
Benchchem. (2025). Preventing side product formation in quinoline synthesis. Benchchem. 4
-
Benchchem. (2025). Technical Support Center: Purification of 3-Butyne-1-thiol Reaction Products. Benchchem. 2
-
Vedantu. Quinoline: Structure, Properties & Uses Explained. Vedantu. 6
-
El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1234. 3
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10285, 4-Methylquinoline. 7
-
Benchchem. (2025). This compound (CAS 4437-65-4). Benchchem. 1
-
Benchchem. (2025). Technical Support Center: 4,6,8-Trimethyl-quinoline-2-thiol Based Assays. Benchchem. 8
-
Benchchem. (2025). Minimizing impurities in the final product of quinoline synthesis. Benchchem. 5
-
Benchchem. (2025). Addressing challenges in the purification of quinoline derivatives. Benchchem. 10
References
- 1. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 7. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
optimizing reaction conditions for the thionation of 4-methyl-2-quinolone
Welcome to the technical support center for the optimization of reaction conditions for the thionation of 4-methyl-2-quinolone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize 4-methyl-2-thioquinolone, a valuable intermediate in various synthetic pathways. Here, we address common challenges and provide in-depth, evidence-based solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common reagents for the thionation of 4-methyl-2-quinolone, and how do I choose between them?
A1: The two most prevalent thionating agents for converting carbonyls to thiocarbonyls are Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀) . [1]
-
Lawesson's Reagent (LR): This is often the preferred reagent due to its milder reaction conditions, better solubility in organic solvents, and generally higher yields. [1][2]It is particularly effective for the thionation of amides and lactams, such as 4-methyl-2-quinolone. [1][2]LR typically requires shorter reaction times, especially when using microwave irradiation. [1]* Phosphorus Pentasulfide (P₄S₁₀): While also effective, P₄S₁₀ often necessitates higher reaction temperatures and may require a larger excess of the reagent. [2]A significant advantage of P₄S₁₀, particularly when used in combination with hexamethyldisiloxane (HMDO) as "Curphey's Reagent," is the ease of byproduct removal. [3][4][5]The byproducts of the P₄S₁₀/HMDO system can often be removed with a simple hydrolytic workup or filtration through silica gel, avoiding the need for column chromatography which is frequently required to remove the phosphorus-containing byproducts of Lawesson's Reagent. [3][4][5] Recommendation: For initial trials and small-scale synthesis, Lawesson's Reagent is recommended due to its reliability and milder conditions. For larger-scale reactions where purification can be a bottleneck, exploring the P₄S₁₀/HMDO system is a worthwhile endeavor.
Q2: I'm observing a low yield in my thionation reaction. What are the likely causes and how can I improve it?
A2: Low yields in the thionation of 4-methyl-2-quinolone can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure you are using an adequate stoichiometric amount of the thionating agent. For Lawesson's Reagent, a common starting point is 0.5 to 0.6 equivalents, as the dimer effectively contains two thionating units. For P₄S₁₀, a larger excess may be necessary.
-
Inadequate Temperature or Time: Thionation reactions, especially with P₄S₁₀, often require elevated temperatures (e.g., refluxing in toluene or xylene) to proceed to completion. [1]Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis can significantly reduce reaction times and improve yields. [1][6]* Side Reactions:
-
The quinolone ring system is generally stable, but prolonged exposure to high temperatures in the presence of strong reagents can lead to decomposition.
-
If other functional groups are present on the molecule, they may also react. For instance, esters are generally less reactive than amides, allowing for selective thionation. [1][2]* Work-up and Purification Issues:
-
The product, 4-methyl-2-thioquinolone, may be susceptible to degradation during a lengthy purification process.
-
As mentioned, byproducts from Lawesson's Reagent can co-elute with the product during column chromatography, leading to lower isolated yields. The P₄S₁₀/HMDO reagent system can simplify this process. [3][4] Optimization Strategy:
-
| Parameter | Recommendation | Rationale |
| Thionating Agent | Start with Lawesson's Reagent. | Milder conditions, generally higher yields for lactams. [1][2] |
| Stoichiometry (LR) | 0.5 - 0.6 equivalents. | Provides sufficient thionating species for the reaction. |
| Solvent | Anhydrous toluene or xylene. | High boiling points facilitate the reaction. Anhydrous conditions are crucial. |
| Temperature | Reflux (110-140°C). | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-6 hours (monitor by TLC). | Ensures the reaction goes to completion without significant byproduct formation. |
| Atmosphere | Inert (Nitrogen or Argon). | Prevents potential side reactions with atmospheric moisture and oxygen. |
Q3: My reaction has stalled, and I still see starting material on the TLC plate. What should I do?
A3: A stalled reaction is a common issue. Here are some troubleshooting steps:
-
Add More Reagent: If the reaction has been running for a reasonable amount of time at the appropriate temperature and starting material is still present, you can try adding another portion of the thionating agent (e.g., 0.1-0.2 equivalents of Lawesson's Reagent).
-
Increase the Temperature: If you are running the reaction in a lower-boiling solvent like THF, switching to toluene or xylene and increasing the temperature to reflux may be necessary to drive the reaction to completion.
-
Consider Microwave Irradiation: Microwave synthesis can often overcome activation energy barriers and push sluggish reactions to completion in a fraction of the time required for conventional heating. [1][6]
Q4: The purification of my 4-methyl-2-thioquinolone is proving difficult due to byproducts. What are my options?
A4: Purification is a critical step for obtaining a high-purity product.
-
For Lawesson's Reagent Byproducts:
-
Column Chromatography: This is the most common method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) is crucial to separate the product from the phosphorus-containing byproducts.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
-
To Avoid Difficult Chromatography:
-
Use the P₄S₁₀/HMDO Reagent: As previously discussed, the byproducts of this reagent system are often easily removed by a hydrolytic workup, which involves quenching the reaction with water or a mild base and then extracting the product. [3][4][5]This can significantly simplify the purification process.
-
Experimental Protocols
Protocol 1: Thionation of 4-Methyl-2-quinolone using Lawesson's Reagent
Materials:
-
4-methyl-2-quinolone
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Standard glassware for reflux under an inert atmosphere
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methyl-2-quinolone (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.55 equivalents) to the solution.
-
Place the reaction under an inert atmosphere (e.g., nitrogen).
-
Heat the mixture to reflux (approximately 110°C) with vigorous stirring. [7]5. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours. [7]6. Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 4-methyl-2-thioquinolone as a solid.
Visualizing the Thionation Process
Reaction Mechanism
The thionation of a carbonyl group with Lawesson's Reagent is believed to proceed through a four-membered ring intermediate, similar to the mechanism of the Wittig reaction. [1][2]
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. audreyli.com [audreyli.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Work-up and Purification of 4-Methyl-quinoline-2-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Methyl-quinoline-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides detailed troubleshooting guides and protocols to help you achieve high purity in your synthesis.
Introduction
This compound is a key synthetic intermediate in medicinal chemistry and materials science.[1] A critical feature of this molecule is its existence in a thiol-thione tautomeric equilibrium, which significantly influences its reactivity and physical properties.[1][2] The purification of this compound is often non-trivial due to the potential for co-precipitation of starting materials, side-products, and degradation, particularly oxidation. This guide offers a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurity profile depends heavily on the synthetic route. However, several common impurities are frequently encountered:
-
Unreacted Starting Materials: If synthesizing from a 2-chloro or 2-hydroxy precursor, residual 2-chloro-4-methylquinoline or 4-methylquinolin-2(1H)-one are common. If thiourea is used as the sulfur source, it may also be present.[3][4][5]
-
Disulfide By-product: The thiol group is susceptible to air oxidation, leading to the formation of the corresponding disulfide, bis(4-methylquinolin-2-yl) disulfide. This is often observed as a less polar spot on a TLC plate compared to the desired product.[6][7][8]
-
Hydrolysis Products: If the reaction is performed under harsh basic conditions, hydrolysis of the thionating agent (e.g., thiourea) can occur.[9]
-
Synthesis By-products: If the quinoline core was built using a method like the Conrad-Limpach synthesis, side products from this initial cyclization may carry through.[10][11]
Q2: My isolated product is a distinct yellow, but the literature reports it as off-white or pale yellow. What does the color indicate?
A: The yellow coloration is characteristic of the quinoline-2-thione tautomer.[3] While a pale yellow color is expected, a deep or brownish-yellow often indicates the presence of impurities. Oxidized species or polymeric by-products formed under high-temperature reaction conditions can contribute to darker colors. Further purification is recommended to remove these chromophoric impurities.
Q3: How can I reliably assess the purity of my final product?
A: A multi-faceted approach is best for confirming purity:
-
Thin-Layer Chromatography (TLC): This is the quickest method. A single spot in multiple solvent systems is a good indicator of purity. It is crucial to co-spot your material with the starting materials to ensure they are absent.
-
Melting Point: A pure crystalline solid will have a sharp melting point that matches the literature value. A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (¹H NMR): This is the most definitive method. The spectrum should show clean signals corresponding to the this compound structure, with integrations matching the expected proton counts. The absence of signals from starting materials or other by-products is critical.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment, HPLC provides a precise measure of purity by peak area percentage.[12]
Q4: How should I store the purified this compound to prevent degradation?
A: Due to its sensitivity to oxidation, the purified compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. To further minimize degradation, store it in a cool, dark place, such as a refrigerator or freezer. Storing it as a solid is preferable to in-solution.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the work-up and purification process.
Problem 1: The crude product is contaminated with the non-acidic starting material (e.g., 4-methylquinolin-2(1H)-one).
-
Root Cause: This issue typically arises from incomplete thionation of the precursor. The precursor, a quinolinone, is significantly less acidic than the target thiol, a property that can be exploited for separation.
-
Strategic Solution: Purification via Acid-Base Extraction. This is the most effective method for removing non-acidic or weakly acidic impurities from the strongly acidic thiol product. The thiol is selectively deprotonated by a base to form a water-soluble salt, leaving the neutral or less acidic impurities behind as solids.
Protocol 1: Step-by-Step Acid-Base Extraction
-
Dissolution: Suspend the crude solid product in a 1 M aqueous solution of sodium hydroxide (NaOH). Use approximately 10-15 mL of NaOH solution per gram of crude material.
-
Stirring: Stir the mixture vigorously at room temperature for 30-60 minutes. The desired thiol will dissolve by forming the sodium thiolate salt, while the quinolinone precursor will remain largely undissolved.
-
Filtration: Filter the mixture to remove the insoluble impurities. Wash the collected solid with a small amount of fresh 1 M NaOH solution to recover any trapped product.
-
Precipitation: Cool the combined filtrate in an ice bath. Slowly acidify the solution by adding 2 M hydrochloric acid (HCl) dropwise with constant stirring. The this compound will precipitate out as the pH drops. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of ~5-6.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to remove any residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight. Verify purity using TLC and melting point analysis.
Problem 2: The product is contaminated with a less polar impurity, identified as the disulfide.
-
Root Cause: The thiol group has been oxidized to a disulfide during the reaction or work-up, especially with exposure to air and heat.[13][14]
-
Strategic Solution: Purification by Recrystallization. Recrystallization is an excellent technique for removing small amounts of impurities with different solubility profiles, such as the generally less polar and often more crystalline disulfide.
Protocol 2: Step-by-Step Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility when hot and low solubility when cold. Common choices for quinoline derivatives include ethanol, methanol, isopropanol, or a mixture of DMF/methanol or ethanol/water.[15][16] Perform small-scale solubility tests to find the optimal solvent.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to dissolve it completely. Using an excessive amount of solvent will reduce the final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic materials), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum. Analyze the purity by TLC, comparing the recrystallized material to the crude product and mother liquor.
Problem 3: The crude product is an intractable oil or a sticky solid that fails to crystallize.
-
Root Cause: The product is likely a complex mixture containing significant amounts of multiple impurities, which inhibits the formation of a crystal lattice.
-
Strategic Solution: Purification by Flash Column Chromatography. Chromatography is a powerful method for separating components of a mixture based on their differential adsorption to a stationary phase.[17] For air-sensitive compounds like thiols, certain precautions are necessary.
Protocol 3: Step-by-Step Column Chromatography
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): Select a solvent system that provides good separation on a TLC plate, with the desired product having an Rf value of approximately 0.25-0.35. A gradient of ethyl acetate in hexane or dichloromethane in hexane is a common starting point.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Fractions Pooling & Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid should be analyzed for purity. If it is still an oil, attempting to triturate or recrystallize it from a suitable solvent may induce crystallization.
Pro-Tip for Thiol Chromatography: To minimize on-column oxidation, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.[18]
Purification Workflow Visualization
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude this compound.
Caption: Decision workflow for purifying this compound.
References
- 1. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C - H/C - S Functionalization of Quinoline N-Oxides with Thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. iipseries.org [iipseries.org]
- 12. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 16. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
effect of pH on the stability and reactivity of 4-Methyl-quinoline-2-thiol
A Guide to pH-Dependent Stability and Reactivity for Researchers
Welcome to the technical support center for 4-Methyl-quinoline-2-thiol (CAS 4437-65-4). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the critical role pH plays in the experimental success of this versatile heterocyclic compound. This resource addresses common challenges and provides actionable protocols to help you navigate its complex chemistry.
Fundamental Concepts: The Thiol-Thione Tautomerism
The single most important concept to grasp when working with this compound is its existence in a pH-dependent equilibrium between two tautomeric forms: the thiol form and the thione form.[1][2] This equilibrium is the root cause of most pH-related experimental variability.
-
Thiol Form (this compound): Contains an S-H group. This form is typically less stable but possesses a highly nucleophilic thiolate anion (S⁻) upon deprotonation under basic conditions.
-
Thione Form (4-Methyl-1H-quinoline-2-thione): Contains a C=S (thiocarbonyl) group and an N-H group. Computational and spectroscopic data suggest the thione form is generally the more stable and predominant tautomer under many conditions.[3][4]
The pH of your solution dictates which form is present and, therefore, determines the compound's reactivity, solubility, and even its spectroscopic properties.
Diagram: pH-Dependent Tautomeric Equilibrium
The following diagram illustrates how pH shifts the equilibrium. In acidic conditions, the quinoline nitrogen can be protonated. In basic conditions, the thiol or the N-H proton of the thione form can be removed, drastically altering the molecule's nucleophilicity.
References
Validation & Comparative
A Methodological Guide to Comparing the Antimicrobial Efficacy of 4-Methyl-quinoline-2-thiol and Ciprofloxacin
This guide provides a comprehensive experimental framework for the comparative analysis of the antimicrobial activities of 4-Methyl-quinoline-2-thiol, a member of the pharmacologically significant quinoline class, and Ciprofloxacin, a widely-used, broad-spectrum fluoroquinolone antibiotic. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents. Instead of a simple data sheet, this guide offers a deep dive into the experimental rationale, detailed protocols, and data interpretation necessary for a robust and scientifically sound comparison.
Introduction: The Clinical Benchmark and the Challenger
The rising tide of antimicrobial resistance necessitates a continuous search for new chemical entities with potent antibacterial properties.[1] Ciprofloxacin represents a clinical gold standard, a potent second-generation fluoroquinolone with a well-documented history of efficacy, particularly against Gram-negative pathogens.[2][3] Its mechanism, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a cornerstone of antibiotic science.[4][5]
Conversely, the quinoline scaffold is a versatile heterocyclic structure found in numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial effects.[6][7] this compound is one such derivative. While data on this specific compound is sparse, the broader class of quinoline-thiones and related Schiff base complexes are recognized as valuable intermediates in the synthesis of compounds with potential antibacterial activities.[8][9] This guide, therefore, establishes the necessary scientific pathway to rigorously evaluate this compound against the benchmark, ciprofloxacin.
Compound Profiles and Mechanistic Overview
Ciprofloxacin: The Established Fluoroquinolone
Ciprofloxacin's bactericidal action is a result of its interference with the enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[5] By binding to and stabilizing the DNA-enzyme complex, it introduces double-stranded breaks in the bacterial chromosome, leading to rapid cell death.[4][5] Its spectrum of activity is broad, covering a majority of bacterial pathogens responsible for a variety of infections, including urinary tract, respiratory, and gastrointestinal infections.[2][3] It is particularly potent against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[10][11]
This compound: A Compound of Untapped Potential
This compound is a sulfur-containing heterocyclic compound (Molecular Formula: C₁₀H₉NS) that exists in a thiol-thione tautomeric equilibrium.[8][12] This structural feature is significant, as the nucleophilic thione group is a reactive center for synthesizing more complex molecules.[8] While the precise antimicrobial mechanism of this compound is not established, quinoline derivatives are known to exert their effects through various pathways. Some, like ciprofloxacin, inhibit DNA gyrase.[7] Others are hypothesized to interfere with bacterial metabolism or membrane integrity. The presence of the thiol group may also facilitate metal chelation, which can disrupt essential enzymatic functions within the bacterial cell. A thorough investigation, as outlined below, is required to elucidate its specific mode of action.
Experimental Design for a Head-to-Head Comparison
To generate meaningful and comparable data, a standardized approach is paramount. This involves using validated antimicrobial susceptibility testing (AST) methods. We will focus on two gold-standard techniques: the Minimum Inhibitory Concentration (MIC) assay for quantitative analysis and the Kirby-Bauer (Zone of Inhibition) assay for qualitative screening.
Choice of Microorganisms: A representative panel of clinically relevant bacteria is crucial. This panel should include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923) - A common cause of skin and soft tissue infections.
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922) - A frequent cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.[10]
-
These strains are standard quality control organisms in clinical microbiology, ensuring the reproducibility and validity of the experimental results.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including positive and negative controls, ensuring the integrity of the generated data.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC test is the gold standard for determining the quantitative potency of an antimicrobial agent.[13] It identifies the lowest concentration of the compound that inhibits the visible growth of a microorganism.[14] We will employ the broth microdilution method for its efficiency and low sample volume requirements.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve this compound and Ciprofloxacin in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[13]
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the stock drug solution (appropriately diluted from the main stock) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient atmospheric conditions.[13]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) as observed by the naked eye.[15]
Protocol 2: Zone of Inhibition (Kirby-Bauer) Assay
This method provides a qualitative assessment of antimicrobial activity.[16] It is a rapid and cost-effective way to screen for inhibitory properties.[17]
Workflow for Zone of Inhibition Assay
Caption: Workflow for the Zone of Inhibition (Kirby-Bauer) Assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[15]
-
Disk Application: Prepare sterile paper disks (6 mm diameter). Impregnate separate disks with known concentrations of Ciprofloxacin and this compound (e.g., 10 µ g/disk ). A disk impregnated with the solvent (DMSO) should be used as a negative control.
-
Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring they are firmly in contact with the agar.[16]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[18]
-
Reading Results: After incubation, measure the diameter of the clear zone of no growth around each disk to the nearest millimeter (mm).[15] A larger zone of inhibition indicates greater antimicrobial potency.[16]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison. The results should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Comparative Antimicrobial Activity of this compound and Ciprofloxacin
| Microorganism | Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus (ATCC 25923) | This compound | [Insert Data] | [Insert Data] |
| Ciprofloxacin | [Insert Data] | [Insert Data] | |
| E. coli (ATCC 25922) | This compound | [Insert Data] | [Insert Data] |
| Ciprofloxacin | [Insert Data] | [Insert Data] | |
| P. aeruginosa (ATCC 27853) | This compound | [Insert Data] | [Insert Data] |
| Ciprofloxacin | [Insert Data] | [Insert Data] |
-
Interpretation of MIC: A lower MIC value signifies higher antimicrobial potency. Ciprofloxacin is known to have very low MIC values against susceptible bacteria, often ≤1 µg/mL.[11][19] The performance of this compound will be directly comparable.
-
Interpretation of Zone of Inhibition: A larger diameter indicates greater sensitivity of the microorganism to the compound. Lack of a zone suggests resistance.
Conclusion and Future Directions
This guide provides the essential, validated methodologies required to conduct a rigorous comparison of the antimicrobial activities of this compound and ciprofloxacin. By adhering to these standardized protocols, researchers can generate reliable and reproducible data, forming a solid foundation for further investigation.
Should this compound demonstrate significant antimicrobial activity, subsequent studies should focus on elucidating its mechanism of action. Experiments could include DNA gyrase inhibition assays, cell membrane permeability studies, and time-kill kinetic assays to determine if its action is bactericidal or bacteriostatic. Such research is vital in the ongoing effort to expand our arsenal of effective antimicrobial agents and combat the global challenge of antibiotic resistance.
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 9. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. microchemlab.com [microchemlab.com]
- 19. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Corrosion Inhibitors: 4-Methyl-quinoline-2-thiol vs. Benzotriazole
In the crucial field of materials science and asset preservation, the battle against corrosion is perpetual. For researchers and drug development professionals, where the integrity of metallic components is paramount, selecting the optimal corrosion inhibitor is a decision of significant consequence. This guide provides an in-depth, objective comparison of the performance of 4-Methyl-quinoline-2-thiol and the well-established inhibitor, Benzotriazole (BTA), supported by experimental data and mechanistic insights.
The Pervasive Challenge of Corrosion
Corrosion, the electrochemical degradation of a material due to its reaction with its environment, poses a significant threat to the longevity and reliability of metallic equipment and infrastructure. The development of effective corrosion inhibitors, substances that, when added in small concentrations to an environment, decrease the rate of corrosion of a metal, is a cornerstone of modern materials protection. An ideal inhibitor should be effective at low concentrations, environmentally benign, and cost-effective.
Benzotriazole (BTA): The Industry Standard
Benzotriazole (C₆H₅N₃) is a heterocyclic organic compound that has long been recognized as a highly effective corrosion inhibitor, particularly for copper and its alloys.[1] Its efficacy stems from its ability to form a robust, passive film on the metal surface.
Mechanism of Action
The corrosion inhibition mechanism of BTA is well-documented and primarily involves the formation of a chemisorbed polymeric complex with cuprous ions (Cu(I)) on the copper surface.[2] This Cu-BTA film acts as a physical barrier, isolating the metal from the corrosive environment. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the copper atoms, leading to the formation of a stable, insoluble protective layer. BTA is classified as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.
Performance Data
Electrochemical studies have consistently demonstrated the high inhibition efficiency of BTA. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard techniques used to evaluate inhibitor performance.
Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The corrosion current density (i_corr), a direct measure of the corrosion rate, can be determined from the polarization curves. A lower i_corr value in the presence of an inhibitor indicates effective corrosion protection. For mild steel in acidic solutions, BTA has been shown to significantly decrease the corrosion rate, with inhibition efficiencies reaching up to 84.3% in 1M H₂SO₄.[1]
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. A larger diameter of the semicircle in a Nyquist plot and a higher charge transfer resistance (R_ct) value are indicative of better corrosion resistance. Studies on X65 pipeline steel have shown that BTA is an effective inhibitor, with the inhibition efficiency increasing with concentration.[3]
The following table summarizes typical performance data for Benzotriazole on different metals:
| Metal | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
| Mild Steel | 1M H₂SO₄ | Weight Loss | 84.3 | [1] |
| Mild Steel | 1M H₂SO₄ | Potentiodynamic Polarization | 82.2 | [1] |
| Carbon Steel | Neutral Electrolytes | Electrochemical | Inhibits uniform and local corrosion | [4] |
| X65 Pipeline Steel | Bicarbonate Solution | Electrochemical | Effective, increases with concentration | [3] |
| Copper | Nitric Acid | Electrochemical | Moderate | [5] |
This compound: A Promising Challenger
This compound (C₁₀H₉NS) is a sulfur-containing heterocyclic compound. While direct, extensive experimental data on its corrosion inhibition performance is not as widely published as for BTA, its molecular structure, featuring both a quinoline ring and a thiol group, suggests significant potential as a corrosion inhibitor. Quinoline and its derivatives are known to be effective corrosion inhibitors due to the presence of the nitrogen heteroatom and the planar aromatic structure which facilitate strong adsorption on metal surfaces.[6][7] The thiol group (-SH) is also a well-known anchoring group for corrosion inhibition, particularly on copper and steel.
Expected Mechanism of Action
The corrosion inhibition by this compound is anticipated to occur through adsorption onto the metal surface. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).
-
Role of the Quinoline Moiety: The quinoline ring, with its high electron density and the lone pair of electrons on the nitrogen atom, can readily adsorb onto the metal surface. The planar structure allows for a large surface coverage.[6]
-
Role of the Thiol Group: The sulfur atom in the thiol group is a soft base and has a strong affinity for soft acid metal ions like Cu⁺ and Fe²⁺, leading to the formation of strong coordinate bonds. This chemical adsorption creates a stable, protective film.
Quantum chemical studies on similar quinoline and thiol derivatives have supported this adsorption mechanism, indicating that the molecules with higher highest occupied molecular orbital (HOMO) energies and lower lowest unoccupied molecular orbital (LUMO) energies exhibit better inhibition performance.[8][9][10][11] The presence of both the quinoline ring and the thiol group in this compound likely results in a synergistic effect, enhancing its adsorption and protective capabilities.
Inferred Performance from Related Compounds
To gauge the potential performance of this compound, we can examine the experimental data for structurally related quinoline and thiol-based inhibitors.
Quinoline Derivatives: Numerous studies have demonstrated the high inhibition efficiencies of various quinoline derivatives on mild steel in acidic media. For instance, some derivatives have shown inhibition efficiencies exceeding 95%.[8] These compounds typically act as mixed-type inhibitors, affecting both anodic and cathodic reactions.[8]
Thiol-Based Inhibitors: Thiol-containing compounds are known to be effective corrosion inhibitors, especially for copper and its alloys, by forming a protective layer through the sulfur atom.
The table below presents performance data for various quinoline and thiol-based corrosion inhibitors, providing a basis for estimating the potential efficacy of this compound.
| Inhibitor (Related Compound) | Metal | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
| 2-chloro quinoline 3-carbaldehyde (CQC) | Mild Steel | 1N HCl | Weight Loss | 80 | [8] |
| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | Mild Steel | 1N HCl | Weight Loss | 94 | [8] |
| Quinoline-thiazole derivatives | Mild Steel | 15% HCl | Weight Loss | 95.0 - 96.3 | [9] |
| 8-hydroxyquinoline | Copper | 0.1 M HCl | EIS, Potentiodynamic Polarization | Significant | [12] |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Mild Steel | HCl | Weight Loss | 93.4 | [13] |
Based on this data, it is reasonable to hypothesize that this compound would exhibit high inhibition efficiency for both steel and copper in various corrosive environments, likely acting as a mixed-type inhibitor.
Experimental Protocols for Inhibitor Evaluation
To ensure scientific integrity, the evaluation of corrosion inhibitors must follow standardized experimental protocols. The two primary electrochemical techniques are detailed below.
Potentiodynamic Polarization
This method provides information on the kinetics of the anodic and cathodic reactions.
Methodology:
-
A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
The working electrode is immersed in the corrosive solution with and without the inhibitor.
-
The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP).
-
The resulting current is measured, and a Tafel plot (log of current density vs. potential) is generated.
-
The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the metal/solution interface.
Methodology:
-
The same three-electrode setup as in potentiodynamic polarization is used.
-
The working electrode is held at the OCP.
-
A small amplitude AC potential signal is applied over a wide range of frequencies.
-
The resulting AC current response is measured.
-
The impedance data is often represented as a Nyquist plot (imaginary impedance vs. real impedance).
-
The data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
Visualizing the Process
To better understand the experimental setup and the proposed inhibition mechanisms, the following diagrams are provided.
Conclusion
Benzotriazole stands as a proven and highly effective corrosion inhibitor, particularly for copper, with a well-understood mechanism of action. Its performance is extensively documented through decades of research and industrial application.
While direct comparative experimental data for this compound is not yet widely available, a thorough analysis of its structural components and the performance of related quinoline and thiol-based inhibitors strongly suggests its potential as a high-performance corrosion inhibitor for a range of metals, including steel and copper. The presence of both the quinoline ring and the thiol group likely provides a synergistic effect, leading to strong adsorption and the formation of a robust protective film on the metal surface.
For researchers and professionals in fields where material integrity is critical, Benzotriazole remains a reliable choice. However, this compound represents a promising area for further investigation and could emerge as a superior alternative, particularly in applications where the specific chemical interactions of its functional groups offer an advantage. Further head-to-head experimental comparisons are warranted to fully elucidate the relative performance of these two inhibitors under various corrosive conditions.
References
- 1. researchtrend.net [researchtrend.net]
- 2. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 8-hydroxy-7-phenylazo-quinoline-5-sulfonicacid derivatives as corrosion inhibitors for copper in nitric acid solutions | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. ias.ac.in [ias.ac.in]
- 9. electrochemsci.org [electrochemsci.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Electrochemical and Quantum Chemical Studies on Adsorption and Corrosion Inhibition Performance of Quinoline -Thiazole Derivatives on Mild Steel in Hydrochloric Acid Solution | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Quantum Yield of Fluorophores: Contextualizing 4-Methyl-quinoline-2-thiol
For researchers, scientists, and drug development professionals engaged in fluorescence-based methodologies, the judicious selection of a fluorophore is a critical determinant of experimental success. A key performance metric in this selection process is the fluorescence quantum yield (Φf), which quantifies the efficiency of a molecule in converting absorbed light into emitted fluorescence.[1] This guide provides a comparative analysis of the quantum yield of 4-Methyl-quinoline-2-thiol in the context of other widely used fluorophores, supported by experimental data and detailed protocols.
While this compound is a valuable heterocyclic scaffold in the synthesis of fluorescent probes, particularly for detecting thiols and metal ions, its intrinsic fluorescence quantum yield is not widely reported in the scientific literature.[2][3] This is likely attributable to its existence in a thiol-thione tautomeric equilibrium, where the thione form, which is often predominant, is typically non-fluorescent.[4] However, alkylated derivatives of quinoline-2-thiol have been shown to be fluorescent, highlighting the potential of this molecular framework.[3] This guide, therefore, aims to provide a broader context by comparing the quantum yields of well-characterized fluorophores, offering a benchmark against which derivatives of this compound and other novel compounds can be evaluated.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] It is a value ranging from 0 to 1, where a value closer to 1 indicates a higher efficiency of fluorescence.[6] A high quantum yield is a desirable characteristic for a fluorophore as it contributes to greater brightness and sensitivity in fluorescence-based assays.[1] The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of light absorption) and its quantum yield.[1]
Several factors can influence the fluorescence quantum yield of a molecule, including:
-
Molecular Structure and Rigidity: Molecules with rigid, planar structures tend to have higher quantum yields as this rigidity reduces energy loss through non-radiative pathways like vibrational relaxation.[7][8]
-
Solvent Environment: The polarity, viscosity, and temperature of the solvent can significantly impact the quantum yield.[7][9]
-
Substituents: The presence of electron-donating or electron-withdrawing groups on the fluorophore's core structure can either enhance or quench fluorescence.[10]
-
pH: The fluorescence of many fluorophores is pH-dependent, as protonation or deprotonation can alter their electronic structure.[10][11]
Comparative Quantum Yield Data of Common Fluorophores
The following table provides a comparative overview of the fluorescence quantum yields of several common fluorophores across different chemical classes. This data serves as a valuable reference for selecting an appropriate fluorophore for a specific application and for contextualizing the performance of new fluorescent probes.
| Fluorophore Class | Specific Fluorophore | Quantum Yield (Φf) | Solvent/Conditions |
| Xanthene Dyes | Fluorescein | 0.92 - 0.95 | 0.01 - 0.1 M NaOH[12] |
| Fluorescein | 0.79 | Ethanol[13][14] | |
| Rhodamine B | 0.31 | Water[15] | |
| Rhodamine B | 0.70 | Ethanol[16] | |
| Coumarin Dyes | Coumarin Derivatives (general) | Can be high (e.g., 0.83 for some) | Varies with substitution and solvent[17][18] |
| BODIPY Dyes | Unsubstituted BODIPY | ~1.0 | Organic Solvents[6] |
| BODIPY FL | Approaching 1.0 | Water[19] | |
| o-maleimideBODIPY (unbound) | 0.002 | DMSO[1] | |
| o-maleimideBODIPY (thiol-adduct) | 0.73 | DMSO[1] | |
| Thiol-Reactive Probes | Fluorescein-5-maleimide (unbound) | 0.06 | - |
| Fluorescein-5-maleimide (thiol-adduct) | 0.64 | - |
Experimental Determination of Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[12] This method involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.
Principle
The relative quantum yield (Φ_X) of a test sample can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)[12]
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients (slopes) from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and the standard. If the same solvent is used for both, this ratio becomes 1.
Experimental Workflow
Caption: Workflow for the determination of relative fluorescence quantum yield.
Step-by-Step Protocol
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test sample. For quinoline derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice.[20]
-
Solvent Selection: Use the same spectroscopic grade solvent for both the test sample and the standard to eliminate the need for refractive index correction.
-
Preparation of Solutions:
-
Prepare stock solutions of the test sample and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.[12]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum of each dilution.
-
Note the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution.
-
It is crucial to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for all measurements of both the sample and the standard.[1]
-
-
Data Analysis:
-
Correct the recorded emission spectra for the instrument's wavelength-dependent response.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the test sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.
-
Perform a linear regression for each data set to determine the slope (gradient) of the line.
-
-
Calculation:
-
Use the calculated gradients and the known quantum yield of the standard in the equation provided above to determine the quantum yield of the test sample.
-
The Role of this compound in Fluorophore Development
As previously mentioned, this compound exists in a thiol-thione tautomerism.[2] The thione form generally lacks fluorescence. However, the thiol group provides a reactive handle for chemical modification. By alkylating the sulfur atom, the tautomerism is locked in the fluorescent thiol form, and various functional groups can be introduced to modulate the photophysical properties.[3] This makes this compound and related quinoline-2-thiols valuable precursors for developing "turn-on" fluorescent probes. For instance, a probe might be designed to be non-fluorescent in its initial state but become highly fluorescent upon reacting with a specific analyte, such as a reactive oxygen species or a particular enzyme.
The design of such probes often leverages principles of photoinduced electron transfer (PeT) or other quenching mechanisms that are disrupted upon reaction with the target analyte, leading to a significant increase in fluorescence quantum yield.[21] The comparison with high quantum yield fluorophores like BODIPY and fluorescein derivatives is therefore essential for benchmarking the performance of these novel quinoline-based sensors.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. BODIPY - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. reddit.com [reddit.com]
- 10. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 11. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescein [omlc.org]
- 14. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 15. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 16. omlc.org [omlc.org]
- 17. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-quinoline-2-thiol Analogs
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This guide focuses on a specific, yet highly promising subclass: 4-methyl-quinoline-2-thiol and its analogs. The introduction of a methyl group at the 4-position and a thiol group at the 2-position creates a unique electronic and steric profile, offering a fertile ground for synthetic modifications to modulate biological activity.
This document provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the influence of various structural modifications on their biological efficacy, supported by available data and established principles in drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of quinoline-based therapeutics.
The Core Scaffold: this compound
The foundational molecule, this compound, exists in a tautomeric equilibrium with its thione form, 4-methyl-quinoline-2(1H)-thione.[6][7] This tautomerism is a critical consideration in its reactivity and biological interactions. The thione form is generally considered the major tautomer.[7] The core structure presents several key positions for chemical modification, primarily on the benzene ring (positions 5, 6, 7, and 8), the methyl group at position 4, and the thiol group at position 2. Each of these positions offers an opportunity to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoline ring. While direct comparative studies on a wide range of this compound analogs are not extensively documented in a single source, we can infer SAR trends from the broader class of quinoline derivatives and the available data.
Substitutions on the Benzene Ring (Positions 5, 6, 7, and 8)
Modifications on the benzene portion of the quinoline ring system are a common strategy to modulate lipophilicity, electronic properties, and steric interactions, which in turn can significantly impact biological activity.
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (-NO2) or halo (-Cl, -F) groups can enhance the antimicrobial and anticancer activities of quinoline derivatives. For instance, studies on related quinoline structures have shown that chloro-substitution, particularly at the 7-position, can lead to potent antioxidant activity.[8]
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) or methyl (-CH3) groups can also positively influence biological outcomes. In some series of 2-arylquinolines, C-6 substituted derivatives displayed significant anticancer activities.[9] The position of these groups is critical; for example, a methoxy group at position 6 has been shown to be favorable for antibacterial activity in some quinoline series.[10]
Modifications at the 4-Position
The methyl group at the 4-position is a key feature of this series. While direct comparisons of analogs with different substituents at this position are scarce for the 2-thiol series, in other quinoline derivatives, modifications at the 4-position have been shown to be critical for activity.[11] For instance, replacing the methyl group with larger alkyl or aryl groups could influence steric interactions with target proteins.
Modifications of the 2-Thiol Group
The thiol group at the 2-position is a potent nucleophile and can be readily modified, offering a versatile handle for creating new analogs.[6]
-
S-Alkylation: Alkylation of the thiol group to form thioethers is a common modification. The nature of the alkyl group can significantly impact activity. For example, attaching moieties that can engage in additional interactions, such as hydrogen bonding or aromatic stacking, can enhance binding to biological targets.
-
Formation of Schiff Bases: The thiol group can be used as a synthetic handle to link the quinoline core to other pharmacophores. For instance, linking to various aryl amines to form Schiff bases has been explored to generate novel antimicrobial agents.[3]
Comparative Performance Data
To illustrate the impact of these structural modifications, the following table summarizes hypothetical but plausible data for a series of this compound analogs tested for their antimicrobial activity against a representative Gram-positive bacterium, Staphylococcus aureus.
| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (at 2-S) | MIC (µg/mL) vs. S. aureus |
| 1 (Parent) | H | H | H | 64 |
| 2 | Cl | H | H | 32 |
| 3 | H | Cl | H | 16 |
| 4 | OCH3 | H | H | 64 |
| 5 | H | Cl | CH2-Ph | 8 |
| Ciprofloxacin | - | - | - | 1 |
Note: This table is for illustrative purposes to demonstrate SAR principles. The MIC values are hypothetical and intended for comparative analysis.
-
Introduction of a chloro group at either position 6 or 7 enhances antimicrobial activity (Compounds 2 and 3 vs. 1).
-
The position of the chloro group is important, with substitution at position 7 being more favorable (Compound 3 vs. 2).
-
A methoxy group at position 6 does not appear to improve activity in this hypothetical series (Compound 4 vs. 1).
-
Alkylation of the thiol group, particularly with a benzyl group, in conjunction with a 7-chloro substituent, leads to a significant increase in potency (Compound 5 vs. 3).
Experimental Protocols
The evaluation of novel chemical entities requires robust and reproducible experimental protocols. Below are outlines for key assays relevant to the biological activities of this compound analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to assess the antimicrobial activity of the synthesized compounds.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized quinoline-2-thiol analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in MHB in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no turbidity. Alternatively, read the absorbance at 600 nm using a plate reader.
Protocol 2: MTT Assay for Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To evaluate the in vitro anticancer activity of the synthesized compounds against human cancer cell lines.
Materials:
-
Synthesized quinoline-2-thiol analogs
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualization of Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: General SAR scheme for this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 7. [PDF] Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO | Semantic Scholar [semanticscholar.org]
- 8. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 4-Methyl-quinoline-2-thiol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Synthetic Routes to 4-Methyl-quinoline-2-thiol
Abstract
This compound is a crucial heterocyclic scaffold in medicinal chemistry and materials science.[1] It exists in a tautomeric equilibrium with its thione form, 4-methyl-quinoline-2(1H)-thione, and serves as a key intermediate for the synthesis of novel therapeutic agents and functional materials, including fluorescent probes for detecting chemical threats.[1] The efficacy of its synthesis is therefore of paramount importance to researchers. This guide provides a comprehensive comparison of the most prevalent synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, yields, and operational considerations. We will dissect two primary strategies: the direct thionation of a quinolinone precursor and a multi-step approach involving a chloroquinoline intermediate. This analysis is supported by detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in selecting the optimal route for their specific application.
Introduction: The Quinoline Core and Synthetic Strategy
The synthesis of the quinoline ring system is a well-established field, with numerous named reactions such as the Skraup, Friedländer, and Combes syntheses providing access to a wide array of derivatives.[2][3] However, for the specific preparation of this compound, the most efficient strategies begin with the construction of its oxygen analogue, 4-methyl-quinolin-2(1H)-one. This common precursor can be synthesized reliably via the Conrad-Limpach-Knorr reaction.[3][4]
From this quinolinone intermediate, the synthetic pathways diverge. This guide will compare the following two mainstream approaches:
-
Route A: Two-Step Synthesis via Direct Thionation. This is arguably the most straightforward approach, involving the direct conversion of the carbonyl group of 4-methyl-quinolin-2(1H)-one into a thiocarbonyl group using a specialized thionating agent.
-
Route B: Multi-Step Synthesis via Nucleophilic Substitution. This pathway involves converting the quinolinone into a more reactive 2-chloro-4-methylquinoline intermediate, which is then subjected to nucleophilic substitution with a sulfur source to yield the final product.
Below, we explore the causality behind the experimental choices for each route, providing self-validating protocols and authoritative grounding for all mechanistic claims.
Route A: Direct Thionation of 4-Methyl-quinolin-2(1H)-one
This route is favored for its operational simplicity and often high yields in the final step. The strategy hinges on the initial, efficient synthesis of the quinolinone precursor, followed by a robust thionation reaction.
Step 1: Conrad-Limpach-Knorr Synthesis of 4-Methyl-quinolin-2(1H)-one
The Conrad-Limpach-Knorr synthesis involves the condensation of an aniline with a β-ketoester.[4][5] The regioselectivity of the reaction—yielding either a 4-hydroxyquinoline or a 2-hydroxyquinoline (which exists as the 2-quinolone tautomer)—is critically dependent on temperature.[4] For the synthesis of the 2-quinolone isomer, higher temperatures are required to favor the formation of the β-keto anilide intermediate, a variation often referred to as the Knorr quinoline synthesis.[4][6]
Reaction Scheme: Aniline + Ethyl Acetoacetate → 4-Methyl-quinolin-2(1H)-one
Mechanism: The reaction begins with the nucleophilic attack of aniline on the keto group of ethyl acetoacetate. Under kinetically controlled, lower temperature conditions, this would lead to a Schiff base that cyclizes to the 4-quinolone. However, at higher temperatures (thermodynamic control), the aniline attacks the less reactive ester group to form a β-keto anilide.[4] This intermediate then undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the thermodynamically preferred 2-quinolone product.
Step 2: Thionation with Lawesson's Reagent
Lawesson's reagent (LR) is a highly effective and widely used thionating agent for converting a variety of carbonyl compounds, including amides and lactams, into their corresponding thiocarbonyls.[7][8][9] Its efficacy stems from its ability to function under relatively mild conditions compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[10][11]
Reaction Scheme: 4-Methyl-quinolin-2(1H)-one + Lawesson's Reagent → this compound
Mechanism: Lawesson's reagent exists in equilibrium with its reactive monomeric dithiophosphine ylide (R-PS₂).[12] This species reacts with the carbonyl oxygen of the quinolinone to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent collapse of this ring to form a very stable phosphorus-oxygen double bond, leaving the desired thiocarbonyl in its place.[9]
Experimental Protocol: Route A
Protocol A1: Synthesis of 4-Methyl-quinolin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heating: Heat the mixture to 140-150 °C for 1-2 hours. This step facilitates the formation of the key β-keto anilide intermediate.
-
Cyclization: Allow the mixture to cool slightly, then add polyphosphoric acid (PPA) or concentrated sulfuric acid as a catalyst. Heat the mixture again to 100-120 °C and stir for 30-60 minutes until thin-layer chromatography (TLC) indicates the consumption of the intermediate.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water to remove the acid, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to afford 4-methyl-quinolin-2(1H)-one.
Protocol A2: Thionation to this compound
-
Reaction Setup: In a fume hood, suspend 4-methyl-quinolin-2(1H)-one (1.0 eq) and Lawesson's reagent (0.5-0.6 eq) in a dry, high-boiling solvent such as toluene or xylene.
-
Heating: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization to yield the final product, this compound.
Route B: Synthesis via 2-Chloro-4-methylquinoline Intermediate
This route introduces additional steps but can be advantageous if the 2-chloro-4-methylquinoline intermediate is required for other syntheses or if issues arise with direct thionation. The key steps involve chlorination of the quinolinone followed by a nucleophilic aromatic substitution (SₙAr).
Step 1: Synthesis of 4-Methyl-quinolin-2(1H)-one
This step is identical to Protocol A1 described in the previous section.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
The hydroxyl group of the quinolinone tautomer is converted into an excellent leaving group (a chlorosulfite ester) by phosphorus oxychloride (POCl₃), which is then displaced by a chloride ion to form the 2-chloroquinoline.
Reaction Scheme: 4-Methyl-quinolin-2(1H)-one + POCl₃ → 2-Chloro-4-methylquinoline
Step 3: Thiolation with Sodium Sulfide
The final step is an SₙAr reaction where the electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position, facilitating the displacement of the chloride by a sulfur nucleophile like sodium sulfide (Na₂S) or thiourea.[13][14]
Reaction Scheme: 2-Chloro-4-methylquinoline + Na₂S → this compound
Experimental Protocol: Route B
Protocol B1: Synthesis of 2-Chloro-4-methylquinoline
-
Reaction Setup: In a fume hood, place 4-methyl-quinolin-2(1H)-one (1.0 eq) in a round-bottom flask. Carefully add phosphorus oxychloride (POCl₃, 3-5 eq).
-
Heating: Attach a reflux condenser and heat the mixture gently under reflux for 2-3 hours.
-
Workup: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the mixture is basic.
-
Isolation: The product will precipitate as a solid. Collect it by filtration, wash with water, and dry. Alternatively, the product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
Protocol B2: Synthesis of this compound [13]
-
Reaction Setup: Dissolve 2-chloro-4-methylquinoline (1.0 eq) in ethanol. Add a solution of sodium sulfide (Na₂S, approx. 3.0 eq) in water.
-
Heating: Add a catalytic amount of hydrochloric acid and heat the mixture under reflux for 4 hours.[13] Monitor the reaction's progress by TLC.
-
Workup: Pour the reaction mixture into ice-cold water and neutralize with a mild base like sodium carbonate.
-
Isolation and Purification: The product will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.[13]
Visualization of Synthetic Pathways
Route A: Direct Thionation
Caption: Workflow for Route A, proceeding via direct thionation.
Route B: Chloroquinoline Intermediate
Caption: Workflow for Route B, using a chloroquinoline intermediate.
Comparative Analysis and Efficacy
To provide an objective comparison, the key performance indicators for each route are summarized below. Yields are indicative and can vary based on reaction scale and optimization.
| Parameter | Route A: Direct Thionation | Route B: Chloroquinoline Intermediate | Analysis |
| Number of Steps | 2 | 3 | Route A is more concise, reducing cumulative product loss. |
| Reagent Safety | Lawesson's Reagent has a strong, unpleasant odor and should be handled in a fume hood.[12] | POCl₃ reacts violently with water and is highly corrosive. The workup requires extreme caution. Na₂S is corrosive. | Both routes involve hazardous materials, but the POCl₃ workup in Route B is arguably more dangerous for inexperienced personnel. |
| Typical Overall Yield | Good to Excellent (Often >70%) | Fair to Good (Often 50-65%) | The directness of Route A generally leads to higher overall yields. |
| Reaction Conditions | Requires high temperatures for both steps. Uses organic solvents. | Involves high temperatures and strongly acidic/basic conditions during workup. | Conditions are comparably harsh for both routes. |
| Versatility | The 2-chloroquinoline intermediate from Route B can be used to synthesize other 2-substituted quinolines. | Route B offers a divergent intermediate for library synthesis. | |
| Cost & Atom Economy | Fewer steps and reagents improve the overall atom economy and may reduce costs. | The additional chlorination and neutralization steps add to reagent costs and waste generation. | Route A is generally more atom-economical and cost-effective for the target molecule. |
Conclusion and Recommendation
Both synthetic routes presented are viable and effective for the preparation of this compound.
Route A (Direct Thionation) is highly recommended for researchers whose primary goal is the efficient and high-yield synthesis of the target compound. Its two-step process is more direct, generally provides a higher overall yield, and avoids the particularly hazardous workup associated with phosphorus oxychloride. This makes it the superior choice for dedicated, large-scale synthesis.
Route B (Chloroquinoline Intermediate) offers strategic value for drug development professionals and those interested in creating a library of related compounds. The 2-chloro-4-methylquinoline intermediate is a versatile building block that can be functionalized with a variety of nucleophiles (amines, alkoxides, etc.), not just sulfur. Therefore, if the project scope extends beyond the synthesis of the thiol, the additional step in Route B is justified by its divergent potential.
Ultimately, the choice of synthetic route should be guided by the specific objectives of the research program, balancing the need for efficiency against the potential for synthetic diversification.
References
- 1. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. jptcp.com [jptcp.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 8. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. lmaleidykla.lt [lmaleidykla.lt]
- 12. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 13. 4-METHYLQUINOLIN-2-THIONE synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of 4-Methyl-quinoline-2-thiol-Based Fluorescent Probes
For researchers, scientists, and drug development professionals, the precise detection of biothiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—is paramount for unraveling complex cellular processes and identifying therapeutic targets. Fluorescent probes have become indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution. Among the emerging classes of fluorophores, quinoline derivatives present a promising scaffold. This guide provides an in-depth technical comparison of a hypothetical 4-Methyl-quinoline-2-thiol-based probe against established alternatives, focusing on the critical performance metric of cross-reactivity. Our objective is to equip you with the rationale and methodologies to rigorously evaluate and select the optimal probe for your research needs.
The Challenge of Thiol Discrimination
Biothiols share a common, highly nucleophilic sulfhydryl group, making it a significant challenge to design probes that can selectively detect one type over others.[1][2] Cysteine, homocysteine, and glutathione, while structurally similar, play distinct roles in cellular redox homeostasis, and their dysregulation is linked to various diseases.[3] Therefore, a probe's utility is fundamentally defined by its selectivity. This guide will explore the mechanistic basis of selectivity and provide a framework for its empirical validation.
Probing the Probe: Mechanisms of Action
A deep understanding of a probe's mechanism is crucial for interpreting experimental data and anticipating potential interferences. Here, we compare the likely sensing mechanism of an alkylated this compound probe with two widely used classes of thiol-reactive probes.
The this compound-Based Probe: A "Turn-Off" Sensor
While this compound itself exists in a non-fluorescent thione tautomer, its alkylated derivatives are fluorescent.[4][5] Based on the behavior of similar quinoline derivatives, a probe based on this scaffold is predicted to function as a "turn-off" or quenching-based sensor, particularly for metal ions.[6] The primary mechanism at play is likely Photoinduced Electron Transfer (PET) .[4][7] In its free state, the probe fluoresces. Upon binding of an analyte, such as a metal ion that could be chelated by the thiol group, the analyte facilitates the transfer of an electron from the quinoline's excited state, leading to non-radiative decay and a quenching of the fluorescence signal.[4][6] The key question for cross-reactivity is whether biothiols or other nucleophiles can interact with the probe in a way that also causes quenching, leading to a false positive.
Caption: Hypothetical "Turn-Off" mechanism of a this compound probe.
Alternative Probes: "Turn-On" Mechanisms
In contrast, many established thiol probes are "turn-on" sensors, which are non-fluorescent or weakly fluorescent until they react with a thiol. This often provides a better signal-to-noise ratio.
-
Maleimide-Based Probes: These probes are highly selective for the sulfhydryl group of cysteine residues.[8][9] The maleimide group acts as a Michael acceptor. The reaction with a thiol forms a stable thioether bond, which disrupts a PET quenching pathway or alters the electronic properties of the fluorophore, leading to a significant increase in fluorescence.[1]
Caption: "Turn-On" mechanism of a maleimide-based thiol probe.
-
Michael Addition Probes (e.g., Coumarin-based): Probes containing an α,β-unsaturated carbonyl moiety (a Michael acceptor) are also widely used.[1] The nucleophilic addition of a biothiol disrupts the conjugation of the system, altering the intramolecular charge transfer (ICT) properties and "turning on" fluorescence.[1] These probes can sometimes be engineered to differentiate between biothiols based on the kinetics of the addition and subsequent cyclization reactions.[10]
Comparative Performance Data
The selection of a fluorescent probe should be driven by empirical data. The following table presents typical photophysical and performance characteristics of established thiol probe classes. A key objective for a researcher would be to experimentally determine these values for a new probe, such as one based on this compound.
| Probe Class | Example Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Sensing Mechanism | Primary Target(s) |
| Quinoline-Thiol | Alkylated this compound | ~340 (Est.)[5] | ~380 (Est.)[5] | To be determined | Quenching (PET) | Metal Ions, pH[4] |
| Maleimide-Based | Fluorescein-5-Maleimide | ~495 | ~519 | ~0.64 (Thiol-Adduct) | Covalent Addition | Cysteine residues[11] |
| Michael Addition | Coumarin-based | ~394 | ~475 | Variable | Nucleophilic Addition | GSH, Cysteine, Hcy[12] |
| Disulfide Cleavage | ThioGlo™1 | ~379 | ~513 | Variable | Thiol-Disulfide Exchange | General Thiols[1] |
Note: Photophysical properties can vary with environmental factors such as solvent and pH.
Experimental Protocol: A Head-to-Head Comparison of Cross-Reactivity
To rigorously assess the cross-reactivity of a novel probe like a this compound derivative, a systematic comparison against established standards is essential. This protocol outlines a workflow designed to provide a comprehensive selectivity profile.
Objective
To determine and compare the selectivity of a this compound-based probe against a maleimide-based probe and a Michael addition-based probe for various biothiols and other biologically relevant nucleophiles.
Materials
-
Probes:
-
Alkylated this compound (Probe Q)
-
Fluorescein-5-Maleimide (Probe M)
-
Coumarin-based Michael addition probe (Probe C)
-
-
Analytes:
-
Biothiols: L-Cysteine (Cys), L-Homocysteine (Hcy), Glutathione (GSH)
-
Other Amino Acids: Serine, Lysine, Histidine, Methionine
-
Reactive Species: H₂O₂, NaHS (H₂S donor)
-
Metal Ions: Cu²⁺, Fe³⁺, Zn²⁺
-
-
Reagents and Equipment:
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
-
UV-Vis spectrophotometer
-
Experimental Workflow
Caption: Experimental workflow for comparing probe cross-reactivity.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 1 mM stock solutions of each fluorescent probe (Q, M, and C) in anhydrous DMSO.
-
Prepare 10 mM stock solutions of all analytes (biothiols, amino acids, etc.) in PBS (pH 7.4). For metal ions, use deionized water.
-
Causality: DMSO is used for the probes due to their often-limited aqueous solubility. The analyte stocks are prepared in a biologically relevant buffer (PBS) to mimic physiological conditions.
-
-
Photophysical Characterization:
-
For each probe, prepare a working solution (e.g., 10 µM) in PBS.
-
Record the absorbance spectrum to determine the optimal excitation wavelength (λex).
-
Record the fluorescence emission spectrum by exciting at the determined λex. This establishes the baseline fluorescence.
-
-
Selectivity Screening:
-
In a 96-well plate, add the working solution of a single probe to multiple wells.
-
To each well, add a different analyte to a final concentration significantly higher than the probe (e.g., 100 µM or 1 mM) to test for interference. Include a control well with only the probe in PBS.
-
Incubate for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity in each well using the predetermined λex and emission wavelength (λem).
-
Causality: Using a high concentration of potential interferents is a stress test for the probe's selectivity. A robust probe should show a significant signal change only with its target analyte(s).
-
-
Titration Experiments:
-
For the analytes that elicited a response in the screening step, perform a titration experiment.
-
Prepare a series of solutions with a fixed concentration of the probe (e.g., 10 µM) and varying concentrations of the target analyte (e.g., from 0 to 100 µM).
-
Measure the fluorescence at each analyte concentration.
-
Plot the fluorescence intensity (or F/F₀ for quenching probes) against the analyte concentration. This allows for the determination of the limit of detection (LOD) and the linear dynamic range.
-
-
Kinetic Analysis:
-
For "turn-on" probes, it is crucial to understand the reaction speed.
-
Mix the probe and its target analyte (e.g., Cys for Probe M) in a cuvette and immediately begin recording the fluorescence intensity over time.
-
Causality: A rapid response is essential for real-time imaging applications. Slow reaction kinetics may limit the utility of a probe for monitoring dynamic cellular processes.
-
Trustworthiness: Self-Validating Systems
To ensure the integrity of your findings, incorporate self-validating controls into your experimental design:
-
Thiol Scavenger Control: For experiments in complex media like cell lysates, pre-treat a sample with a thiol scavenger such as N-ethylmaleimide (NEM). If the probe's signal is ablated after NEM treatment, it confirms that the response was indeed thiol-specific.[9]
-
Competition Experiments: To assess selectivity between different biothiols, incubate the probe with its primary target (e.g., Cys) in the presence of a high concentration of another biothiol (e.g., GSH). A truly selective probe will not show a significant change in its response.
Conclusion
While this compound-based fluorescent probes represent an interesting scaffold, their utility in biological systems is contingent on a thorough evaluation of their cross-reactivity. As we have demonstrated, their likely "turn-off" mechanism based on fluorescence quenching requires careful comparison against well-characterized "turn-on" probes like those based on maleimide or coumarin fluorophores. By following the rigorous, mechanism-driven experimental protocol outlined in this guide, researchers can generate the robust, comparative data needed to confidently select the most appropriate tool for their specific application, ultimately advancing our understanding of thiol biology and its role in health and disease.
References
- 1. Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Kinetically Controlled Photoinduced Electron Transfer Switching in Cu(I)-Responsive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells [mdpi.com]
- 11. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 12. AIE-active fluorescent probes as ‘turn-off’ sensors for the selective detection of Cr6+ and Fe3+ ions - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the tautomeric forms of substituted quinoline-2-thiols
A Comparative Guide to the Tautomeric Forms of Substituted Quinoline-2-thiols
For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular forms is paramount. In the realm of heterocyclic chemistry, the quinoline scaffold holds significant interest due to its prevalence in pharmacologically active compounds.[1][2][3] Specifically, quinoline-2-thiol derivatives present a fascinating case of prototropic tautomerism, existing in a dynamic equilibrium between the thiol and thione forms. This guide provides an in-depth comparative analysis of these tautomeric forms, grounded in experimental data and computational validation, to empower researchers in harnessing their unique chemical properties.
The Thione-Thiol Equilibrium: A Fundamental Concept
Quinoline-2-thiol is not a single, static entity but rather a mixture of two rapidly interconverting isomers: the aromatic quinoline-2-thiol (thiol form) and the quinoline-2(1H)-thione (thione form).[4] This equilibrium is crucial as the dominant tautomer dictates the molecule's reactivity, hydrogen bonding capability, lipophilicity, and ultimately, its biological activity and material properties.[5][6]
Caption: Tautomeric equilibrium in quinoline-2-thiol.
Quantum mechanical calculations and experimental evidence consistently show that for the unsubstituted parent molecule, the thione form is significantly more stable and is the major tautomer in solution.[7][8][9] This preference is a key starting point for our analysis.
Guiding the Equilibrium: Key Influential Factors
The position of the thione-thiol equilibrium is not fixed; it can be influenced by several external and internal factors. Understanding these allows for the rational design of molecules where one tautomer is favored.
-
Solvent Polarity : This is one of the most critical factors. Polar solvents preferentially stabilize the more polar tautomer. The thione form, with its amide-like character (C=S and N-H bonds), is significantly more polar than the thiol form. Therefore, in polar solvents like ethanol or water, the equilibrium is overwhelmingly shifted towards the thione form.[5][6] In contrast, nonpolar solvents can favor the thiol form, although the inherent stability of the thione often means it still predominates.[6]
-
Substituent Effects : The electronic nature of substituents on the quinoline ring can fine-tune the equilibrium. Electron-withdrawing groups can influence the acidity of the N-H proton and the electron density across the ring system, potentially altering the relative stabilities of the tautomers.
-
Self-Association : In concentrated solutions, quinoline-2(1H)-thiones can form hydrogen-bonded dimers. This self-association further stabilizes the thione tautomer, shifting the equilibrium in its favor.[5][10]
Comparative Analysis: A Data-Driven Overview
The most effective way to understand the interplay of these factors is to compare experimentally and computationally derived data for different substituted quinoline-2-thiols.
| Compound/Substituent | Dominant Tautomer | Method | Key Findings & Data | Reference |
| Unsubstituted | Thione | DFT & UV-Vis | Thione is more stable by 5.83 kcal/mol. Calculated λmax (Thione): 358.8 nm; Experimental λmax: 372 nm. | [8] |
| Unsubstituted | Thione | UV-Vis | In polar solvents (ethanol, water), the equilibrium is shifted almost exclusively towards the thione form. | [5] |
| Alkyl-substituted (e.g., 4,6,8-Trimethyl) | Thione | Synthesis | The thione form is the target and product of standard synthetic routes. | [4] |
| General Heterocycles | Thione (for 6-membered rings) | Review | For 6-membered heteroaromatics with -SH groups at the 2 or 4 positions, the thioketo (thione) form preferentially exists in solution. | [11] |
Insight: The data consistently reinforces that the thione form is the thermodynamically preferred tautomer for quinoline-2-thiols, especially in the polar environments relevant to many biological and sensing applications. The primary path to accessing the thiol form's reactivity is through derivatization, such as alkylation of the sulfur atom, which "locks" the molecule in the thiol configuration.[8]
Experimental & Computational Workflow for Tautomer Elucidation
Caption: Integrated workflow for tautomer analysis.
Experimental Protocol 1: Synthesis from 2-Chloroquinoline Derivatives
This classic method provides a reliable route to quinoline-2(1H)-thiones. The causality is a nucleophilic aromatic substitution where a sulfur nucleophile displaces the chlorine atom.
-
Setup : In a round-bottom flask, dissolve the desired substituted 2-chloroquinoline (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF, 5 mL).
-
Reagent Addition : Add powdered sodium sulfide (Na₂S, 1.5 mmol, 1.5 equiv.). Using a sulfide salt provides the sulfur nucleophile.
-
Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup : Once the starting material is consumed, pour the reaction mixture into ice water. This precipitates the product and quenches the reaction.
-
Isolation : Acidify the aqueous mixture with a weak acid like acetic acid. This ensures the product is in its neutral form.
-
Purification : Collect the resulting precipitate by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified quinoline-2(1H)-thione.[4]
Experimental Protocol 2: Spectroscopic Characterization
-
Trustworthiness : No single technique is sufficient. The combination of UV-Vis, NMR, and FTIR provides a cross-validating dataset.
-
UV-Vis Spectroscopy :
-
Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).
-
Acquire the absorption spectra.
-
Expected Result : The thione tautomer possesses a more extended conjugated system, resulting in a characteristic long-wavelength absorption band (typically >350 nm) that is absent for the thiol form.[7][8]
-
-
¹H NMR Spectroscopy :
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Expected Result : The key differentiator is the labile proton. The thione form will exhibit a broad singlet in the downfield region (typically δ 11-14 ppm) corresponding to the N-H proton. The thiol (S-H) proton, if present, would appear much further upfield and is often harder to observe.
-
-
¹³C NMR Spectroscopy :
-
Acquire a ¹³C NMR spectrum in a suitable solvent (e.g., DMSO-d₆).
-
Expected Result : The most unambiguous signal is that of the thiocarbonyl carbon (C=S) in the thione form. This peak appears far downfield, typically in the range of δ 190-200 ppm, a region where few other signals occur.
-
Computational Protocol 3: DFT-Based Stability Analysis
-
Expertise : Density Functional Theory (DFT) provides a robust theoretical framework to predict the intrinsic stability of the tautomers, corroborating experimental findings.
-
Structure Preparation : Build the 3D structures of both the thiol and thione tautomers for the specific substituted quinoline in a molecular modeling program.
-
Calculation Setup :
-
Use a widely validated functional and basis set. A common choice is the B3LYP functional with the 6-311+G(d,p) basis set.[12]
-
Perform a full geometry optimization for each tautomer to find its lowest energy conformation.
-
Follow up with a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Data Analysis :
-
Compare the final electronic energies (or Gibbs free energies) of the two optimized tautomers.
-
The tautomer with the lower energy is predicted to be the more stable and, therefore, the dominant form. A difference of >2 kcal/mol strongly suggests a single tautomer will predominate.[8]
-
Implications in Medicinal Chemistry and Materials Science
The dominance of the thione tautomer has profound implications. In drug design, the N-H and C=S groups of the thione offer distinct hydrogen bond donor and acceptor sites compared to the S-H group of the thiol. This directly impacts how these molecules interact with biological targets like enzymes or receptors.[13][14]
In materials science, the unique electronic structure of these compounds is being exploited to develop fluorescent sensors. While the thione form itself is often non-fluorescent, alkylation to lock the molecule in the fluorescent thiol form allows for the creation of probes that respond to pH changes or the presence of metal ions.[8][15]
Conclusion
The tautomeric equilibrium of substituted quinoline-2-thiols is heavily skewed towards the more stable quinoline-2(1H)-thione form, a preference amplified by polar solvents and self-association. This comprehensive guide demonstrates that a synergistic approach, combining robust synthesis, multi-platform spectroscopic analysis, and confirmatory computational modeling, is essential for the unambiguous characterization of these versatile heterocyclic compounds. For scientists in drug discovery and materials development, a thorough understanding and control of this tautomerism are critical for the rational design of next-generation functional molecules.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO » Growing Science [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Quinoline and Rhodamine-Based Fluorescent Probes: A Guide for Researchers
In the dynamic fields of cellular biology, drug discovery, and diagnostics, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and specificity. Among the plethora of available fluorophores, quinoline and rhodamine derivatives have emerged as two of the most versatile and widely utilized scaffolds for the design of responsive probes. This guide provides a comprehensive head-to-head comparison of these two prominent classes of fluorescent probes, offering insights into their respective strengths and limitations to aid researchers in selecting the optimal tool for their specific application.
Fundamental Chemical Structures and Photophysical Properties
At the heart of their distinct functionalities lie the core chemical structures of quinoline and rhodamine. Quinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring, provides a versatile platform for the development of chemosensors.[1][2] Its derivatives are known for their tunable photophysical properties and strong coordination capabilities with various analytes, particularly metal ions.[3][4][5][6]
Rhodamines, on the other hand, are based on a xanthene core and are renowned for their exceptional brightness, high photostability, and strong absorption in the visible spectrum.[7][8][] The ease of chemical modification of the rhodamine scaffold has led to a vast library of probes with tailored excitation and emission wavelengths, spanning from the green to the near-infrared region.[10][11]
A quantitative comparison of key photophysical properties is crucial for probe selection. The following table summarizes typical ranges for these parameters for both quinoline and rhodamine-based probes, compiled from various studies.
| Property | Quinoline-Based Probes | Rhodamine-Based Probes | Key Considerations for Researchers |
| Excitation Max (λex) | 300 - 450 nm (UV to Blue) | 480 - 650 nm (Green to Red) | Rhodamines are generally more compatible with common laser lines in fluorescence microscopy, minimizing cellular autofluorescence. |
| Emission Max (λem) | 400 - 600 nm (Blue to Orange) | 500 - 700 nm (Green to Near-Infrared) | The longer emission wavelengths of rhodamines are advantageous for deep tissue imaging and multiplexing experiments.[11][12] |
| Quantum Yield (Φ) | 0.01 - 0.6 | 0.2 - 0.95 | Rhodamines typically exhibit higher quantum yields, resulting in brighter signals.[8] |
| Molar Extinction Coefficient (ε) | 5,000 - 20,000 M⁻¹cm⁻¹ | 50,000 - 120,000 M⁻¹cm⁻¹ | The high molar extinction coefficients of rhodamines contribute to their superior brightness.[7] |
| Photostability | Moderate to High | High to Excellent | Rhodamines are generally more resistant to photobleaching, enabling longer-term imaging experiments.[13][14] |
| Stokes Shift | 50 - 150 nm | 20 - 50 nm | Quinoline probes often exhibit larger Stokes shifts, which can be beneficial in reducing self-quenching and improving signal-to-noise ratios.[15] |
Sensing Mechanisms and Applications: A Tale of Two Scaffolds
The inherent chemical properties of quinoline and rhodamine dictate their primary applications and the sensing mechanisms they employ.
Quinoline Probes: Masters of Chelation-Based Sensing
Quinoline derivatives excel as chemosensors, particularly for the detection of metal ions.[3][4][16] The nitrogen atom within the quinoline ring and appropriately positioned coordinating groups can selectively bind to metal ions, leading to a modulation of the probe's fluorescence.[5] This interaction often results in a "turn-on" or "turn-off" fluorescent response.
Experimental Workflow: Detection of Zn²⁺ using a Quinoline-Based Probe
This protocol outlines a general procedure for utilizing a quinoline-based fluorescent probe for the detection of zinc ions in a cellular context.
-
Probe Preparation: Dissolve the quinoline-based Zn²⁺ probe in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 1 mM).
-
Cell Culture and Loading:
-
Plate cells (e.g., HeLa cells) in a glass-bottom dish and culture overnight.
-
Wash the cells with a buffered saline solution (e.g., PBS).
-
Incubate the cells with the probe-containing buffer (e.g., 5 µM probe in PBS) for 30 minutes at 37°C.
-
-
Induction of Zinc Influx:
-
Wash the cells to remove excess probe.
-
Treat the cells with a solution containing a zinc salt (e.g., 50 µM ZnCl₂) and a zinc ionophore (e.g., pyrithione) to facilitate intracellular zinc accumulation.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the quinoline probe (e.g., Ex: 365 nm, Em: 450 nm).
-
An increase in fluorescence intensity upon zinc treatment indicates the successful detection of intracellular Zn²⁺.
-
Caption: Chelation-enhanced fluorescence mechanism of a quinoline probe.
Beyond metal ions, quinoline probes have been developed for sensing pH, viscosity, and specific biomolecules like lipid droplets.[1][2][17] Their utility in bioimaging is steadily growing, with applications in sentinel lymph node mapping and monitoring dynamic cellular processes.[18]
Rhodamine Probes: The Workhorses of Bioimaging
Rhodamine-based probes are the undisputed champions of cellular and in vivo imaging.[19][20][] Their exceptional brightness and photostability make them ideal for a wide range of applications, from simple fluorescent labeling of biomolecules to advanced super-resolution microscopy techniques.[11][19]
A key feature of many modern rhodamine probes is the spirocycle-based "turn-on" mechanism.[19][22] In its non-fluorescent, spirocyclic form, the probe is cell-permeable. Upon interaction with its target, the spirocycle opens, leading to the formation of the highly fluorescent, zwitterionic form. This mechanism provides a high signal-to-noise ratio by minimizing background fluorescence from unbound probes.
Experimental Workflow: Targeted Protein Labeling with a Rhodamine-Based Probe
This protocol describes a general method for labeling a specific protein of interest in live cells using a rhodamine-based probe designed to bind to a self-labeling protein tag (e.g., HaloTag®, SNAP-tag®).
-
Cell Transfection: Transfect cells with a plasmid encoding the protein of interest fused to a self-labeling tag.
-
Probe Labeling:
-
Incubate the transfected cells with a solution of the rhodamine-conjugated ligand for the self-labeling tag (e.g., 1-5 µM) in cell culture medium for 15-30 minutes at 37°C.
-
-
Wash and Image:
-
Wash the cells with fresh medium to remove unbound probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the specific rhodamine dye (e.g., Ex: 561 nm, Em: 580 nm for a TMR derivative).
-
The fluorescent signal will be localized to the expressed fusion protein.
-
Caption: Spirocycle-based "turn-on" mechanism of a rhodamine probe.
The development of silicon-substituted rhodamines (Si-rhodamines) has further expanded the utility of this class of probes by shifting their excitation and emission wavelengths into the far-red and near-infrared regions.[11][12][23] This is particularly advantageous for in vivo imaging, as it allows for deeper tissue penetration and minimizes interference from tissue autofluorescence.[12]
Synthesis and Functionalization: Considerations for Probe Development
The synthetic accessibility and ease of functionalization are critical factors in the development of novel fluorescent probes.
Quinoline synthesis can be achieved through various methods, often involving multi-step reactions. However, recent advances have led to more streamlined, two-step syntheses from commercially available starting materials, facilitating the combinatorial development of diverse quinoline-based fluorophores.[17] This modular approach allows for the rational design of probes with tailored photophysical properties and specific recognition moieties.[17]
Rhodamine synthesis has traditionally involved the condensation of 3-aminophenols with phthalic anhydrides or benzaldehydes.[10] While effective, these methods can sometimes result in low yields and purification challenges.[10] Modern synthetic strategies offer more flexibility and control over the final structure, enabling the introduction of various functional groups for conjugation to biomolecules or for tuning the probe's properties.[7][8]
Concluding Remarks: Choosing the Right Tool for the Job
Both quinoline and rhodamine-based fluorescent probes offer unique advantages for researchers in the life sciences. The choice between these two powerful scaffolds ultimately depends on the specific experimental requirements.
Choose a quinoline-based probe when:
-
Your primary goal is the sensitive and selective detection of metal ions.
-
You require a probe with a large Stokes shift to minimize self-quenching.
-
Your application involves sensing changes in the local microenvironment, such as pH or viscosity.
Choose a rhodamine-based probe when:
-
You need a bright and highly photostable fluorophore for long-term live-cell imaging.
-
Your experiment requires excitation in the visible to near-infrared range to minimize autofluorescence and for deep-tissue imaging.
-
You are performing super-resolution microscopy or other advanced imaging techniques.
-
You need a "turn-on" probe with a high signal-to-noise ratio for detecting specific enzymatic activities or labeling proteins.
The continued development of novel synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to the creation of even more sophisticated and powerful quinoline and rhodamine-based probes, further illuminating the intricate workings of biological systems.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Synthesis and applications of Rhodamine derivatives as fluorescent probes. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and applications of Rhodamine derivatives as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00130C [pubs.rsc.org]
- 12. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 16. benchchem.com [benchchem.com]
- 17. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 19. Fluorogenic and Cell-Permeable Rhodamine Dyes for High-Contrast Live-Cell Protein Labeling in Bioimaging and Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and application of new rhodamine 6G-derivative fluorescent probe molecules - ProQuest [proquest.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methyl-quinoline-2-thiol
This guide provides essential safety and logistical protocols for the proper handling and disposal of 4-Methyl-quinoline-2-thiol (CAS 4437-65-4). As a sulfur-containing heterocyclic compound, it requires specific procedures to mitigate risks associated with its reactivity, potential toxicity, and malodorous nature. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. The molecule's structure, featuring a quinoline core and a thiol group, dictates its chemical behavior and hazard profile. The thiol (-SH) group makes it a potent nucleophile and is responsible for the characteristic, unpleasant odor common to mercaptans.[1] Proper disposal procedures are not merely suggestions but are mandated by the significant hazards this chemical class presents.
The primary risks involve severe irritation and potential corrosion to skin and eyes, toxicity if ingested or inhaled, and the release of noxious vapors.[2][3][4] Therefore, all handling and disposal operations must be designed to contain the material and neutralize its reactivity.
Table 1: GHS Hazard Profile for Quinoline Thiols and Related Compounds
| Hazard Class | Hazard Statement | Precautionary Statement Codes | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P260, P280, P303+P361+P353 | [2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264, P270, P301+P312 | [3][5] |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation. | P280, P305+P351+P338 | [2][3][4][5] |
| Target Organ Toxicity | H335: May cause respiratory irritation. | P261, P271, P304+P340 |[3][4][5] |
Pre-Disposal Operations: Safe Handling and PPE
Before disposal begins, ensuring personal and environmental safety during routine handling is paramount. The causality is simple: preventing exposure and spills eliminates the majority of disposal-related emergencies.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or preferably, chemical safety goggles.[6]
-
Hand Protection: Nitrile gloves must be worn. Inspect gloves prior to use and use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[6] Dispose of contaminated gloves immediately as hazardous waste.[7][8]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of splash risk, an impervious apron is recommended.[6]
-
Respiratory Protection: All work with this compound, including weighing, reaction setup, and disposal procedures, must be conducted inside a certified chemical fume hood to prevent the release of noxious vapors.[7]
Disposal Workflow: From Generation to Collection
The proper disposal of this compound is a multi-step process that begins at the moment of waste generation. The following workflow provides a logical approach to managing this process, ensuring that waste is handled, segregated, and prepared for final disposal in a compliant manner.
Figure 1: Decision workflow for the disposal of this compound waste streams.
Experimental Protocols for Decontamination and Disposal
The following protocols provide step-by-step methodologies for neutralizing the reactivity and odor of thiol-containing waste streams prior to collection.
Protocol 1: Neutralization of Liquid Waste
This procedure uses sodium hypochlorite (bleach) to oxidize the thiol group to a less odorous and non-hazardous sulfonic acid.[7] This is an essential step to reduce the chemical's noxious properties before it is collected for final disposal.
Materials:
-
Liquid waste containing this compound
-
Household bleach (approx. 5.25% sodium hypochlorite) or a 1:1 mixture of bleach and water[9]
-
Appropriate hazardous waste container, clearly labeled
-
Stir bar and stir plate (optional)
Procedure (MUST be performed in a chemical fume hood):
-
Carefully place the container with the liquid waste into a secondary container (e.g., a plastic bucket) inside the fume hood.
-
While stirring, slowly and carefully add the bleach solution to the thiol-containing waste. A common recommendation is to use a significant excess of bleach.
-
Causality Note: The oxidation reaction can be exothermic. Add the bleach in small portions to control the temperature of the mixture.
-
Allow the mixture to stir or sit in the fume hood for a minimum of 2-4 hours, though soaking for 24 hours may be necessary to ensure complete oxidation.
-
After the reaction is complete, the neutralized solution must still be collected as hazardous waste.[8]
-
Pour the treated solution into a designated hazardous waste container labeled "Neutralized Thiol Waste" and include all chemical constituents.
-
Seal the container and store it in a designated satellite accumulation area for pickup by your institution's Environmental Health & Safety (EHS) department.
Protocol 2: Decontamination of Solid Waste and Glassware
Solid waste must be managed to contain its strong odor, while glassware must be thoroughly decontaminated before reuse.
A. Contaminated Disposable Solids (Gloves, Paper Towels, etc.):
-
Immediately place all contaminated disposable items into a heavy-duty sealable plastic bag (e.g., a zip-lock bag).[8]
-
If items are particularly malodorous, they can be placed inside the bag with a paper towel lightly dampened with bleach solution to help neutralize vapors.
-
Seal the bag tightly.
-
Place the sealed bag into a larger, clearly labeled container for solid hazardous waste.[8] This container should be kept closed except when adding waste.
B. Contaminated Glassware:
-
Prepare a Bleach Bath: In a designated plastic container (such as a bucket) inside a fume hood, prepare a decontamination bath. A 1:1 mixture of bleach and water is effective.[9]
-
Soak Glassware: Immediately after use, rinse the glassware with a suitable solvent (collecting the rinse as liquid waste) and then place it directly into the bleach bath. Ensure the glassware is fully submerged.[9]
-
Duration: Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of any residual thiol.[9]
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then wash using normal laboratory procedures.[9]
-
Bleach Bath Disposal: The bleach bath itself will become contaminated over time. When it is no longer effective (indicated by a strong thiol smell or excessive grime), it must be disposed of as hazardous liquid waste.[9]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
For Small Spills (inside a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[6][10]
-
Carefully scoop the absorbent material into a sealable plastic bag.
-
Wipe the spill area with a cloth or paper towel soaked in bleach solution.
-
Place all cleanup materials, including the absorbent and paper towels, into the sealable bag.[7][8]
-
Dispose of the sealed bag as solid hazardous waste.[8]
For Large Spills or Spills Outside a Fume Hood:
-
Alert all personnel in the immediate area and evacuate.
-
If safe to do so, close the laboratory door to contain the vapors.
-
Immediately contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.
Ultimate disposal of all waste streams must be conducted in accordance with local, state, and federal regulations and managed through your institution's certified hazardous waste program.[11][12] Never dispose of this compound or its treated waste down the drain or in regular trash.
References
- 1. This compound (CAS 4437-65-4) - For Research [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cpachem.com [cpachem.com]
- 4. aksci.com [aksci.com]
- 5. 4-Quinolinethiol, 2-methyl- | C10H9NS | CID 940263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
